1,3-Bis(4-carboxyphenoxy)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBISQLWPGDULSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90409-77-1 | |
| Record name | Poly[bis(p-carboxyphenoxy)propane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90409-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8046585 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3753-81-9 | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(4-carboxyphenoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis(p-carboxyphenoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOIC ACID, 4,4'-(1,3-PROPANEDIYLBIS(OXY))BIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XMW35DTHB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,3-Bis(4-carboxyphenoxy)propane from 4-Hydroxybenzoic Acid
This guide provides an in-depth exploration of the synthesis of 1,3-bis(4-carboxyphenoxy)propane, a valuable dicarboxylic acid monomer used in the development of advanced polymers such as polyanhydrides for drug delivery systems.[1][2] We will delve into the core chemical principles, provide a detailed and field-tested experimental protocol, and discuss critical aspects of reaction optimization and product characterization. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.
Foundational Principles: The Williamson Ether Synthesis
The synthesis of this compound from 4-hydroxybenzoic acid is a classic example of the Williamson ether synthesis. This robust and versatile reaction, developed by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the formation of ethers.[3]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this specific synthesis, the process unfolds in two key stages:
-
Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), to form a phenoxide ion. This step is crucial as the phenoxide is a much more potent nucleophile than the neutral phenol. Given that 4-hydroxybenzoic acid also possesses a carboxylic acid group, a sufficient excess of base is required to ensure deprotonation of both the phenolic and carboxylic acid protons.[4]
-
Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane. This concerted, one-step SN2 reaction involves a backside attack, leading to the displacement of the bromide leaving groups and the formation of the two ether linkages.[3]
The choice of a primary alkyl halide, like 1,3-dibromopropane, is critical for the success of the Williamson ether synthesis, as it minimizes the competing elimination (E2) reactions that can occur with secondary or tertiary halides.[5]
Visualizing the Synthesis
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the formation of this compound.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for robust and reproducible synthesis.[4]
Materials and Equipment
| Reagent/Equipment | Specifications |
| 4-Hydroxybenzoic acid (HBA) | ≥99% purity |
| Sodium hydroxide (NaOH) | Pellets, ≥97% purity |
| 1,3-Dibromopropane (DBP) | ≥99% purity |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Deionized water (DI H₂O) | High purity |
| Three-neck round-bottom flask | 1000 mL |
| Heating mantle | - |
| Overhead stirrer | - |
| Condenser | - |
| Addition funnel | 60 mL capacity |
| Buchner funnel and filter paper | - |
| Beakers, graduated cylinders | - |
Step-by-Step Procedure
-
Reactant Preparation: In a 1000 mL three-neck round-bottom flask, place 152 g (1.1 mole) of 4-hydroxybenzoic acid.[4]
-
Base Solution Preparation: In a separate beaker, carefully dissolve 110 g (2.75 moles) of NaOH in 400 mL of deionized water. Caution: This process is highly exothermic; dissolve the NaOH in stages and/or cool the solution in an ice bath. The large excess of NaOH is critical to ensure the complete deprotonation of both the carboxylic acid and phenolic hydroxyl groups on the 4-hydroxybenzoic acid.[4]
-
Reaction Setup: Assemble the three-neck flask with an overhead stirrer in the center neck, a condenser on one side neck, and an addition funnel on the other. Place the flask in a heating mantle.
-
Initial Reaction: Turn on the cooling water to the condenser. Slowly pour the prepared NaOH solution into the flask containing the 4-hydroxybenzoic acid and begin stirring to dissolve the solid.
-
Heating to Reflux: Begin heating the solution until a gentle reflux is achieved.
-
Addition of Alkyl Halide: Place 50.8 mL (0.5 moles) of 1,3-dibromopropane into the addition funnel.
-
Controlled Addition: While maintaining reflux, add the 1,3-dibromopropane from the addition funnel dropwise at a rate of approximately 8-10 drops per minute.[4]
-
Overnight Reflux: Once all the 1,3-dibromopropane has been added, allow the reaction mixture to reflux overnight. A white precipitate of the disodium salt of the product should become evident during this time.[4]
-
Cooling and Precipitation: After the overnight reflux, turn off the heat and allow the solution to cool to room temperature.
-
Acidification: Transfer the cooled reaction mixture to a large beaker. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is acidic (pH ~2), which will cause the final product to precipitate out as a white solid.
-
Isolation and Purification: Isolate the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid product thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven at 60-80°C until a constant weight is achieved.
Experimental Workflow Diagram
Sources
1,3-Bis(4-carboxyphenoxy)propane chemical properties and structure
An In-Depth Technical Guide to 1,3-Bis(4-carboxyphenoxy)propane: Properties, Structure, and Applications
Introduction
This compound, also known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, is a versatile organic compound that has garnered significant interest in the fields of polymer chemistry and materials science.[1][2] Its rigid aromatic components linked by a flexible propane diether chain make it an ideal building block for creating polymers with tailored properties. This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its synthesis, and its applications, with a particular focus on its role in the development of advanced materials for drug delivery and other biomedical applications.
Chemical Identity and Structure
The molecular structure of this compound consists of two para-substituted benzoic acid moieties linked by a 1,3-dioxypropane chain. This unique arrangement imparts a combination of rigidity from the phenyl rings and flexibility from the propyl chain, which is a key determinant of the properties of polymers derived from it.
Molecular Structure:
Caption: Molecular Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1] |
| CAS Number | 3753-81-9[1][2][3] |
| Molecular Formula | C17H16O6[1][2] |
| Molecular Weight | 316.31 g/mol [2][3] |
| SMILES | C1=CC(=CC=C1C(=O)O)OCCCOC2=CC=C(C=C2)C(=O)O[1] |
| InChI | InChI=1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)[1] |
| Synonyms | 1,3-Bis(p-carboxyphenoxy)propane, 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid, 4,4'-(Trimethylenedioxy)di-benzoic acid[1] |
Physicochemical Properties
This compound is a white solid at room temperature.[3] Its high melting point is indicative of the stability of its crystal lattice, which is influenced by hydrogen bonding between the carboxylic acid groups and aromatic stacking interactions.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 310 - 320 °C | [4] |
| Assay | ≥97% | [2] |
Synthesis and Purification
The most common and efficient synthesis of this compound involves a Williamson ether synthesis. This method utilizes the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base.[4][5]
Reaction Scheme:
2 HO-C₆H₄-COOH + Br-CH₂(CH₂)CH₂-Br + 2 NaOH → (HOOC-C₆H₄-O-CH₂)₂CH₂ + 2 NaBr + 2 H₂O
Experimental Protocol: Synthesis of this compound [5]
-
Reactant Preparation: In a 1000 mL three-neck round-bottom flask, dissolve 152 g (1.1 mole) of 4-hydroxybenzoic acid in a solution of 110 g (2.75 moles) of NaOH in 400 mL of deionized water. The significant excess of NaOH is crucial to ensure the complete deprotonation of the phenolic and carboxylic acid protons of the 4-hydroxybenzoic acid.
-
Apparatus Setup: Equip the flask with a condenser, an overhead stirrer, and an addition funnel.
-
Reaction Initiation: Heat the mixture to a gentle reflux with continuous stirring.
-
Addition of Alkylating Agent: Slowly add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the refluxing solution via the addition funnel at a rate of approximately 8-10 drops per minute.
-
Overnight Reflux: After the complete addition of 1,3-dibromopropane, continue to reflux the reaction mixture overnight. A white precipitate of the disodium salt of the product should become evident.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2. This protonates the carboxylate groups, leading to the precipitation of the crude this compound.
-
Purification:
-
Filter the crude product and wash it with deionized water to remove inorganic salts like NaBr.
-
To further purify, dissolve the crude product in a 5% sodium bicarbonate solution.
-
Filter the solution to remove any unreacted 4-hydroxybenzoic acid.
-
Re-precipitate the pure product by adding concentrated hydrochloric acid to the filtrate until the pH is around 2.
-
Filter the purified product, wash thoroughly with deionized water, and dry in a vacuum oven.
-
Workflow for Synthesis and Purification:
Sources
An In-depth Technical Guide to 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid. This document, prepared by a Senior Application Scientist, is designed to provide an in-depth understanding of this versatile molecule, from its fundamental chemical properties to its cutting-edge applications in materials science and drug delivery. We will delve into the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for reproducible results. This guide is grounded in authoritative scientific literature to provide a trustworthy and expert resource for your research and development endeavors.
Introduction: A Molecule of Significant Potential
4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid, with the IUPAC name 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid , is a symmetrical aromatic dicarboxylic acid.[1] Its structure, characterized by two para-substituted benzoic acid moieties linked by a flexible propane-1,3-dioxy chain, imparts a unique combination of rigidity and flexibility. This structural feature makes it an invaluable building block in the synthesis of advanced polymers and crystalline materials.
For professionals in drug development and materials science, this compound is of particular interest due to its role as a monomer in the creation of biocompatible and biodegradable polyanhydrides. These polymers are at the forefront of controlled drug delivery systems. Furthermore, its dicarboxylic nature makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs), a class of materials with vast potential in gas storage, catalysis, and sensing.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | PubChem |
| Synonyms | 1,3-Bis(4-carboxyphenoxy)propane | PubChem |
| CAS Number | 3753-81-9 | BLDpharm[2] |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Melting Point | >300 °C | Inferred from similar compounds |
| Solubility | Sparingly soluble in water and common organic solvents; soluble in DMSO and DMF | Inferred from structure |
Synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid
The most common and efficient method for the synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide of a 4-hydroxybenzoic acid derivative reacts with a dihaloalkane. A two-step approach starting with the esterified form of 4-hydroxybenzoic acid is often preferred to protect the carboxylic acid functionality during the etherification, followed by hydrolysis to yield the final diacid.
Rationale for the Synthetic Strategy
The Williamson ether synthesis is a robust and versatile method for forming the ether linkages in the target molecule.[3][4] The choice of a two-step synthesis via the methyl ester of 4-hydroxybenzoic acid is a strategic one. The carboxylic acid group is acidic and would interfere with the basic conditions required for the formation of the phenoxide ion. By protecting the carboxylic acid as an ester, the reaction can proceed efficiently. The subsequent hydrolysis of the diester to the dicarboxylic acid is typically a high-yielding and straightforward step.
Experimental Protocol
This protocol is based on established Williamson ether synthesis procedures and the synthesis of analogous compounds.[5]
Step 1: Synthesis of Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate
-
Reagents and Materials:
-
Methyl 4-hydroxybenzoate
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
-
-
Procedure: a. In a round-bottom flask, dissolve methyl 4-hydroxybenzoate (2.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide. c. Add 1,3-dibromopropane (1.0 equivalent) to the reaction mixture. d. Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. f. A white precipitate of dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate will form. g. Collect the precipitate by vacuum filtration, wash it thoroughly with water, and then with a small amount of cold ethanol. h. Dry the product in a vacuum oven.
Step 2: Hydrolysis to 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid
-
Reagents and Materials:
-
Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
pH paper or pH meter
-
-
Procedure: a. Suspend the dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate in a mixture of ethanol and water in a round-bottom flask. b. Add an excess of sodium hydroxide (at least 2.2 equivalents) to the suspension. c. Heat the mixture to reflux and maintain for 2-4 hours, or until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC). d. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Dilute the remaining aqueous solution with water and acidify it to a pH of 1-2 with concentrated hydrochloric acid. f. A white precipitate of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid will form. g. Collect the precipitate by vacuum filtration, wash it extensively with water to remove any inorganic salts. h. Dry the final product in a vacuum oven.
Synthesis Workflow Diagram
Caption: Synthesis of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid.
Characterization
To confirm the identity and purity of the synthesized 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid, a combination of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the propane linker, and the acidic proton of the carboxylic acid groups. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are:
-
~12.8 ppm (singlet, 2H): Carboxylic acid protons (-COOH). This peak is typically broad.
-
~7.9 ppm (doublet, 4H): Aromatic protons ortho to the carboxyl group.
-
~7.0 ppm (doublet, 4H): Aromatic protons ortho to the ether linkage.
-
~4.2 ppm (triplet, 4H): Methylene protons adjacent to the oxygen atoms (-O-CH₂-).
-
~2.2 ppm (quintet, 2H): Central methylene protons of the propane linker (-CH₂-CH₂-CH₂-).
-
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts (in ppm) in DMSO-d₆ are:
-
~167 ppm: Carboxylic acid carbon (-COOH).
-
~162 ppm: Aromatic carbon attached to the ether oxygen.
-
~131 ppm: Aromatic carbons ortho to the carboxyl group.
-
~123 ppm: Aromatic carbon ipso to the carboxyl group.
-
~115 ppm: Aromatic carbons ortho to the ether linkage.
-
~66 ppm: Methylene carbons adjacent to the oxygen atoms (-O-CH₂-).
-
~28 ppm: Central methylene carbon of the propane linker (-CH₂-CH₂-CH₂-).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid will exhibit characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1680 (strong) | C=O stretch | Carboxylic acid |
| ~1605, ~1580, ~1500 | C=C stretch | Aromatic ring |
| ~1250 (strong) | C-O stretch | Aryl ether |
| ~1170 | C-O stretch | Carboxylic acid |
Applications in Research and Development
Polyanhydrides for Controlled Drug Delivery
4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is a key monomer in the synthesis of polyanhydrides for biomedical applications. Polyanhydrides are a class of biodegradable polymers that degrade by surface erosion, which allows for a near zero-order release of encapsulated drugs.[1][6] This controlled release is highly desirable in various therapeutic areas, including cancer chemotherapy, pain management, and vaccine delivery.[7][8]
One of the most successful clinical applications of a polyanhydride based on this monomer is the Gliadel® wafer , an FDA-approved treatment for brain cancer.[1] These wafers are composed of a copolymer of 1,3-bis(p-carboxyphenoxy)propane and sebacic acid, and are implanted directly into the brain cavity after tumor resection to provide sustained local delivery of the chemotherapeutic agent carmustine (BCNU).
Caption: Application in drug delivery systems.
Linker for Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionality and the defined geometry of 4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid make it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[8] MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The choice of the organic linker is critical in determining the pore size, shape, and overall topology of the MOF, which in turn dictates its properties and potential applications. The flexibility of the propane chain in this linker can lead to the formation of novel and complex MOF architectures.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Conclusion
4,4'-(propane-1,3-diylbis(oxy))dibenzoic acid is a molecule with significant utility and potential, particularly in the fields of drug delivery and materials science. Its well-defined structure and versatile reactivity make it a valuable tool for researchers and developers. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with a focus on the scientific principles that underpin its use. By adhering to the detailed protocols and safety guidelines presented, scientists can confidently and effectively utilize this compound in their research endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
- Jain, R., et al. (2005). Role of polyanhydrides as localized drug carriers. Journal of Controlled Release, 103(3), 541-563.
-
Micro Nano Bio Aspects. (2025). Drug delivery and tissue engineering applications of polyanhydrides: Current development and challenges. Available from: [Link]
- Hua, J., & Gao, L. (2009). 4,4′-(Propane-1,3-diyl)dibenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2233.
- Gite, V. V., et al. (2022). Polyanhydride Chemistry. Biomacromolecules, 23(12), 4975–5002.
-
PrepChem. (2023). Synthesis of methyl 4-hydroxybenzoate. Available from: [Link]
- Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Williamson Ether Synthesis. In Organic Chemistry. LibreTexts.
Sources
- 1. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 2. 3753-81-9|4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. prepchem.com [prepchem.com]
- 6. fishersci.com [fishersci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 4,4′-(Propane-1,3-diyl)dibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 1,3-Bis(4-carboxyphenoxy)propane (CPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of 1,3-Bis(4-carboxyphenoxy)propane
This compound, commonly referred to as CPP, is a dicarboxylic acid monomer that serves as a pivotal building block in the synthesis of advanced polymers.[1][2] Its molecular architecture, characterized by two para-substituted carboxyphenoxy groups linked by a flexible three-carbon propane chain, imparts a unique combination of rigidity and flexibility to the resulting polymer backbones. This structure is particularly crucial in the field of drug delivery, where CPP is a key component in the formulation of biodegradable polyanhydrides.[3][4] The rate of drug release from these polymers is directly influenced by their physicochemical properties, which are, in turn, dictated by the characteristics of their constituent monomers. A thorough understanding of the melting point and solubility of CPP is therefore not merely academic; it is a prerequisite for the rational design, synthesis, and manufacturing of novel polymer-based therapeutic systems. This guide provides an in-depth analysis of these two critical parameters.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are essential for predicting the material's behavior during synthesis, purification, and formulation processes.
| Property | Value | Source(s) |
| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [5] |
| CAS Number | 3753-81-9 | [2][6][7] |
| Molecular Formula | C₁₇H₁₆O₆ | [5] |
| Molecular Weight | 316.31 g/mol | [7] |
| Appearance | Solid, fine powder | [7] |
| Melting Point (°C) | 310 - 320 °C | [6][7] |
Section 1: Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its purity and thermal stability. For CPP, a high melting point signifies strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups and π-stacking interactions of the aromatic rings. This thermal robustness is advantageous for melt polymerization processes, allowing for reactions at elevated temperatures without premature degradation.
Principle of Melting Point Determination
The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears (onset of melting) to the temperature at which the entire solid mass transitions to a liquid state (completion of melting). A narrow melting range (typically < 2 °C) is indicative of a high-purity substance. Impurities disrupt the crystal lattice, typically causing both a depression and a broadening of the melting range.
Authoritative Protocol: Capillary Melting Point Determination
This protocol is based on the widely accepted capillary method, consistent with standards outlined by the United States Pharmacopeia (USP).
I. Sample Preparation
-
Drying: Ensure the CPP sample is thoroughly dry. Moisture can act as an impurity. Dry the sample in a vacuum desiccator over silica gel for at least 24 hours.
-
Grinding: Gently pulverize the crystalline CPP into a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer within the sample.
-
Loading: Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the CPP powder. Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the powder into the sealed end.
-
Filling: Repeat the loading process until a packed column of 2-3 mm in height is achieved. An insufficient sample will be difficult to observe, while an excessive amount will lead to a broad melting range due to temperature gradients within the sample.
II. Measurement
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Heating (Approach): Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of CPP (~310 °C).
-
Slow Heating (Observation): Decrease the heating rate to 1-2 °C per minute. A slow ramp rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Record Onset: Through the viewing lens, carefully observe the sample. Record the temperature (T₁) at which the first drop of liquid is visible.
-
Record Completion: Continue heating at the slow rate. Record the temperature (T₂) at which the last solid crystal disappears, and the sample is completely liquid.
-
Reporting: Report the result as the melting range, T₁ - T₂. For high-purity CPP, this range should be narrow.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Section 2: Solubility Profile
Solubility is a determinative factor in the processing and application of CPP. It dictates the choice of solvents for synthesis, purification (recrystallization), and polymerization reactions. The solubility of CPP is governed by the principle of "like dissolves like." Its structure contains polar, hydrogen-bond-donating and -accepting carboxylic acid groups, as well as large, non-polar aromatic regions.
Theoretical Solubility Assessment
-
Aqueous Solvents: Due to the large hydrophobic aromatic portions, CPP is expected to be practically insoluble in neutral water. However, as a dicarboxylic acid, it will readily dissolve in aqueous alkaline solutions (e.g., 5% NaOH, 5% NaHCO₃) through an acid-base reaction, forming a highly water-soluble disodium salt.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are anticipated to be effective solvents. They can disrupt the strong hydrogen bonding between CPP molecules without having acidic protons that would suppress the solubility of the carboxylic acid. The use of NMP in the synthesis of polyamides from CPP supports its solubility in this solvent.
-
Polar Protic Solvents: Alcohols like ethanol or methanol may offer limited solubility. While they can hydrogen bond, the large non-polar component of CPP may hinder extensive dissolution.
-
Non-Polar Solvents: CPP is expected to be insoluble in non-polar solvents such as hexanes, toluene, or diethyl ether, as these solvents cannot overcome the strong intermolecular hydrogen bonds of the solute.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Aqueous (Alkaline) | 5% Sodium Hydroxide (NaOH) | Soluble | Forms a water-soluble salt via deprotonation of carboxylic acids. |
| Polar Aprotic | NMP, DMF, DMSO | Soluble to Sparingly Soluble | Capable of disrupting intermolecular hydrogen bonds. |
| Polar Protic | Ethanol, Methanol | Sparingly Soluble to Insoluble | Limited ability to solvate the large hydrophobic structure. |
| Aqueous (Neutral) | Deionized Water | Insoluble | Large hydrophobic regions dominate the polar carboxylic acid groups. |
| Non-Polar | Hexanes, Toluene | Insoluble | Cannot overcome the strong intermolecular hydrogen bonds in the solid. |
Authoritative Protocol: Qualitative & Quantitative Solubility Determination
This protocol outlines a systematic approach to determine the solubility profile of CPP.
I. Qualitative "Test Tube" Method
-
Setup: Place approximately 25 mg of CPP into a small test tube.
-
Solvent Addition: Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
-
Mixing: After each addition, vigorously agitate the mixture for 30-60 seconds.
-
Observation: Observe closely to determine if the solid dissolves completely. Record as "soluble," "sparingly soluble," or "insoluble."
-
Acid/Base Confirmation: For a sample dissolved in 5% NaOH, re-precipitate the CPP by adding 5% HCl dropwise until the solution is acidic. The reappearance of a precipitate confirms that dissolution was due to salt formation.
II. Quantitative Shake-Flask Method (for promising solvents)
-
Equilibration: Add an excess amount of CPP to a known volume of the selected solvent in a sealed flask. This ensures that a saturated solution is formed.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) using an orbital shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid from the saturated supernatant.
-
Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of CPP in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known CPP concentration.
-
UV-Vis Spectrophotometry: Suitable if CPP has a distinct chromophore and no other components absorb at the analytical wavelength. A calibration curve is also required.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or g/100 mL.
Workflow for Solubility Determination
Caption: Workflow for Qualitative and Quantitative Solubility Testing.
Conclusion: Practical Implications for Development
The high melting point of this compound underscores its excellent thermal stability, a crucial attribute for polymerization and processing. Its solubility profile, characterized by dissolution in alkaline solutions and polar aprotic solvents, provides clear guidance for selecting reaction media and purification strategies. For drug development professionals, these parameters are foundational. They directly impact the synthesis of CPP-based polyanhydrides, influencing polymer molecular weight and purity, which in turn governs the mechanical properties and drug-release kinetics of the final formulation. Mastery of these fundamental properties is therefore essential for harnessing the full potential of CPP in creating next-generation materials for therapeutic applications.
References
-
University of Houston. (2010). Melting Point Apparatus Guidelines. Available at: [Link]
-
J&K Scientific LLC. (2023). Method for Determining Capillary Melting Point. Available at: [Link]
-
PubChem. this compound. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
- Cristescu, R., et al. (2011). Deposition of antibacterial of poly (1, 3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20: 80/gentamicin sulfate composite coatings by MAPLE. Applied Surface Science, 257(12), 5287-5292.
- Ghadiri, M., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1).
-
Amerigo Scientific. this compound (97%). Available at: [Link]
-
University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]
-
G. A. University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]
-
YouTube. (2021). Melting point testing as per USP 741. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | 3753-81-9 [chemicalbook.com]
- 5. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE CAS#: 3753-81-9 [amp.chemicalbook.com]
- 7. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to 1,3-Bis(p-carboxyphenoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(p-carboxyphenoxy)propane, a dicarboxylic acid, serves as a crucial building block in the synthesis of advanced polymers, particularly in the field of biomedical materials. Its unique structure, featuring a flexible propane linker connecting two rigid p-carboxyphenoxy moieties, imparts a favorable balance of properties to the polymers derived from it. This guide provides a comprehensive overview of its nomenclature, chemical and physical properties, synthesis, applications, and safety considerations.
Nomenclature and Identification
Proper identification of a chemical compound is paramount for researchers. 1,3-Bis(p-carboxyphenoxy)propane is known by several alternate names and identifiers, which are summarized in the table below.
| Identifier Type | Value |
| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid[1] |
| CAS Number | 3753-81-9[1] |
| Molecular Formula | C₁₇H₁₆O₆[1] |
| Molecular Weight | 316.31 g/mol |
| Synonyms | 4,4'-(Propane-1,3-diylbis(oxy))dibenzoic acid[2], 1,3-Bis(4-carboxyphenoxy)propane[1], 1,3-Bis-cpp[1], 4,4'-(1,3-Propanediylbis(oxy))bis-benzoic acid[1], 4,4'-(Trimethylenedioxy)di-benzoic acid[1] |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical and spectroscopic properties of 1,3-Bis(p-carboxyphenoxy)propane is essential for its application in material synthesis and for quality control purposes.
| Property | Value |
| Melting Point | 310 °C (literature) |
| Appearance | Solid |
| pKa (Predicted) | 4.15 ± 0.10[2] |
| Solubility | Aromatic polyanhydrides derived from this monomer are generally insoluble in common organic solvents.[3] |
Spectroscopic Data
Infrared (IR) Spectroscopy: The FTIR spectrum of 1,3-Bis(p-carboxyphenoxy)propane exhibits characteristic absorption bands corresponding to its functional groups. A detailed list of these bands is provided in the table below.
| Wavenumber (cm⁻¹) | Assignment |
| 2511–3016 | O-H stretch (carboxylic acid, broad) |
| 1678 | C=O stretch (carboxylic acid) |
| 1606 | C=C stretch (aromatic) |
| 1431 | C-H bend (alkane) |
| 1303, 1249, 1170 | C-O stretch (ether and carboxylic acid) |
| 1055, 999, 848, 766 | C-H bend (aromatic) |
| (Data sourced from a study by Faghihi et al., 2010)[4] |
Synthesis of 1,3-Bis(p-carboxyphenoxy)propane
The synthesis of 1,3-Bis(p-carboxyphenoxy)propane is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. A detailed, step-by-step protocol is outlined below.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-hydroxybenzoic acid
-
Sodium hydroxide (NaOH)
-
Deionized water (DI-H₂O)
-
1,3-dibromopropane
-
Methanol
-
Sulfuric acid (H₂SO₄)
Procedure:
-
In a 3-neck round bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide. A significant excess of NaOH is used to ensure the deprotonation of the phenolic hydroxyl group.[5]
-
Equip the flask with a condenser and an overhead stirrer.
-
Heat the mixture to a gentle reflux.
-
Slowly add 1,3-dibromopropane to the refluxing solution using an addition funnel.
-
Continue the reflux overnight. The product will precipitate out of the solution as a white solid.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the collected solid with methanol to remove any unreacted starting materials and sodium bromide salts formed during the reaction.
-
Dissolve the washed solid in deionized water and acidify the solution with sulfuric acid to precipitate the pure 1,3-Bis(p-carboxyphenoxy)propane.
-
Collect the final product by filtration, wash with cold water, and dry.
Applications in Research and Development
The primary application of 1,3-Bis(p-carboxyphenoxy)propane is as a monomer for the synthesis of biodegradable polyanhydrides.
Polyanhydrides for Drug Delivery
1,3-Bis(p-carboxyphenoxy)propane is a key component in the formation of aromatic-aliphatic copolyanhydrides. These polymers are synthesized through melt condensation polymerization of the dicarboxylic acid monomer with an aliphatic diacid, such as sebacic acid, in the presence of a dehydrating agent like acetic anhydride.
The resulting polyanhydrides, such as poly(1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid), are known for their excellent biocompatibility and controlled surface erosion properties, making them ideal for localized drug delivery applications.[3][6] A notable example is the "Gliadel wafer," an FDA-approved treatment for brain cancer that utilizes a polyanhydride matrix composed of 1,3-bis(p-carboxyphenoxy)propane and sebacic acid to deliver the chemotherapeutic agent carmustine (BCNU) directly to the tumor site.[3][7] The ratio of the aromatic monomer to the aliphatic monomer can be adjusted to tailor the degradation rate and drug release kinetics of the polymer.
Potential as a Linker in Metal-Organic Frameworks (MOFs)
The rigid dicarboxylic acid structure of 1,3-Bis(p-carboxyphenoxy)propane makes it a promising candidate as an organic linker for the construction of Metal-Organic Frameworks (MOFs). While specific examples utilizing this exact linker are not as prevalent in the literature as some other dicarboxylic acids, its structural similarity to other linkers used in MOF synthesis suggests its potential in creating novel porous materials for applications in gas storage, separation, and catalysis. The synthesis of a related compound, 4,4'-(Propane-1,3-diyl)dibenzoic acid, has been reported in the context of MOF research.[8][9]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,3-Bis(p-carboxyphenoxy)propane.
-
Hazard Classifications: May cause an allergic skin reaction and is very toxic to aquatic life.
-
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and gloves.
-
Handling: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the work area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
1,3-Bis(p-carboxyphenoxy)propane is a versatile and valuable dicarboxylic acid monomer with significant applications in the development of biodegradable polymers for drug delivery. Its well-defined synthesis and favorable chemical properties have established it as a key component in advanced biomedical materials. Further exploration of its potential as a linker in the burgeoning field of metal-organic frameworks may open up new avenues for its application in materials science. This guide provides a solid foundation for researchers and scientists working with this important chemical compound.
References
-
Cristescu, R., et al. (2011). Deposition of antibacterial of poly (1, 3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20: 80/gentamicin sulfate composite coatings by MAPLE. Applied Surface Science, 257(12), 5287-5292. [Link]
-
Jain, R., et al. (2022). Polyanhydride Chemistry: Versatile Platforms for Drug Delivery and Biomedical Applications. Biomacromolecules, 23(12), 4979–5004. [Link]
- Khademhosseini Laboratory. 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH)
-
Hua, J., & Gao, L. (2009). 4,4′-(Propane-1,3-diyl)dibenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2233. [Link]
-
Polymer Source. Poly(anhydride) based on 1,3-bis(p-carboxyphenoxy)propane and sebacic acid. Polymer Source Website. [Link]
-
Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 55-65. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Malucelli, G., et al. (2023). Poly(ether urethane)s from Aromatic Diisocyanates Based on Lignin-Derived Phenolic Acids. Biorefinery and Bioproducts. [Link]
-
de Graaf, R. A., & Behar, K. L. (2014). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Proceedings of the International Society for Magnetic Resonance in Medicine, 22, 4333. [Link]
-
Friebolin, H. (2010). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. 4,4′-(Propane-1,3-diyl)dibenzoic acid. ResearchGate. [Link]
-
MDPI. Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. MDPI Website. [Link]
-
ResearchGate. Represents FT-IR spectrum 2,2'-(propane-1,3-diylbis(oxy)) dibenzaldehyde (compound 1). ResearchGate. [Link]
-
ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. [Link]
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]
-
MDPI. 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI Website. [Link]
-
Williams, R. pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Molecular Info. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE molecular information. Cas Number Lookup. [Link]
-
Otto Chemie Pvt. Ltd. 1,3-Bis(diphenylphosphino) propane, 97%. Otto Chemie Website. [Link]
Sources
- 1. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE CAS#: 3753-81-9 [amp.chemicalbook.com]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4,4′-(Propane-1,3-diyl)dibenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 1,3-Bis(4-carboxyphenoxy)propane in Advanced Polymer Design: A Technical Guide for Scientists and Innovators
Abstract
In the landscape of polymer science, the thoughtful selection of monomers is paramount to engineering materials with tailored functionalities. 1,3-Bis(4-carboxyphenoxy)propane (CPP), a dicarboxylic acid monomer, has emerged as a critical building block in the synthesis of high-performance and functional polymers. Its unique molecular architecture, characterized by a flexible propane diether linkage connecting two rigid p-carboxyphenoxy units, imparts a desirable balance of properties to the resulting polymers, including thermal stability, solubility, and, notably, biodegradability. This technical guide provides an in-depth exploration of CPP's role as a monomer, with a focus on its application in polyamides and polyanhydrides, materials of significant interest in the biomedical and drug delivery fields. We will delve into the synthesis of CPP, its polymerization into advanced macromolecules, the structure-property relationships of these polymers, and detailed experimental protocols for their laboratory-scale preparation and characterization.
Introduction to this compound (CPP): A Monomer of Versatility
This compound, also known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, is a solid organic compound with the chemical formula C₁₇H₁₆O₆ and a molecular weight of 316.31 g/mol .[1] Its structure is defined by two carboxylic acid functional groups, making it an ideal candidate for step-growth polymerization reactions. The melting point of CPP is approximately 310 °C.
The significance of CPP as a monomer lies in the combination of its structural elements. The rigid aromatic rings and carboxylic acid groups contribute to the thermal stability and mechanical strength of the polymers, while the flexible trimethylene (propane) ether linkage enhances solubility and processability, mitigating the often-intractable nature of fully aromatic polymers.[2] This molecular design is particularly advantageous in the development of biodegradable polymers for drug delivery applications, where controlled erosion and biocompatibility are critical.[3][4]
Physicochemical Properties of this compound
A comprehensive understanding of the monomer's properties is essential for its effective use in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₆ | |
| Molecular Weight | 316.31 g/mol | |
| Melting Point | 310 °C (lit.) | |
| Appearance | Solid | |
| Functional Group | Carboxylic Acid | |
| CAS Number | 3753-81-9 |
Synthesis of this compound Monomer
The synthesis of CPP is typically achieved through a nucleophilic substitution reaction between 4-hydroxybenzoic acid and 1,3-dibromopropane in the presence of a base.[2][5] This straightforward and efficient method allows for the production of high-purity monomer essential for achieving high molecular weight polymers.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound (CPP).
The Role of CPP in Polymer Synthesis
The dicarboxylic acid functionality of CPP allows it to react with a variety of co-monomers, such as diamines and diols, to form a range of polymers. This section will focus on two prominent classes of polymers derived from CPP: polyamides and polyanhydrides.
Polyamides Derived from CPP
Aromatic polyamides are renowned for their exceptional thermal and mechanical properties. However, their rigid backbones often lead to poor solubility, hindering their processability. The incorporation of CPP into the polyamide backbone introduces flexibility, which can significantly improve solubility without compromising thermal stability.[2]
New polyamides have been synthesized by the direct polycondensation of CPP with various diamines, including those containing hydantoin derivatives.[2][5] These reactions are typically carried out in a medium of N-methyl-2-pyrrolidone (NMP) with triphenyl phosphite and pyridine as activating agents.[2][5] The resulting polyamides exhibit high yields and moderate inherent viscosities.[2][5]
The thermal properties of these CPP-based polyamides are noteworthy. They demonstrate glass transition temperatures (Tg) in the range of 130-155 °C and 5% weight loss temperatures between 325 and 415 °C, indicating good thermal stability.[2][5]
Polyanhydrides: A Platform for Drug Delivery
CPP is a key monomer in the synthesis of polyanhydrides, a class of biodegradable polymers extensively investigated for controlled drug delivery applications.[3][4] Polyanhydrides are particularly attractive for this purpose due to their surface-eroding characteristics, which can provide a near-constant rate of drug release.[6]
Copolymers of CPP with other dicarboxylic acids, such as sebacic acid (SA), are of significant interest. The ratio of the hydrophobic CPP to the more hydrophilic SA allows for the tuning of the polymer's degradation rate and, consequently, the drug release profile.[4] For instance, the well-studied copolymer poly[1,3-bis(p-carboxyphenoxy)propane-co-sebacic acid] has been used in applications such as the Gliadel® wafer, which delivers the chemotherapeutic agent BCNU directly to brain tumor sites.[6]
The synthesis of these polyanhydrides often involves a melt condensation process, which is a solvent-free and efficient method for producing high molecular weight polymers.
Caption: Polymerization pathways of this compound (CPP).
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a CPP-based polyamide and the characterization techniques used to validate the structure and properties of the resulting polymer.
Synthesis of a Polyamide from CPP and a Hydantoin-Based Diamine
This protocol is adapted from the direct polycondensation method described in the literature.[2][5]
Materials:
-
This compound (CPP)
-
5,5-Dimethylhydantoin (or other suitable hydantoin diamine derivative)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add CPP (1 equivalent), the hydantoin diamine (1 equivalent), and anhydrous CaCl₂.
-
Add anhydrous NMP to dissolve the reactants under a gentle stream of inert gas.
-
Add anhydrous pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triphenyl phosphite (TPP) to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 100-110 °C.
-
Maintain the reaction at this temperature for 3-4 hours under continuous stirring and inert atmosphere.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Filter the fibrous polymer precipitate and wash it thoroughly with hot methanol and then with water to remove any unreacted monomers and salts.
-
Dry the purified polyamide in a vacuum oven at 60-80 °C until a constant weight is achieved.
Characterization of the Synthesized Polyamide
A suite of analytical techniques is employed to confirm the chemical structure and evaluate the physical properties of the synthesized polymer.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify the functional groups present in the polymer. | Appearance of characteristic amide C=O stretching bands (around 1650-1700 cm⁻¹) and N-H stretching bands (around 3300 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid groups of CPP.[2][5] |
| ¹H-NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Signals corresponding to the aromatic protons of the CPP and diamine units, as well as the aliphatic protons of the propane linker and any substituents on the diamine.[2][5] |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer. | Provides values for number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[2][5] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determines the decomposition temperature, typically reported as the temperature at which 5% weight loss occurs.[2][5] |
| Differential Scanning Calorimetry (DSC) | To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). | A step change in the heat flow curve indicates the glass transition temperature.[2][5] |
Conclusion and Future Outlook
This compound has firmly established its position as a valuable monomer in the synthesis of advanced polymers. Its unique chemical structure allows for the creation of materials with a desirable combination of properties, particularly for applications in the biomedical field. The ability to tune the properties of CPP-based polymers, such as their degradation rate and thermal stability, by copolymerization with other monomers opens up a vast design space for materials scientists and drug development professionals.
Future research will likely focus on expanding the library of polymers derived from CPP, including the synthesis of novel polyesters and polyimides with enhanced functionalities. Furthermore, the exploration of CPP-based polymers in other advanced applications, such as membranes for separation processes and high-performance engineering plastics, holds significant promise. The continued investigation of this versatile monomer will undoubtedly lead to the development of next-generation materials that address pressing challenges in medicine, technology, and sustainability.
References
-
Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1).
-
Sigma-Aldrich. (n.d.). This compound.
-
MedchemExpress. (n.d.). 1,3-Bis(carboxyphenoxy)propane.
-
Sigma-Aldrich. (n.d.). Application of this compound.
-
Faghihi, K. (n.d.). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES.
-
PubChem. (n.d.). This compound.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
-
Domb, A. J., & Langer, R. (1999). Poly(1,3-bis-p-carboxyphenoxypropane anhydride). In Handbook of Biodegradable Polymers. Harwood Academic Publishers.
-
Khademhosseini Laboratory. (n.d.). 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation.
-
ChemicalBook. (n.d.). 1 3-BIS(P-CARBOXYPHENOXY)PROPANE.
-
Organic Syntheses. (n.d.). Procedure.
-
de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(12), 33.
-
Domb, A. J., et al. (1994). Metabolic disposition and elimination studies of a radiolabelled biodegradable polymeric implant in the rat brain. Biomaterials, 15(9), 681-688.
Sources
Methodological & Application
Synthesis of polyamides using 1,3-Bis(4-carboxyphenoxy)propane
The data clearly indicate that the resulting polyamides are soluble in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and possess high thermal stability, with 5% weight loss temperatures well above 300°C. [1][2]The glass transition temperatures are in a range that suggests improved processability over conventional aramids. [1][2]
Conclusion
The use of this compound as a diacid monomer is an effective strategy for synthesizing high-performance polyamides with enhanced solubility and processability. The direct polycondensation method provides a reliable and convenient route to obtain high molecular weight polymers. The protocols and characterization workflows detailed in this application note offer a comprehensive guide for researchers to develop and analyze novel polyamide materials tailored for advanced applications where a balance of thermal stability and ease of processing is paramount.
References
-
Faghihi, K. (2010). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. Bulletin of the Chemical Society of Ethiopia, 24(1). Available at: [Link]
-
Faghihi, K. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Available at: [Link]
-
Various Authors. Low-temperature solution polycondensation. ResearchGate. Available at: [Link]
-
Lozano-Martín, A., et al. (2020). Functional Aromatic Polyamides. Polymers, 12(9), 2146. Available at: [Link]
-
Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. Available at: [Link]
-
Russo, S., et al. (1995). ROLE OF THE REACTION PARAMETERS IN THE DIRECT SYNTHESIS OF AROMATIC POLYAMIDES. Semantic Scholar. Available at: [Link]
-
Aharoni, S. M. (1995). Polycondensations in the Presence of Aromatic Phosphites: Conditions and Reaction Products. Journal of Macromolecular Science, Part C: Polymer Reviews, 35(2), 237-275. Available at: [Link]
-
Sava, I., et al. (2008). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie, 53(11), 1033-1039. Available at: [Link]
-
Zhang, G., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 1112-1115. Available at: [Link]
-
Senthil, S., et al. (2014). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Korean Chemical Society, 58(1), 85-91. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Polycondensation of 1,3-Bis(4-carboxyphenoxy)propane
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polycondensation reaction of 1,3-Bis(4-carboxyphenoxy)propane (CPP). It delves into the synthesis of aromatic polyesters and polyamides derived from this versatile monomer. The protocols detailed herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity. This guide covers the synthesis of the CPP monomer, its subsequent polycondensation to form various polymers, and the analytical techniques for their characterization. The applications of these polymers, particularly in the realm of biodegradable carriers for drug delivery, are also discussed.
Introduction: The Significance of this compound in Polymer Chemistry
This compound, often abbreviated as CPP, is a key monomer in the synthesis of advanced aromatic polymers.[1][2] Its rigid aromatic rings linked by a flexible propyl ether chain impart a unique combination of thermal stability, mechanical strength, and processability to the resulting polymers.[3][4] These properties have made CPP-based polymers, such as polyesters and polyamides, subjects of considerable interest for high-performance materials and biomedical applications.[1][3][4]
Aromatic polyamides, for instance, are known for their exceptional thermal stability and chemical resistance.[3][4] However, their application can be limited by poor solubility and high glass transition temperatures. The incorporation of flexible segments, such as the trimethylene group in CPP, into the polymer backbone is a strategic approach to enhance solubility and processability without significantly compromising thermal stability.[3][4]
Furthermore, polyanhydrides derived from CPP have been extensively investigated as biodegradable carriers for controlled drug delivery.[1][5][6] Copolymers of CPP with aliphatic diacids like sebacic acid exhibit surface-eroding behavior, which allows for a constant release of encapsulated drugs over extended periods.[5] This characteristic is highly desirable in applications such as implantable drug delivery systems.[1][5]
This guide will first detail the synthesis of the CPP monomer itself, followed by protocols for its polycondensation to form polyesters and polyamides.
Synthesis of the Monomer: this compound (CPP)
The foundational step in utilizing CPP for polycondensation is its synthesis. The most common and effective method involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a strong base.
Causality of Experimental Choices
-
Reactants: 4-hydroxybenzoic acid provides the carboxyphenoxy moieties, while 1,3-dibromopropane acts as the flexible linker.
-
Base (NaOH): A strong base like sodium hydroxide is crucial for the deprotonation of the phenolic hydroxyl group on 4-hydroxybenzoic acid. This creates a phenoxide ion, which is a much more potent nucleophile for the subsequent Williamson ether synthesis with 1,3-dibromopropane. A large excess of NaOH is often used to ensure complete deprotonation.[7]
-
Solvent (DI-H₂O): Deionized water is a suitable solvent for dissolving the reactants and facilitating the reaction.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate. Refluxing overnight ensures the reaction goes to completion.[7]
-
Purification: The crude product is purified by dissolving it in a basic solution and then reprecipitating it by adding a strong acid (e.g., H₂SO₄).[3] This process removes unreacted 4-hydroxybenzoic acid and other impurities.
Detailed Experimental Protocol for CPP Synthesis
This protocol is adapted from established laboratory procedures.[7]
Materials and Equipment:
-
4-hydroxybenzoic acid (HBA)
-
Sodium hydroxide (NaOH)
-
1,3-dibromopropane (DBP)
-
Deionized water (DI-H₂O)
-
Sulfuric acid (H₂SO₄), 3 M solution
-
Methanol
-
1000 mL 3-neck round-bottom flask
-
Heating mantle
-
Condenser
-
Overhead stirrer
-
Addition funnel
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 1000 mL 3-neck round-bottom flask, place 152 g (1.1 mole) of 4-hydroxybenzoic acid.[7]
-
Carefully prepare a 6.9 M NaOH solution by dissolving 110 g (2.75 moles) of NaOH in 400 mL of DI-H₂O. Caution: This process is highly exothermic; dissolve the NaOH in stages and/or chill the solution.
-
Assemble the 3-neck flask in a heating mantle, fitting one neck with a condenser, the center neck with an overhead stirrer, and the remaining neck with an addition funnel.[7]
-
Slowly pour the NaOH solution into the flask and begin stirring to dissolve the HBA. Turn on the water to the condenser.
-
Heat the solution to a gentle reflux.[7]
-
Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.
-
While maintaining reflux, add the 1,3-dibromopropane dropwise to the reaction mixture.[7]
-
After the addition is complete, continue to reflux the solution overnight. A white precipitate should become visible.[7]
-
After cooling to room temperature, purify the crude product by dissolving it in a dilute NaOH solution and reprecipitating it with 3 M H₂SO₄.[3]
-
Filter the white precipitate, wash it thoroughly with cold water, and then with methanol.[3]
-
Dry the purified this compound under vacuum.
Characterization of CPP
The identity and purity of the synthesized CPP should be confirmed using standard analytical techniques:
-
Melting Point: The literature reported melting point is in the range of 318–320 °C.[3]
-
FT-IR Spectroscopy (KBr): Expect to see characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).[3]
-
¹H-NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the propyl chain, and the acidic proton of the carboxylic acid.
Polycondensation Reactions of this compound
Once pure CPP is obtained, it can be used as a diacid monomer in various polycondensation reactions. Below are protocols for the synthesis of aromatic polyesters and polyamides.
Synthesis of Aromatic Polyesters
Aromatic polyesters can be synthesized from CPP and a dihydric phenol. A common method involves the formation of a mixed anhydride of CPP followed by polymerization with the dihydric phenol.[8]
-
Mixed Anhydride Formation: Reacting CPP with a lower monocarboxylic acid anhydride (e.g., acetic anhydride) converts the carboxylic acid groups into more reactive mixed anhydride groups. This enhances the reactivity towards the phenolic hydroxyl groups of the diol comonomer.
-
Dihydric Phenol: The choice of dihydric phenol (e.g., bisphenol A) will determine the specific properties of the resulting polyester.
-
Polymerization Conditions: The reaction is typically carried out at elevated temperatures to drive the polycondensation forward and remove the byproduct (the lower monocarboxylic acid).
This is a generalized procedure based on established principles.[8]
Materials and Equipment:
-
This compound (CPP)
-
Acetic anhydride (or another suitable lower monocarboxylic acid anhydride)
-
A dihydric phenol (e.g., bisphenol A)
-
High-boiling point solvent (e.g., N-methyl-2-pyrrolidone)
-
Reaction flask with a mechanical stirrer, nitrogen inlet, and a distillation head
-
Heating mantle
-
Vacuum source
Procedure:
-
In a reaction flask, dissolve CPP in an excess of acetic anhydride.
-
Heat the mixture to reflux for a period sufficient to form the mixed anhydride.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure.
-
Add the dihydric phenol and a high-boiling point solvent to the flask.
-
Heat the mixture under a nitrogen atmosphere to the desired polymerization temperature.
-
As the polymerization proceeds, the viscosity of the reaction mixture will increase.
-
Once the desired molecular weight is achieved (as indicated by viscosity), cool the reaction mixture.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Synthesis of Aromatic Polyamides
Aromatic polyamides can be synthesized by the direct polycondensation of CPP with a diamine, often in the presence of a phosphorylation agent.[3][4]
-
Diamine: The choice of diamine will influence the properties of the resulting polyamide. For example, using hydantoin derivatives can introduce specific functionalities.[3][4]
-
Phosphorylation Agent (Triphenyl Phosphite): In this direct polycondensation method, triphenyl phosphite acts as a condensing agent. It activates the carboxylic acid groups of CPP, facilitating the formation of amide bonds with the diamine.
-
Solvent System (NMP, Pyridine, CaCl₂): N-methyl-2-pyrrolidone (NMP) is a common polar aprotic solvent for this type of polymerization. Pyridine acts as an acid scavenger, neutralizing the acidic byproducts. Calcium chloride (CaCl₂) is added to enhance the solubility of the resulting polyamide and prevent it from precipitating out of solution prematurely.[3][4]
-
Temperature Program: A staged heating process is often employed to control the polymerization. An initial lower temperature allows for the formation of oligomers, followed by a higher temperature to drive the reaction to high molecular weight.[3]
This protocol is based on the synthesis of polyamides from CPP and hydantoin derivatives.[3]
Materials and Equipment:
-
This compound (CPP)
-
Diamine (e.g., a hydantoin derivative)
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-methyl-2-pyrrolidone (NMP)
-
Methanol
-
Round-bottomed flask with a magnetic stirrer
-
Heating mantle or oil bath
-
Nitrogen inlet
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under a nitrogen atmosphere, combine the diamine, CPP, anhydrous calcium chloride, pyridine, and NMP.[3]
-
Add triphenyl phosphite to the stirred mixture.[3]
-
Heat the reaction mixture according to a specific temperature program. For example, heat at 60 °C for 1 hour, then at 90 °C for 2 hours, and finally at 130 °C for 8 hours.[3]
-
After cooling to room temperature, pour the viscous reaction mixture into methanol to precipitate the polymer.[3]
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60 °C.[3]
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to confirm their structure and determine their properties.
Structural Characterization
-
FT-IR Spectroscopy: Confirms the formation of the desired polymer by identifying the characteristic functional groups (e.g., ester C=O stretch for polyesters, amide C=O and N-H stretches for polyamides) and the disappearance of the monomer's carboxylic acid O-H stretch.[3][4]
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the polymer's structure, confirming the connectivity of the monomer units.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[3][4]
-
Inherent Viscosity: A simpler method to estimate the relative molecular weight of the polymer.[3][4]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[3][4]
-
Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[3][4]
Solubility Tests
The solubility of the synthesized polymers in various organic solvents should be tested to assess their processability.[3][4]
Data Presentation and Visualization
Table of Reactant Quantities and Reaction Conditions
| Parameter | CPP Synthesis | Polyester Synthesis (Example) | Polyamide Synthesis (Example) |
| CPP (Diacid) | N/A | 1 equivalent | 1 equivalent |
| Comonomer | 4-hydroxybenzoic acid (2.2 eq) & 1,3-dibromopropane (1 eq) | Dihydric Phenol (1 eq) | Diamine (1 eq) |
| Solvent | DI-H₂O | NMP | NMP |
| Catalyst/Reagent | NaOH | Acetic Anhydride | Triphenyl Phosphite, Pyridine, CaCl₂ |
| Temperature | Reflux | 150-200 °C | 60-130 °C |
| Reaction Time | Overnight | 4-8 hours | 11 hours |
Experimental Workflow Diagram
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]
- 8. US5001215A - Aromatic polyester from 1,3-bis(p-carboxyphenoxy)propane - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation and Use of Polyanhydrides from 1,3-Bis(4-carboxyphenoxy)propane
Abstract
This comprehensive guide provides detailed methodologies for the synthesis, characterization, and application of polyanhydrides derived from 1,3-Bis(4-carboxyphenoxy)propane (CPP). Polyanhydrides are a class of biodegradable polymers renowned for their utility in controlled drug delivery, owing to their characteristic surface erosion mechanism.[1] This document outlines the synthesis of the diacid monomer, CPP, followed by its polymerization into both homopolymers and copolymers with sebacic acid (SA) via melt polycondensation. Detailed protocols for physicochemical characterization using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC) are provided. Furthermore, this guide details the fabrication of drug-loaded microspheres, a common application for these polymers in the development of advanced drug delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of CPP-based polyanhydrides.
Introduction: The Significance of this compound in Polyanhydride Synthesis
Polyanhydrides are a cornerstone of biodegradable polymer research, primarily due to their hydrolytically labile anhydride bonds that lead to predictable erosion and drug release.[1] The choice of monomer is critical in tailoring the physicochemical properties of the resulting polymer, such as its degradation rate, hydrophobicity, and melting point. This compound (CPP) is an aromatic diacid monomer that imparts rigidity and hydrophobicity to the polymer backbone.[2] Its incorporation into polyanhydrides, often as a copolymer with more hydrophilic aliphatic diacids like sebacic acid (SA), allows for the fine-tuning of these properties. The copolymer of CPP and SA, particularly in a 20:80 ratio, is the foundation of the FDA-approved Gliadel® wafer, a local chemotherapeutic delivery system for brain cancer treatment.[3][4] This underscores the clinical and commercial relevance of understanding the synthesis and application of CPP-based polyanhydrides.
This guide will provide the necessary protocols to empower researchers to synthesize and evaluate these versatile biomaterials.
Synthesis of the Monomer: this compound (CPP)
The synthesis of the CPP monomer is a prerequisite for polymerization. The following protocol is adapted from established literature procedures.[4][5]
Materials
-
4-hydroxybenzoic acid
-
1,3-dibromopropane
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Methanol
-
Sulfuric acid (H₂SO₄), 3 M solution
Equipment
-
Three-neck round-bottom flask (1 L)
-
Heating mantle
-
Overhead stirrer
-
Condenser
-
Addition funnel
-
Standard laboratory glassware
-
Filtration apparatus
Step-by-Step Protocol
-
Reaction Setup: In a 1 L three-neck round-bottom flask, combine 152 g (1.1 mole) of 4-hydroxybenzoic acid with a solution of 110 g (2.75 moles) of NaOH in 400 mL of deionized water. Equip the flask with an overhead stirrer, a condenser, and an addition funnel.[5]
-
Dissolution and Reflux: Heat the mixture to a gentle reflux with stirring to dissolve the solids.[5]
-
Addition of Alkylating Agent: Slowly add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the refluxing solution via the addition funnel over approximately 1-2 hours.[5]
-
Overnight Reflux: Once the addition is complete, continue to reflux the reaction mixture overnight. A white precipitate of the disodium salt of CPP should form.[5]
-
Cooling and Neutralization: After reflux, cool the reaction mixture to room temperature.
-
Precipitation: Slowly add 3 M H₂SO₄ to the stirred mixture until the pH is acidic, causing the CPP monomer to precipitate as a white solid.[4]
-
Isolation and Purification: Collect the crude product by filtration and wash thoroughly with cold deionized water.[4] To further purify, the crude product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and water, and then dried under vacuum.[4]
Polymer Synthesis: From Monomer to Polyanhydride
The most common and robust method for synthesizing high molecular weight polyanhydrides from CPP is melt polycondensation.[2] This solvent-free method involves the formation of a prepolymer followed by polymerization at high temperature and under vacuum.
Prepolymer Synthesis
The first step in melt polycondensation is the conversion of the dicarboxylic acid monomers into acetic acid-mixed anhydrides, often referred to as prepolymers.
-
Reaction: Reflux the dicarboxylic acid monomer (e.g., CPP or a mixture of CPP and SA) in a large excess of acetic anhydride (e.g., a 1:10 w/v ratio) for at least 30 minutes.[6]
-
Isolation: Remove the excess acetic anhydride under vacuum.
-
Purification: The crude prepolymer can be purified by recrystallization from a suitable solvent like dry toluene to yield a highly pure, isolated prepolymer, which is crucial for achieving high molecular weight polymers.[7]
Melt Polycondensation of CPP and Sebacic Acid (SA)
This protocol describes the synthesis of a p(CPP-SA) copolymer, a widely studied and utilized polyanhydride.
-
CPP prepolymer (synthesized as in 3.1)
-
Sebacic acid (SA) prepolymer (synthesized as in 3.1)
-
Glass reaction tube with a side arm for vacuum and nitrogen inlet
-
High-vacuum pump
-
Oil bath with a temperature controller
-
Stirring mechanism (magnetic or overhead)
-
Charging the Reactor: In a glass reaction tube, combine the desired molar ratio of CPP prepolymer and SA prepolymer (e.g., a 20:80 molar ratio for p(CPP-SA) 20:80).[6]
-
Inert Atmosphere: Purge the reaction tube with dry nitrogen.
-
Melting and Polymerization: Immerse the tube in a preheated oil bath at 180°C and stir the molten prepolymers under a gentle flow of nitrogen for approximately 20-30 minutes.[6]
-
Application of Vacuum: Gradually apply a high vacuum (e.g., < 0.1 Torr) to the system to facilitate the removal of the acetic anhydride byproduct, driving the polymerization reaction forward.
-
Polymerization under Vacuum: Continue the polymerization under high vacuum at 180°C for 90-120 minutes. The viscosity of the melt will increase significantly as the polymer chains grow.[6]
-
Cooling and Isolation: After the desired polymerization time, remove the reaction tube from the oil bath and allow it to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can then be removed from the tube.
-
Purification: For purification, the polymer can be dissolved in a suitable solvent like dichloromethane and precipitated into a non-solvent such as petroleum ether.[8] The purified polymer should be dried under vacuum to remove any residual solvents.
Sources
- 1. Preparation of microspheres by the solvent evaporation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kinampark.com [kinampark.com]
- 4. Biodegradable and Bioactive Carriers Based on Poly(betulin disuccinate-co-sebacic Acid) for Rifampicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. DSpace [dr.lib.iastate.edu]
Application Notes and Protocols: 1,3-Bis(4-carboxyphenoxy)propane as a Versatile Building Block for Biodegradable Polymers
Introduction: The Strategic Role of 1,3-Bis(4-carboxyphenoxy)propane in Advanced Biomaterials
This compound (CPP) is a diacid monomer that has garnered significant attention in the field of biodegradable polymers, particularly for applications in controlled drug delivery.[1][2] Its unique chemical structure, featuring two aromatic carboxylic acid moieties linked by a short, flexible propane diether chain, imparts a valuable combination of rigidity and hydrophobicity. This makes it an ideal comonomer for creating biocompatible and biodegradable polymers with tunable physicochemical properties.[3][4]
Polyanhydrides, the class of polymers most notably synthesized from CPP, are renowned for their surface-eroding characteristics.[4][5] This mode of degradation is highly desirable for drug delivery systems, as it allows for a zero-order release kinetic, meaning the drug is released at a constant rate over time.[4] The degradation products of CPP-based polymers are the non-toxic monomers themselves, which can be safely metabolized and eliminated by the body.[5][6]
This guide provides a comprehensive overview of this compound, from its fundamental synthesis to its application in the formulation of biodegradable copolymers for drug delivery. We will delve into the rationale behind its use, provide detailed experimental protocols, and discuss the characterization of the resulting polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | [7] |
| Molecular Weight | 316.31 g/mol | [7] |
| Melting Point | 310 °C (lit.) | [7] |
| IUPAC Name | 4-[3-(4-carboxyphenoxy)propoxy]benzoic acid | [7] |
| Appearance | White solid | [8] |
| Functional Group | Carboxylic Acid | [7] |
Synthesis of this compound Monomer: A Detailed Protocol
The synthesis of CPP is a straightforward Williamson ether synthesis, a robust and well-established reaction in organic chemistry.
Reaction Principle
The synthesis involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a strong base, typically sodium hydroxide. The base deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a phenoxide ion. This nucleophilic phenoxide then displaces the bromide ions from 1,3-dibromopropane in a bimolecular nucleophilic substitution (SN2) reaction, forming the ether linkages.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
4-Hydroxybenzoic acid (HBA)
-
1,3-Dibromopropane (DBP)
-
Sodium hydroxide (NaOH)
-
Deionized water (DI H₂O)
-
Methanol
-
3 M Sulfuric acid (H₂SO₄)
Equipment:
-
1000 mL 3-neck round bottom flask
-
Heating mantle
-
Condenser
-
Overhead stirrer
-
Addition funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactant Setup: In a 1000 mL 3-neck round bottom flask, combine 152 g (1.1 mole) of 4-hydroxybenzoic acid.
-
Base Preparation: Separately, prepare a 6.9 M solution of NaOH by dissolving 110 g (2.75 moles) of NaOH in 400 mL of DI water. Caution: This is an exothermic process; dissolve the NaOH in stages and consider cooling the solution.
-
Assembly: Place the 3-neck flask in a heating mantle. Fit one neck with a condenser, the central neck with an overhead stirrer, and the remaining neck with an addition funnel.
-
Dissolution: Slowly add the NaOH solution to the flask and begin stirring to dissolve the 4-hydroxybenzoic acid.
-
Heating: Begin heating the solution to a gentle reflux.
-
Addition of DBP: Add 50.8 mL (0.5 moles) of 1,3-dibromopropane to the addition funnel.
-
Slow Addition: While maintaining reflux, add the 1,3-dibromopropane dropwise at a rate of approximately 8-10 drops per minute.
-
Overnight Reflux: Once all the 1,3-dibromopropane has been added, allow the reaction to reflux overnight. A white precipitate should become visible.
-
Cooling and Neutralization: After the reflux, cool the solution to room temperature.
-
Precipitation: The crude product can be purified by dissolving it in water and reprecipitating with a 3 M H₂SO₄ solution.[8]
-
Washing and Drying: Wash the precipitate with cold water and then with methanol.[8] Dry the purified this compound to a constant weight.
Polymerization: Crafting Biodegradable Polyanhydrides
The true utility of CPP is realized when it is polymerized, often in conjunction with other monomers, to create biodegradable polymers with tailored properties. The most common application is the synthesis of poly(CPP-SA), a copolymer of CPP and sebacic acid.[3][4]
The Rationale for Copolymerization
-
Tunable Degradation Rates: The hydrophobic and aromatic nature of CPP leads to slow degradation, while the aliphatic and more hydrophilic nature of sebacic acid results in faster degradation.[3] By adjusting the ratio of CPP to SA in the copolymer, the overall degradation rate can be precisely controlled.[3]
-
Improved Mechanical Properties: The rigid aromatic rings of CPP contribute to the mechanical strength of the polymer, while the flexible aliphatic chain of sebacic acid enhances its processability and reduces brittleness.[3][7]
-
Surface Erosion Mechanism: The resulting polyanhydride exhibits a surface erosion mechanism, where the polymer degrades from the outside in, leading to a predictable and constant rate of drug release.[4][5]
Caption: Rationale for the copolymerization of CPP and Sebacic Acid.
Melt Polycondensation: A Step-by-Step Protocol
Melt polycondensation is a common and effective method for synthesizing polyanhydrides.[3][9] This process involves the formation of mixed anhydride prepolymers followed by their polymerization at elevated temperatures under vacuum.
Part 1: Prepolymer Synthesis
-
Reaction Setup: In separate round-bottom flasks, place a known quantity of this compound and sebacic acid.
-
Addition of Acetic Anhydride: Add a slight excess of acetic anhydride to each flask.
-
Reflux: Reflux the mixtures with stirring until the diacids are completely dissolved and have reacted to form the acetic acid mixed anhydride prepolymers.
-
Removal of Acetic Acid and Excess Acetic Anhydride: Remove the resulting acetic acid and any unreacted acetic anhydride by distillation, followed by the application of a vacuum.
-
Purification: The prepolymers can be purified by recrystallization.
Part 2: Melt Polycondensation
-
Combining Prepolymers: Combine the desired molar ratio of the purified CPP and SA prepolymers in a reaction vessel equipped with a stirrer and a vacuum line.
-
Heating and Polymerization: Heat the mixture to a temperature above the melting points of the prepolymers (typically in the range of 180-220 °C) under a high vacuum.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by the increase in the viscosity of the melt.
-
Termination and Cooling: Once the desired molecular weight is achieved (as indicated by the melt viscosity), the reaction is terminated by cooling the polymer to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: The resulting poly(CPP-SA) copolymer can be purified by dissolving it in a suitable solvent (e.g., dichloromethane) and precipitating it in a non-solvent (e.g., petroleum ether or methanol).
-
Drying: The purified polymer should be dried under vacuum to remove any residual solvent.
Characterization of Poly(CPP-SA) Copolymers
A suite of analytical techniques is employed to characterize the synthesized poly(CPP-SA) copolymers and to understand how the monomer ratio influences their properties.
| Characterization Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the anhydride bond formation (characteristic peaks around 1740 and 1810 cm⁻¹) and the presence of functional groups from both monomers.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the copolymer composition (ratio of CPP to SA) and confirmation of the polymer structure. |
| Gel Permeation Chromatography (GPC) | Measurement of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[2] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's crystallinity and thermal properties.[2] |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the polymer.[2] |
Impact of CPP:SA Ratio on Polymer Properties
| CPP:SA Ratio | Crystallinity | Degradation Rate | Mechanical Strength |
| High CPP | Higher | Slower | Higher |
| Low CPP (High SA) | Lower | Faster | Lower |
Degradation Mechanism and Drug Delivery Applications
The degradation of poly(CPP-SA) occurs via the hydrolysis of the anhydride bonds, breaking the polymer down into its constituent monomers: this compound and sebacic acid.[10] This process is primarily confined to the surface of the polymer matrix, leading to surface erosion.[4]
Caption: Degradation pathway of Poly(CPP-SA) and its application.
The predictable surface erosion of poly(CPP-SA) makes it an excellent candidate for a variety of drug delivery applications, including:
-
Implantable Drug Depots: For localized and sustained release of therapeutics, such as chemotherapeutic agents for cancer treatment.[10]
-
Microspheres and Nanoparticles: For injectable formulations that can target specific tissues or provide prolonged systemic drug exposure.[5]
-
Biodegradable Stents and Scaffolds: For tissue engineering applications where a temporary mechanical support is required, followed by gradual degradation as new tissue forms.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biodegradable polymers. Its unique chemical structure allows for the creation of polyanhydrides with tunable properties, most notably the widely used poly(CPP-SA) copolymers. The ability to precisely control the degradation rate and mechanical properties of these polymers, coupled with their biocompatibility and surface-eroding nature, makes them exceptionally well-suited for advanced drug delivery systems and other biomedical applications. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to explore and innovate with this important class of biomaterials.
References
-
Polyanhydride Chemistry. Biomacromolecules. [Link]
-
Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride). PMC. [Link]
-
Preparation and degradation behavior of polyanhydrides nanoparticles. PubMed. [Link]
-
Polyanhydrides: an overview. PubMed. [Link]
-
Processing of poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20 : 80 (P(CPP : SA)20 : 80) by matrix-assisted pulsed laser evaporation for drug delivery systems. ResearchGate. [Link]
- 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH)
-
Poly(1,3-bis-p-carboxyphenoxypropane anhydride). ResearchGate. [Link]
-
Direct synthesis of poly(D,L-lactic acid) by melt polycondensation and its application in drug delivery. ResearchGate. [Link]
-
"Development of a Solution Synthesis of Poly(Sebacic Anhydride) With th". Patricia Poley. [Link]
-
NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. [Link]
Sources
- 1. kinampark.com [kinampark.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of Polymer Films on Surfaces: A Model Study with Poly(sebacic anhydride) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and degradation behavior of polyanhydrides nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copolymers Derived from Two Active Esters: Synthesis, Characterization, Thermal Properties, and Reactivity in Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Thermal Analysis of Polymers Containing 1,3-Bis(4-carboxyphenoxy)propane
Introduction
1,3-Bis(4-carboxyphenoxy)propane is a valuable monomer utilized in the synthesis of various high-performance polymers, including polyamides, polyimides, and polyanhydrides.[1] The incorporation of this rigid aromatic diacid, connected by a flexible propane linker, imparts a unique combination of properties to the resulting polymers, such as enhanced thermal stability, good mechanical strength, and, in some cases, improved solubility and processability.[2] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal behavior of these polymers is critical for predicting their performance in demanding applications, optimizing processing conditions, and ensuring material integrity.
This application note provides a detailed guide to the thermal analysis of polymers containing this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It offers not only step-by-step protocols but also delves into the scientific rationale behind the experimental choices and the interpretation of the resulting data.
Principles of Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is an invaluable tool for determining the thermal stability of a polymer, identifying its decomposition temperature, and quantifying its composition, such as moisture or residual solvent content.[4][5]
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is subjected to a controlled temperature program.[6] This technique is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc), as well as the enthalpies associated with these transitions.[7]
Experimental Protocols
Part 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of polymers containing this compound. This protocol is designed in accordance with ASTM E1131 and ISO 11358 standards.[4]
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
Polymer sample (5-10 mg), dried in a vacuum oven to remove residual solvent and moisture.
-
Inert purge gas (e.g., Nitrogen, Argon) of high purity.
-
Oxidative purge gas (e.g., Air), if studying oxidative stability.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a clean TGA pan (platinum or alumina). Ensure the sample is evenly distributed at the bottom of the pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to a value below any expected thermal events (e.g., 30 °C).
-
Set the final temperature to a value where complete decomposition is expected (e.g., 800 °C).[8]
-
Select a heating rate. A common rate for polymers is 10 °C/min.[2] Slower rates can provide better resolution of thermal events.
-
Set the purge gas flow rate (e.g., 20-50 mL/min). For determining thermal stability in the absence of oxygen, use an inert gas like nitrogen.
-
-
Data Acquisition: Initiate the temperature program and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% or 10% weight loss occurs.[2][9]
-
Identify the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG curve).
-
Determine the char yield, which is the percentage of material remaining at the final temperature.
-
Causality Behind Experimental Choices:
-
Drying the Sample: Removing volatiles prevents their evaporation from interfering with the measurement of the polymer's decomposition.
-
Inert Atmosphere: Using a nitrogen or argon atmosphere prevents oxidative degradation, allowing for the determination of the polymer's inherent thermal stability.
-
Heating Rate: A 10 °C/min heating rate provides a good balance between analysis time and resolution. Faster rates can shift decomposition temperatures to higher values.
Part 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers containing this compound. This protocol is based on the principles outlined in ASTM D3418.[6][7]
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
Polymer sample (5-10 mg), dried.
-
Hermetically sealed aluminum pans and lids.
-
Inert purge gas (e.g., Nitrogen, Argon) of high purity.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Equilibrate the cell at a low temperature (e.g., 25 °C).
-
Set up a heat-cool-heat cycle to erase the polymer's prior thermal history.
-
First Heat: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point or glass transition.[2]
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the glass transition.
-
Second Heat: Ramp the temperature again at the same controlled rate as the first heat.
-
-
Set the purge gas flow rate (e.g., 20-50 mL/min).
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Analyze the data from the second heating scan for the most reliable results.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Identify the melting temperature (Tm) as the peak of the endothermic melting transition.
-
Identify the crystallization temperature (Tc) as the peak of the exothermic crystallization transition from the cooling scan.
-
Calculate the enthalpy of melting (ΔHm) by integrating the area of the melting peak.
-
Causality Behind Experimental Choices:
-
Hermetically Sealed Pans: These prevent any loss of volatiles during the experiment which could affect the heat flow measurements.
-
Heat-Cool-Heat Cycle: The first heating scan erases the previous thermal history of the polymer, such as stresses from processing. The cooling scan provides information on crystallization behavior. The second heating scan provides a more accurate and reproducible measurement of the polymer's intrinsic thermal properties.[10]
-
Inert Atmosphere: Prevents oxidative reactions that could interfere with the measurement of thermal transitions.
Data Interpretation and Expected Results
The thermal properties of polymers containing this compound are highly dependent on the other monomers used in the polymerization and the resulting polymer architecture (e.g., polyamide, polyimide).
Polyamides
Polyamides synthesized with this compound often exhibit good thermal stability. For instance, a series of new polyamides containing this monomer showed 5% weight loss temperatures ranging from 325 to 415 °C in a nitrogen atmosphere.[2][9] Their glass transition temperatures were recorded between 130 and 155 °C.[2][9] The presence of the flexible propane linker can lead to lower glass transition temperatures compared to fully aromatic polyamides, which can be advantageous for processing.[2]
| Thermal Property | Typical Range for Polyamides |
| Glass Transition Temperature (Tg) | 130 - 155 °C[2][9] |
| 5% Weight Loss Temperature (Td5) | 325 - 415 °C (in N2)[2][9] |
| 10% Weight Loss Temperature (Td10) | Varies, typically higher than Td5 |
| Char Yield at 600 °C | Varies depending on co-monomer |
Polyimides
Polyimides are known for their exceptional thermal stability.[11] When this compound is incorporated into a polyimide backbone, the resulting polymer is expected to have a high decomposition temperature. The glass transition temperatures of polyimides are generally high, often exceeding 200 °C, and can be influenced by the flexibility of the diamine and dianhydride monomers used. For example, some polyimides have glass transition temperatures ranging from 291-339 °C and 10% mass loss temperatures between 550-591 °C in nitrogen.[12]
| Thermal Property | Expected Range for Polyimides |
| Glass Transition Temperature (Tg) | > 200 °C[12] |
| 5% Weight Loss Temperature (Td5) | > 400 °C (in N2) |
| 10% Weight Loss Temperature (Td10) | > 450 °C (in N2)[13] |
| Char Yield at 800 °C | High, characteristic of aromatic polymers |
Polyanhydrides
Polyanhydrides based on this compound are often investigated for biomedical applications, particularly in drug delivery, due to their biodegradability.[14] The thermal properties of these polymers are crucial for processing methods like melt extrusion. Their melting points and degradation temperatures will be lower than those of the high-performance polyamides and polyimides.
Conclusion
Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable techniques for characterizing the thermal properties of polymers containing this compound. By following the detailed protocols and understanding the principles behind the measurements, researchers can gain valuable insights into the thermal stability, processing window, and performance limits of these versatile materials. This knowledge is essential for the rational design of new polymers and for the successful application of existing ones in advanced technologies and drug delivery systems.
References
-
Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Retrieved from [Link]
-
Pro T&L. (n.d.). DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry (D3418-21). Retrieved from [Link]
-
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]
-
ASTM International. (1999). Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry (D3418-99). Retrieved from [Link]
-
Ace Labs. (2022, November 19). DSC Testing - Differential Scanning Calorimetry. Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Retrieved from [Link]
-
Faghihi, K. (2010). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. Retrieved from [Link]
-
Faghihi, K. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Retrieved from [Link]
-
Cambridge Polymer Group. (n.d.). Thermal Gravimetric Analysis (TGA). Retrieved from [Link]
-
TA Instruments. (n.d.). THERMAL APPLICATIONS NOTE ASTM Thermal Methods. Retrieved from [Link]
-
ASTM International. (2021). Standard Test Method for Thermal Stability by Thermogravimetry (E2550-21). Retrieved from [Link]
- de la Campa, J. G., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 475-485.
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023.
-
Zeus. (n.d.). FOCUS ON POLYIMIDES. Retrieved from [Link]
-
ResearchGate. (2021, January). DSC and TGA curves of polyimide1-3. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of polyamides 1–4 at a heating rate of 10 °C/min. Retrieved from [Link]
- Liaw, D.-J., et al. (2005). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Macromolecules, 38(10), 4024-4029.
- Liaw, D.-J., & Liaw, B.-Y. (1997). Synthesis and properties of polyimides derived from 3,3′,5,5′-tetramethyl-bis[4-(4-aminophenoxy)phenyl]sulfone. European Polymer Journal, 33(9), 1423-1431.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Elsevier. (n.d.). Characterisation of Polymers by Thermal Analysis - 1st Edition. Retrieved from [Link]
-
Domb, A., & Langer, R. (1999). Poly(1,3-bis-p-carboxyphenoxypropane anhydride). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 4. infinitalab.com [infinitalab.com]
- 5. Cambridge Polymer Group :: TGA Analysis [campoly.com]
- 6. en.usb-lab.com [en.usb-lab.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. researchgate.net [researchgate.net]
- 10. ace-laboratories.com [ace-laboratories.com]
- 11. zeusinc.com [zeusinc.com]
- 12. sci-hub.st [sci-hub.st]
- 13. www2.ictp.csic.es [www2.ictp.csic.es]
- 14. researchgate.net [researchgate.net]
Synthesis of 1,3-Bis(p-carboxyphenoxy)propane: A Detailed Application Note and Protocol
Introduction
1,3-Bis(p-carboxyphenoxy)propane (CPP) is a versatile difunctional monomer that serves as a crucial building block in the synthesis of advanced polymers. Its rigid aromatic units, conferred by the phenyl rings, combined with the flexible trimethylene ether linkage, impart a unique combination of thermal stability and processability to the resulting polymers. Notably, CPP is a key component in the creation of biodegradable polyanhydrides, which have garnered significant interest in the field of drug delivery for controlled release applications.[1] The dicarboxylic acid functionalities allow for polymerization through condensation reactions, making it a valuable precursor for researchers in materials science, polymer chemistry, and pharmaceutical development.
This application note provides a comprehensive, field-proven protocol for the synthesis of 1,3-bis(p-carboxyphenoxy)propane. Beyond a mere recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the reaction for both reproducibility and adaptation.
Reaction Principle: The Williamson Ether Synthesis
The synthesis of 1,3-bis(p-carboxyphenoxy)propane is achieved via a classic Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] In this specific application, the process involves a two-fold etherification. The phenolic hydroxyl groups of two molecules of 4-hydroxybenzoic acid are deprotonated by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic phenoxide ions. These phenoxides then act as nucleophiles, attacking the electrophilic carbon atoms of 1,3-dibromopropane in a concerted, backside attack, displacing the bromide leaving groups to form the desired ether linkages.[3]
The use of a primary alkyl halide, 1,3-dibromopropane, is critical as the SN2 mechanism is sensitive to steric hindrance. Secondary and tertiary alkyl halides are prone to undergo a competing E2 elimination reaction, which would result in the formation of undesired alkene byproducts.[4]
Experimental Workflow Overview
The synthesis of 1,3-bis(p-carboxyphenoxy)propane can be conceptually broken down into three key stages: reaction setup and execution, product isolation and purification, and finally, characterization of the final product.
Caption: Experimental workflow for the synthesis, purification, and characterization of 1,3-Bis(p-carboxyphenoxy)propane.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 152 g (1.1 mol) | Sigma-Aldrich | Purity ≥99% |
| Sodium hydroxide | NaOH | 40.00 | 110 g (2.75 mol) | Merck | Pellets or flakes |
| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 50.8 mL (0.5 mol) | Acros Organics | Purity ≥98% |
| Deionized water | H₂O | 18.02 | ~1 L | In-house | For reaction and washing |
| Hydrochloric acid | HCl | 36.46 | As needed | Fisher Scientific | 6 M solution for acidification |
Equipment
-
1000 mL 3-neck round-bottom flask
-
Heating mantle with stirring capabilities
-
Overhead stirrer
-
Condenser
-
60 mL addition funnel
-
Glassware for filtration (e.g., Büchner funnel and flask)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator paper or pH meter
-
Vacuum oven
Safety Precautions
A thorough risk assessment should be conducted prior to commencing this synthesis.
-
Sodium hydroxide (NaOH): Corrosive and can cause severe chemical burns.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution of NaOH in water is highly exothermic and should be done with care, allowing the solution to cool as needed.
-
1,3-Dibromopropane: Flammable liquid and vapor.[6] It is irritating to the eyes, skin, and respiratory tract.[7] All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
-
4-Hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[8] Avoid inhalation of dust.
-
Hydrochloric acid (HCl): Corrosive and causes severe skin burns and eye damage. Handle with appropriate PPE.
Detailed Synthesis Protocol
This protocol is adapted from the procedure developed in the Khademhosseini Laboratory.[8]
Step 1: Preparation of the Sodium Hydroxide Solution In a large beaker, carefully dissolve 110 g (2.75 moles) of NaOH in 400 mL of deionized water. This process is highly exothermic; it is advisable to add the NaOH in portions and/or use an ice bath to cool the solution. Ensure all the NaOH is completely dissolved.
Causality Insight: A significant excess of NaOH is used to ensure the complete deprotonation of both the carboxylic acid proton (pKa ≈ 4.5) and the more weakly acidic phenolic proton (pKa ≈ 9.3) of 4-hydroxybenzoic acid. This ensures that the phenoxide, the active nucleophile for the Williamson ether synthesis, is the predominant species in solution.
Step 2: Reaction Setup Place 152 g (1.1 mole) of 4-hydroxybenzoic acid into a 1000 mL 3-neck round-bottom flask. Assemble the flask in a heating mantle. Fit one side neck with a condenser and the other with a 60 mL addition funnel. Equip the central neck with an overhead stirrer.
Step 3: Formation of the Disodium Salt Turn on the cooling water to the condenser. Slowly and carefully pour the prepared NaOH solution into the flask containing the 4-hydroxybenzoic acid. Begin stirring to facilitate the dissolution and reaction of the acid.
Step 4: Initiation of Reflux Begin heating the reaction mixture to a gentle reflux.
Step 5: Addition of 1,3-Dibromopropane Measure 50.8 mL (0.5 moles) of 1,3-dibromopropane and place it in the addition funnel. Once the reaction mixture is at a steady reflux, begin a slow, dropwise addition of the 1,3-dibromopropane. The addition rate should be approximately 8-10 drops per minute.
Causality Insight: The slow addition of the alkylating agent is crucial to control the exothermic reaction and to minimize potential side reactions. A high local concentration of 1,3-dibromopropane could lead to unwanted side products.
Step 6: Overnight Reflux After the complete addition of 1,3-dibromopropane, allow the reaction mixture to reflux overnight (approximately 12-16 hours). During the reaction, the formation of a white precipitate should be observed.
Step 7: Product Isolation After the overnight reflux, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, slowly acidify the mixture by adding 6 M HCl while stirring. Monitor the pH with indicator paper or a pH meter. Continue adding acid until the solution is acidic (pH ≈ 2-3). This will cause the desired product to precipitate out as a white solid.
Step 8: Filtration and Washing Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of deionized water to remove any inorganic salts, such as NaCl and unreacted starting materials.
Step 9: Purification by Recrystallization For enhanced purity, the crude product can be recrystallized. A reported method involves dissolving the crude solid in hot water, followed by cooling to induce crystallization.[5] The purified product is then collected by filtration and washed with a small amount of cold water.
Step 10: Drying Dry the purified white solid in a vacuum oven at 60-80 °C until a constant weight is achieved. A typical yield for this reaction is around 60%.[5]
Characterization of 1,3-Bis(p-carboxyphenoxy)propane
Physical Properties:
-
Appearance: White solid
-
Melting Point: 318–320 °C[9]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 500 MHz):
-
δ 12.62 (s, br, 2H, -COOH)
-
δ 7.89-7.86 (d, 4H, Ar-H)
-
δ 7.04-7.01 (d, 4H, Ar-H)
-
δ 4.22-4.18 (t, 4H, -O-CH₂-)
-
δ 2.23-2.18 (q, 2H, -CH₂-)[9]
-
-
FTIR (KBr, cm⁻¹):
-
3016–2511 (s, br, O-H stretch of carboxylic acid)
-
1678 (s, C=O stretch of carboxylic acid)
-
1606 (s, C=C aromatic stretch)
-
1249 (s, C-O-C asymmetric stretch)
-
1170 (s, C-O-C symmetric stretch)[9]
-
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Ensure the reaction is refluxed for the specified duration. Confirm the complete deprotonation of the 4-hydroxybenzoic acid. |
| Loss of product during work-up | Ensure the pH is sufficiently low during precipitation. Avoid excessive washing. | |
| Oily or Impure Product | Incomplete removal of starting materials or side products | Perform the recrystallization step carefully. Ensure thorough washing of the filtered product. |
| Presence of side-reaction products (e.g., from E2 elimination) | Maintain a controlled, slow addition of 1,3-dibromopropane. Avoid excessively high reaction temperatures. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity 1,3-bis(p-carboxyphenoxy)propane. By understanding the underlying principles of the Williamson ether synthesis and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable monomer for applications in polymer chemistry and drug delivery systems.
References
- Faghihi, K., & Valikhani, N. (2010). New Polyamides Based on 1,3-Bis(4-Carboxy Phenoxy) Propane and Hydantoin Derivatives: Synthesis and Properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 77-86.
- Khademhosseini Laboratory. (n.d.). 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Bis(4-carboxyphenoxy)propane. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Faghihi, K., & Valikhani, N. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]
Sources
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 7. US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents [patents.google.com]
- 8. Khan Academy [khanacademy.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,3-Bis(4-carboxyphenoxy)propane
Welcome to the technical support center for the synthesis of 1,3-Bis(4-carboxyphenoxy)propane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile dicarboxylic acid monomer, a key building block for bioerodible polyanhydrides used in drug delivery systems.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
I. Understanding the Reaction: The Williamson Ether Synthesis
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a dihalide (1,3-dibromopropane) by a phenoxide (the deprotonated form of 4-hydroxybenzoic acid).[4][5][6][7] Understanding the mechanism and potential side reactions is crucial for troubleshooting and optimization.
Reaction Scheme:
Caption: General schematic of the Williamson ether synthesis for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A low yield can be attributed to several factors, from incomplete reactions to competing side reactions.
-
Incomplete Deprotonation of 4-Hydroxybenzoic Acid: For the reaction to proceed, the phenolic hydroxyl group must be deprotonated to form the nucleophilic phenoxide.
-
Solution: Ensure a sufficient excess of a strong base is used. For every mole of 4-hydroxybenzoic acid, at least two moles of a strong base like sodium hydroxide (NaOH) are required to deprotonate both the hydroxyl and carboxylic acid groups.[8] Using a base like sodium hydride (NaH) in an anhydrous polar aprotic solvent can also be effective.[6][9]
-
-
Suboptimal Reaction Temperature: The SN2 reaction has a specific activation energy. Temperatures that are too low will result in a sluggish or incomplete reaction.
-
Competing Elimination (E2) Reaction: The phenoxide is a strong base and can promote the E2 elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can lead to byproducts. This is a common side reaction in Williamson ether synthesis.[4][9]
Q2: My final product is difficult to purify and appears to be a mixture. What are the likely impurities?
The primary impurities are typically unreacted starting materials and byproducts from side reactions.
-
Unreacted 4-Hydroxybenzoic Acid: This is a common impurity if the reaction does not go to completion.
-
Solution: During workup, after acidification, this compound precipitates while 4-hydroxybenzoic acid may have some solubility in the acidic aqueous solution. Washing the crude product with cold water can help remove residual 4-hydroxybenzoic acid.[11] Recrystallization of the final product can also be an effective purification step.[12]
-
-
Monosubstituted Product (4-(3-bromopropoxy)benzoic acid): If the reaction is incomplete, a significant amount of the monosubstituted intermediate may be present.
-
Solution: Ensure a sufficient reaction time (e.g., refluxing overnight) to allow for the second substitution to occur.[8] Using a slight excess of 4-hydroxybenzoic acid and base relative to 1,3-dibromopropane can also drive the reaction to completion.
-
-
C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at the aromatic ring (C-alkylation, undesired).[4]
-
Solution: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[9]
-
Q3: The reaction mixture solidifies during the process. Is this normal?
Yes, it is common for a white precipitate to form during the reaction.[8] This is typically the disodium salt of the product, which is often insoluble in the reaction medium, especially if a high concentration of reactants is used. The formation of this precipitate can be an indicator that the reaction is proceeding. Continue stirring as effectively as possible to ensure the reaction goes to completion.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants?
A common and effective molar ratio is approximately 2.2 moles of 4-hydroxybenzoic acid to 1 mole of 1,3-dibromopropane, with a significant excess of base (around 5.5 moles of NaOH).[8] The excess 4-hydroxybenzoic acid and base help to ensure that the 1,3-dibromopropane is fully consumed.
Q2: What is the best solvent for this synthesis?
While the reaction can be performed in an aqueous solution of NaOH[10][11], polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also excellent choices for Williamson ether synthesis as they can accelerate SN2 reactions.[9]
Q3: How should the product be purified?
A standard purification protocol involves:
-
Cooling the reaction mixture and diluting it with water.
-
Acidifying the solution with a strong acid (e.g., HCl or H₂SO₄) to a low pH. This protonates the carboxylate groups, causing the desired product to precipitate.[10][11]
-
Filtering the white precipitate and washing it thoroughly with cold water to remove inorganic salts and any unreacted 4-hydroxybenzoic acid.[11]
-
Drying the product under vacuum. For higher purity, recrystallization from a suitable solvent can be performed.[12]
Q4: What are the expected yields for this synthesis?
With an optimized protocol, yields can range from 50% to over 60%.[8][10][11] However, yields can be lower depending on the scale of the reaction and the purity of the starting materials.
IV. Optimized Experimental Protocol
This protocol is a synthesis of best practices from various literature sources.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Hydroxybenzoic Acid | 138.12 | 15.2 g | 0.11 |
| Sodium Hydroxide (NaOH) | 40.00 | 11.0 g | 0.275 |
| 1,3-Dibromopropane | 201.89 | 10.1 g (5.08 mL) | 0.05 |
| Deionized Water | 18.02 | 40 mL | - |
| Concentrated HCl or H₂SO₄ | - | As needed | - |
Procedure:
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.0 g of NaOH in 40 mL of deionized water. Caution: This is an exothermic process.
-
Addition of 4-Hydroxybenzoic Acid: To the NaOH solution, add 15.2 g of 4-hydroxybenzoic acid. Stir the mixture until the solid is completely dissolved.
-
Heating: Begin heating the mixture to a gentle reflux.
-
Addition of 1,3-Dibromopropane: Slowly add 5.08 mL of 1,3-dibromopropane to the refluxing solution dropwise over 20-30 minutes.
-
Reaction: Allow the mixture to reflux overnight with vigorous stirring. A white precipitate may form during this time.[8]
-
Cooling and Dilution: After the reflux period, cool the reaction mixture to room temperature. Dilute the mixture with approximately 100 mL of deionized water.
-
Precipitation: Slowly add concentrated HCl or H₂SO₄ to the stirred solution until the pH is approximately 2. A thick white precipitate will form.
-
Isolation and Washing: Filter the white precipitate using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water.
-
Drying: Dry the purified this compound in a vacuum oven.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low yield or impurity issues.
V. References
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties - ResearchGate. Available at: [Link]
-
Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation - Google Sites. Available at:
-
Products - Drug Delivery, Microsphere and Microneedle Technology-CD Formulation. Available at: [Link]
-
NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES - ResearchGate. Available at: [Link]
-
Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors - NIH. Available at: [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC - NIH. Available at: [Link]
-
Williamson Ether Synthesis - Organic Chemistry Tutor. Available at: [Link]
-
A.2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses Procedure. Available at: [Link]
-
10 - Organic Syntheses Procedure. Available at: [Link]
-
This compound | C17H16O6 | CID 68610 - PubChem. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. msmn.formulationbio.com [msmn.formulationbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1,3-Bis(4-carboxyphenoxy)propane
Welcome to the technical support center for the purification of 1,3-Bis(4-carboxyphenoxy)propane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the purification of this valuable monomer.
Introduction
This compound is a key building block in the synthesis of various polymers, including polyanhydrides used in drug delivery systems.[1][2][3] The purity of this monomer is critical to ensure the desired physicochemical properties and performance of the final polymer product. This guide provides a comprehensive resource for purifying crude this compound, focusing on practical, field-proven techniques.
Purification Workflow Overview
The purification of crude this compound typically involves a multi-step process to remove unreacted starting materials, inorganic salts, and other organic byproducts. The general workflow is outlined below:
Caption: Purification workflow for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of precipitate after acidification | Incomplete precipitation due to insufficient acidification or the product being partially soluble in the acidic aqueous solution. | Ensure the pH is sufficiently acidic (pH 1-2) by adding acid dropwise and checking with pH paper. Cool the solution in an ice bath to minimize solubility. |
| Precipitate is sticky or oily | The presence of significant amounts of impurities can lower the melting point of the product, causing it to "oil out". The precipitation may be occurring at a temperature above the melting point of the impure product. | Ensure the solution is thoroughly cooled in an ice bath before and during acidification. Add the acid slowly with vigorous stirring to dissipate any heat generated. If oiling persists, consider a solvent-based recrystallization after isolating the crude product. |
| Product is off-white or colored after initial precipitation | Entrapment of colored impurities during precipitation. | The initial acid-base purification is a primary clean-up step. Minor color can often be removed by a subsequent recrystallization, potentially with the addition of activated charcoal. |
| Incomplete dissolution of crude product in aqueous base | Insufficient amount of base or the presence of a large amount of insoluble impurities. | Add more aqueous base until the product fully dissolves. If a significant amount of solid remains, it may be an insoluble impurity that can be removed by filtration before proceeding with acidification. |
| Crystals do not form during recrystallization | The solution may be too dilute (too much solvent) or supersaturated. | If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again. If the solution is supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a seed crystal of pure product can also initiate crystallization. |
| Purified product still shows impurities by NMR or HPLC | The chosen purification method may not be effective for removing certain impurities with similar chemical properties to the desired product. | A second recrystallization may be necessary. Alternatively, if impurities persist, column chromatography may be required, although this is often less practical for large quantities. Ensure thorough washing of the filtered crystals with cold solvent to remove residual mother liquor containing impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the Williamson ether synthesis used for its preparation. These include:
-
Unreacted starting materials: 4-hydroxybenzoic acid and 1,3-dibromopropane.
-
Inorganic salts: Sodium bromide (NaBr) and unreacted sodium hydroxide (NaOH).[4]
-
Monosubstituted byproduct: 4-(3-bromopropoxy)benzoic acid.
-
Polymeric byproducts: Small amounts of oligomers may form under certain reaction conditions.
Q2: Why is an acid-base purification step necessary?
A2: The acid-base purification is a highly effective method for separating the desired dicarboxylic acid from neutral or basic impurities. This compound, being a dicarboxylic acid, is soluble in aqueous base (like NaOH) due to the formation of its disodium salt. Neutral impurities, such as unreacted 1,3-dibromopropane, will not dissolve and can be removed. Subsequent acidification re-protonates the carboxylate groups, causing the purified product to precipitate out of the aqueous solution.
Q3: What is the purpose of the methanol wash?
A3: A synthesis procedure for this compound specifies a methanol wash to remove sodium bromide salts that form as a byproduct of the reaction.[4] Methanol is a good solvent for these salts while the desired product has lower solubility, allowing for their efficient removal.
Q4: Which solvent system is best for recrystallization?
A4: While a definitive single solvent for all cases can be elusive, a common and effective method involves dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization.[5][6][7] For this compound, a mixture of a polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) with an anti-solvent like water or a lower alcohol (e.g., methanol, ethanol) is a good starting point. A purification procedure has been described where the crude product is dissolved in water and then reprecipitated by the addition of sulfuric acid.[4]
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity:
-
¹H NMR Spectroscopy: This will show the characteristic peaks of the product and the absence of peaks corresponding to starting materials or other organic impurities. The spectrum for the pure compound is available in public databases.[8]
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to quantify the purity. A pure sample should show a single major peak.
-
Melting Point: The melting point of the pure compound is reported to be around 310 °C.[1][9] A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Detailed Experimental Protocol: Purification of Crude this compound
This protocol is based on a combination of acid-base purification and washing steps.[4]
Materials:
-
Crude this compound
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), e.g., 3M solution
-
Methanol
-
Deionized water
-
Large beakers or flasks
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Buchner funnel and filter paper
-
pH paper
Step-by-Step Procedure:
-
Dissolution in Base:
-
Place the crude solid in a large beaker.
-
Add deionized water and begin stirring.
-
Slowly add a concentrated solution of NaOH while stirring. Continue adding base until all the solid has dissolved, resulting in a clear solution of the disodium salt.
-
-
Acidification and Precipitation:
-
Cool the basic solution in an ice bath.
-
While stirring vigorously, slowly add a solution of sulfuric or hydrochloric acid.
-
A white precipitate of this compound will begin to form.
-
Continue adding acid until the solution is strongly acidic (pH 1-2, check with pH paper).
-
Allow the slurry to stir in the ice bath for at least 30 minutes to ensure complete precipitation.
-
-
Isolation and Washing:
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid and inorganic salts.
-
Next, wash the filter cake with methanol to remove any remaining sodium bromide.[4]
-
-
Drying:
-
Press the filter cake as dry as possible on the funnel.
-
Transfer the solid to a drying dish and dry under vacuum, preferably at an elevated temperature (e.g., 60-80 °C) to remove residual water and methanol.
-
-
(Optional) Recrystallization:
-
If the product is not of sufficient purity after the acid-base workup, a recrystallization can be performed.
-
Dissolve the dried product in a minimal amount of a hot solvent such as DMF.
-
Slowly add a hot anti-solvent like water or methanol until the solution becomes slightly turbid.
-
Add a small amount of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
Purity Assessment
¹H NMR Spectroscopy:
-
Solvent: DMSO-d₆ or D₂O (for the salt form).[10]
-
Expected Chemical Shifts (approximate):
-
Aromatic protons: ~7.0-8.0 ppm (two doublets)
-
-O-CH₂- protons: ~4.2 ppm (triplet)
-
Central -CH₂- proton: ~2.2 ppm (quintet)
-
Carboxylic acid proton: ~12.8 ppm (broad singlet, may not be visible in D₂O)
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at approximately 254 nm.
-
Purity Calculation: The purity can be determined by the area percentage of the main peak.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Phthalic Acids on Coresep SB Column in Reversed-Phase and Anion-Exchange Modes. [Link]
- Khademhosseini Laboratory. 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH)
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
- Khademhosseini Laboratory. 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH)
-
Faghihi, D., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 89-100. [Link]
-
Wang, F., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4735. [Link]
-
ResearchGate. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
-
Semantic Scholar. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. [Link]
Sources
- 1. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]
- 5. 1,3-Bis[(4-methylbenzylidene)aminooxy]propane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
Technical Support Center: Optimizing Polycondensation of 1,3-Bis(4-carboxyphenoxy)propane
Welcome to the technical support center for the synthesis and optimization of polymers derived from 1,3-bis(4-carboxyphenoxy)propane. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the polycondensation process, providing in-depth, field-proven insights to enhance the success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format. We delve into the root causes of these issues and provide actionable solutions grounded in established polymer chemistry principles.
Question 1: My polycondensation reaction resulted in a low molecular weight polymer (low inherent viscosity). What went wrong?
Low molecular weight is a frequent issue in step-growth polymerization, indicating that the polymer chains did not extend to the desired length. The causes are almost always related to reaction stoichiometry, purity of reagents, or reaction conditions.
Potential Causes & Recommended Solutions
-
Cause 1: Stoichiometric Imbalance. Polycondensation is highly sensitive to the molar ratio of the reacting monomers (the diacid and the diamine/diol). Even a small deviation from a 1:1 ratio can significantly limit the degree of polymerization.
-
Solution: Ensure high-precision weighing of both the this compound diacid and the co-monomer (diamine or diol). Use a calibrated analytical balance and calculate molar equivalents carefully. If using a volatile co-monomer, it may be necessary to add a slight excess (e.g., 1-5 mol%) to compensate for losses at high temperatures, though this should be optimized empirically.[1]
-
-
Cause 2: Impurities in Monomers or Solvents. Water is a critical impurity as it can hydrolyze the activated carboxylic acid groups or the growing polymer chain, acting as a chain terminator. Other monofunctional impurities in the monomers will also cap the growing chains.
-
Solution:
-
Monomer Purity: Recrystallize the this compound monomer before use. A typical procedure involves dissolving the crude product in an aqueous sodium hydroxide solution and re-precipitating it with a strong acid like H₂SO₄, followed by washing with cold water and drying under vacuum.[2] Ensure the co-monomer (diamine/diol) is of the highest possible purity, distilling or recrystallizing if necessary.
-
Solvent Purity: Use anhydrous solvents. For direct phosphorylation polycondensation, N-methyl-2-pyrrolidone (NMP) should be dried over molecular sieves or distilled under reduced pressure.[3][4] Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
-
-
Cause 3: Incomplete Reaction. The reaction may not have proceeded to completion, leaving oligomers instead of high molecular weight polymers.
-
Solution:
-
Reaction Time & Temperature: Ensure adequate reaction time and temperature. For the popular Yamazaki-Higashi phosphorylation method to produce polyamides, a temperature of 105-115°C for at least 3 hours is common.[3][4] Monitor the solution viscosity; a significant increase is indicative of successful polymerization.[5]
-
Efficient Water Removal (for Polyesters): In melt or solution polycondensation of polyesters, the removal of the condensation byproduct (e.g., water) is crucial to drive the reaction equilibrium toward the polymer.[6] This is typically achieved by applying a high vacuum during the later stages of the reaction.
-
-
-
Cause 4: Premature Precipitation. Aromatic polymers are often poorly soluble. If the growing polymer chain precipitates from the reaction solution, chain extension will cease.[7][8]
-
Solution: Incorporate a salt like lithium chloride (LiCl) or calcium chloride (CaCl₂) into the reaction medium (typically NMP or DMAc).[3][7][9] These salts are not catalysts but act as solubility enhancers by disrupting the strong intermolecular hydrogen bonds of the polyamides, keeping them in solution and allowing for the formation of high molecular weight polymers.
-
Question 2: The final polymer product is discolored (e.g., yellow or brown). How can I obtain a colorless product?
Discoloration is usually a sign of side reactions or thermal degradation, often caused by the presence of oxygen at high temperatures or reactive impurities.
Potential Causes & Recommended Solutions
-
Cause 1: Oxidation. Amine monomers and the resulting polyamide linkages can be susceptible to oxidation at elevated temperatures, leading to colored byproducts.
-
Solution: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the entire reaction, from initial setup to cooling. The flask should be purged with the inert gas before adding reagents, and a positive pressure should be maintained.
-
-
Cause 2: Thermal Degradation. While many aromatic polymers are thermally stable, prolonged exposure to very high temperatures can cause degradation.[6] This is more of a concern for melt polycondensation.
-
Cause 3: Impurities in the Condensing Agent. For phosphorylation-based methods, the quality of the triphenyl phosphite (TPP) is critical. Impurities or degradation products within the TPP can lead to colored side products.
-
Solution: Use freshly distilled or high-purity TPP for the reaction. Ensure it has been stored properly under an inert atmosphere to prevent oxidation.
-
Question 3: My synthesized polymer has poor solubility in common organic solvents. How can I improve this?
Aromatic polyamides and polyesters are notoriously difficult to dissolve due to their rigid backbones and strong intermolecular forces (hydrogen bonding in polyamides).[7][8] While this property contributes to their excellent thermal and mechanical strength, it severely limits processability.
Potential Causes & Recommended Solutions
-
Cause 1: Inherent Rigidity. The structure of this compound, when combined with rigid co-monomers like terephthalic acid or p-phenylenediamine, leads to a very linear and rigid polymer chain that packs efficiently.
-
Solution: Modify the polymer backbone to disrupt this regularity. This is a design choice made before synthesis.
-
Use Kinked or Asymmetric Monomers: Instead of a linear diamine, use one with a meta-linkage (e.g., m-phenylenediamine) or a bulky side group.[8] The introduction of flexible ether linkages or bulky substituents is a proven strategy to enhance solubility.[3][4][10]
-
Incorporate Flexible Spacers: Co-polymerize with a small amount of an aliphatic diacid (like adipic or sebacic acid) to introduce flexible segments into the backbone, which increases solubility.[11]
-
-
-
Cause 2: High Crystallinity. A highly crystalline polymer will be less soluble than its amorphous counterpart.
-
Solution: The same strategies that reduce rigidity (using kinked monomers, bulky side groups) will also typically reduce crystallinity and improve solubility.[12]
-
-
Cause 3: Inappropriate Solvent Choice.
Frequently Asked Questions (FAQs)
1. What are the key differences in optimizing for a polyester versus a polyamide using this diacid?
While both are polycondensation reactions, the optimal conditions and common methods differ significantly.
| Feature | Polyamide Synthesis | Polyester Synthesis |
| Co-monomer | Aromatic or Aliphatic Diamine | Aromatic or Aliphatic Diol |
| Typical Method | Direct Phosphorylation (Yamazaki-Higashi): Reacts the diacid and diamine at ~100-115°C in NMP/Pyridine with TPP as a condensing agent and LiCl/CaCl₂ for solubility.[3][5][7] | Melt or Solution Polycondensation: Requires higher temperatures (>180°C) to drive off water/byproduct. Often requires a catalyst (e.g., tin or titanium-based).[13] |
| Key Challenge | Maintaining polymer solubility during the reaction to achieve high molecular weight. | Efficient removal of the condensation byproduct (water) to drive the reaction equilibrium. |
| Side Reactions | Oxidation of amine groups. | Thermal degradation at high melt temperatures. |
2. How do I choose the right catalyst system?
For the polyamide synthesis via the Yamazaki-Higashi method, the "catalyst" is actually a condensing system. The combination of Triphenyl Phosphite (TPP) and Pyridine is standard.[5][7] TPP activates the carboxylic acid groups, and pyridine acts as an acid scavenger and base catalyst.
For polyester synthesis , the choice is broader:
-
Metal-based catalysts: Dibutyltin dilaurate, tin(II) octoate, and titanium(IV) isopropoxide are common and effective but can lead to metal residues in the final product.[6][14]
-
Acid catalysts: Simple inorganic acids like phosphoric acid can be used, offering a metal-free alternative, though they may be less active.[1]
-
Enzymatic catalysts: Lipases can be used for polycondensation under much milder conditions, which is advantageous for thermally sensitive monomers but may result in lower molecular weights.[13]
3. What characterization techniques are essential to confirm a successful polymerization?
-
FT-IR Spectroscopy: To confirm the formation of the desired linkage. For a polyamide, look for the appearance of the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹), and the disappearance of the broad carboxylic acid O-H stretch.[2][7]
-
NMR Spectroscopy (¹H & ¹³C): To confirm the detailed chemical structure of the polymer repeating unit.[2][3]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer, which is the most direct measure of success.[2][7]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key thermal property of the amorphous polymer.[2][7]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by identifying the decomposition temperature.[2][7]
Visualized Workflows and Reactions
General Polycondensation Workflow
The diagram below outlines the critical steps for a successful laboratory-scale polycondensation reaction.
Caption: Standard laboratory workflow for polycondensation.
Chemical Reaction Pathways
This diagram illustrates the formation of either a polyamide or a polyester from the this compound diacid monomer.
Caption: Reaction pathways for polyamide and polyester synthesis.
References
-
Faghihi, K. (n.d.). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Available at: [Link]
-
de la Campa, J. G., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(3), 475-485. Available at: [Link]
-
Faghihi, K. (n.d.). (PDF) New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. Available at: [Link]
-
Unnisa, C. N., & Siddaramaiah. (2013). Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids. Designed Monomers and Polymers, 16(5), 449-458. Available at: [Link]
-
Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(7), 1014-1023. Available at: [Link]
-
Liaw, D. J., et al. (2002). Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,N'-Bis(3-aminobenzoyl)-N,N'-diphenyl-1,4-phenylenediamine. Journal of Polymer Science Part A: Polymer Chemistry, 40(15), 2564-2574. Available at: [Link]
-
Specialtykem. (2024). Optimizing Reaction Conditions in Polyester Polyol Reactors: a Practical Guide. Available at: [Link]
-
Pellis, A., et al. (2019). Optimum Polymerization Conditions for Each Polyester. ResearchGate. Available at: [Link]
-
de la Campa, J. G., et al. (2018). Functional Aromatic Polyamides. Polymers, 10(12), 1349. Available at: [Link]
-
Balasubramanian, S., et al. (2017). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Bulletin of the Korean Chemical Society, 38(1), 93-100. Available at: [Link]
-
Domb, A. J., & Nanda, A. K. (2005). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Biomaterials Science, Polymer Edition, 16(8), 955-965. Available at: [Link]
-
Lozano, Á. E., et al. (2021). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides—Improved Synthesis of Rod-like PPTA. Polymers, 13(16), 2789. Available at: [Link]
-
de la Campa, J. G., et al. (2003). Synthesis and properties of soluble aromatic polyamides derived from 2,2′‐bis(4‐carboxyphenoxy)‐9,9′‐spirobifluorene. Journal of Polymer Science Part A: Polymer Chemistry, 41(8), 1160-1166. Available at: [Link]
-
Liu, Z., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. Catalysts, 12(10), 1251. Available at: [Link]
Sources
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. www2.ictp.csic.es [www2.ictp.csic.es]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scilit.com [scilit.com]
- 11. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mastering Molecular Weight Control in Polymerization with 1,3-Bis(4-carboxyphenoxy)propane
Welcome to the technical support center for polymerization utilizing 1,3-Bis(4-carboxyphenoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of controlling polymer molecular weight and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it primarily used?
A1: this compound, also known as 4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid, is a diacid monomer.[1] Its chemical formula is C₁₇H₁₆O₆ and it has a molecular weight of approximately 316.31 g/mol .[2] This monomer is a key building block in the synthesis of various polymers, most notably polyamides and polyanhydrides, through step-growth polymerization.[1][3][4] Its rigid aromatic structure combined with a flexible propane linker imparts unique thermal and mechanical properties to the resulting polymers.
Q2: How is the molecular weight of a polymer synthesized with this compound theoretically determined?
A2: The theoretical number-average degree of polymerization (Xn) in a step-growth polymerization, such as those involving this compound, is described by the Carothers equation.[5][6] For a system with a stoichiometric balance of two monomers (e.g., a diacid and a diamine), the equation is:
-
Xn = 1 / (1 - p)
Where 'p' is the extent of the reaction (the fraction of functional groups that have reacted).[5] This equation underscores that a very high conversion rate (p > 0.99) is essential to achieve a high degree of polymerization and, consequently, high molecular weight.[5]
If there is a stoichiometric imbalance, the equation is modified to:
-
Xn = (1 + r) / (1 + r - 2rp)
Where 'r' is the ratio of the initial functional group concentrations.[5] This demonstrates that a slight excess of one monomer can significantly limit the final molecular weight.[6]
Q3: What are the critical factors that influence the final molecular weight of the polymer?
A3: Several factors critically influence the molecular weight in polymerizations with this compound:
-
Stoichiometric Balance: Precise control over the molar ratio of the comonomers is paramount. An excess of one monomer will lead to a lower molecular weight polymer with end groups of the excess monomer.[7]
-
Monomer Purity: Impurities in the monomers can act as chain stoppers or interfere with the polymerization reaction, leading to a lower degree of polymerization.[8][9][10][11]
-
Reaction Temperature: The reaction temperature affects the rate of polymerization and the potential for side reactions.[12][13][14][15][16] An optimal temperature is crucial for driving the reaction to high conversion without causing degradation.
-
Reaction Time: Sufficient reaction time is necessary to achieve high conversion and thus high molecular weight.
-
Removal of Byproducts: In polycondensation reactions, the efficient removal of small molecule byproducts (e.g., water) is essential to drive the equilibrium towards polymer formation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your polymerization experiments with this compound.
Issue 1: Low Polymer Molecular Weight
Symptoms:
-
The resulting polymer has a low inherent viscosity.
-
Gel permeation chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
-
The polymer exhibits brittle mechanical properties.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inaccurate Stoichiometry | An excess of one monomer limits the chain growth, as the polymer chains will be terminated with the functional group of the monomer in excess.[7] | Carefully calculate and weigh the monomers. Ensure high-purity monomers are used. Consider performing a titration of the diacid or diamine solution to confirm its concentration before the reaction. |
| Monomer Impurities | Impurities can act as chain terminators or react with the growing polymer chains in undesirable ways, thus limiting the molecular weight.[9][10] | Purify the this compound and the comonomer before use. Recrystallization is a common method for purifying solid monomers.[11] |
| Incomplete Reaction | A low conversion of functional groups directly translates to a low degree of polymerization according to the Carothers equation.[5][6] | Increase the reaction time or temperature (within the polymer's stability limits). Ensure efficient mixing to promote contact between reactive species. |
| Inefficient Byproduct Removal | In polycondensation, the presence of byproducts like water can shift the reaction equilibrium away from polymer formation. | Use an efficient vacuum system or a Dean-Stark trap to remove byproducts. A dry, inert atmosphere (e.g., nitrogen or argon) should be maintained throughout the reaction. |
| Side Reactions | At elevated temperatures, side reactions such as decarboxylation of the carboxylic acid groups can occur, leading to a loss of functionality and termination of chain growth. | Optimize the reaction temperature. A lower temperature for a longer duration might be preferable to a higher temperature for a shorter time. |
Experimental Workflow for Troubleshooting Low Molecular Weight:
Caption: Troubleshooting workflow for low molecular weight.
Issue 2: Poor Polymer Solubility
Symptoms:
-
The synthesized polymer does not dissolve in common organic solvents.
-
The polymer precipitates out of the reaction mixture prematurely.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| High Crystallinity | The rigid aromatic rings in this compound can lead to highly crystalline and insoluble polymers, especially with rigid comonomers. | Incorporate a more flexible comonomer to disrupt the chain packing and reduce crystallinity. Consider using a bulkier comonomer to increase the free volume. |
| Cross-linking | The presence of multifunctional impurities or side reactions at high temperatures can lead to the formation of a cross-linked network, which is insoluble. | Ensure the purity of the monomers. Lower the reaction temperature to minimize side reactions. |
| Inappropriate Solvent | The chosen reaction solvent may not be a good solvent for the resulting polymer at higher molecular weights. | Select a solvent in which the final polymer is known to be soluble. A mixture of solvents can sometimes be effective.[17] |
Logical Relationship for Improving Solubility:
Caption: Strategies to improve polymer solubility.
Experimental Protocols
Protocol 1: Synthesis of a Polyamide using this compound
This protocol describes a direct polycondensation reaction to synthesize a polyamide.[3][18]
Materials:
-
This compound (purified)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (purified)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Triphenyl phosphite (TPP)
-
Pyridine (anhydrous)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, add this compound, an equimolar amount of the diamine, and anhydrous CaCl₂.
-
Add anhydrous NMP to the flask to dissolve the monomers.
-
Begin stirring the mixture and purge the flask with a slow stream of argon or nitrogen.
-
Add anhydrous pyridine to the reaction mixture.
-
Add TPP to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain for several hours (e.g., 3-6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Protocol 2: Purification of this compound
Materials:
-
Crude this compound
-
Deionized water
-
3 M Sulfuric acid (H₂SO₄)
-
Methanol
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water containing a stoichiometric amount of a base (e.g., NaOH) to form the disodium salt.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool to room temperature.
-
Slowly add 3 M H₂SO₄ to the solution while stirring to re-precipitate the purified diacid.
-
Filter the white precipitate and wash it thoroughly with cold deionized water to remove any residual acid and salt.
-
Wash the precipitate with methanol.
-
Dry the purified this compound in a vacuum oven.
References
-
Faghihi, K. (2010). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. [Link]
-
Fiveable. (n.d.). Step-growth polymerization | Polymer Chemistry Class Notes. Fiveable. [Link]
-
Grokipedia. (n.d.). Carothers equation. Grokipedia. [Link]
-
Faghihi, K. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. ResearchGate. [Link]
-
Custom Polymer Synthesis. (2026, January 2). Monomer Selection Strategies for Custom Polymer Synthesis. Custom Polymer Synthesis. [Link]
-
Ogino, K. (1992). Control of molecular-weight distribution in step-growth polymerization:the intermediate monomer feed method. Polymer. [Link]
-
Scribd. (n.d.). Polycondensation II - Modeling, Kinetics and Carothers Equation. Scribd. [Link]
-
Wikipedia. (n.d.). Step-growth polymerization. Wikipedia. [Link]
-
Wikipedia. (n.d.). Carothers equation. Wikipedia. [Link]
-
ResearchGate. (n.d.). Importance of monomer purity for REMP a, A chemical treatment to.... ResearchGate. [Link]
-
Xu, J., et al. (2022). An Exception to the Carothers Equation Caused by the Accelerated Chain Extension in a Pd/Ag Cocatalyzed Cross Dehydrogenative Coupling Polymerization. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Generalization of the Carothers equation for linear step growth polymers. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on conversion and thermal properties of polyamide hot‐melt adhesives. ResearchGate. [Link]
-
Zhang, L., et al. (2023). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Lee, G. H., et al. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PubMed. [Link]
-
Chen, X., et al. (2023). Influence of monomer purity on molecular weight of racemic polylactic acid. Transactions on Materials, Biotechnology and Life Sciences. [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.3: Step Growth and Chain Growth. Chemistry LibreTexts. [Link]
-
G. A. O'Bryan, et al. (n.d.). The Influence of Monomer Chemistry on Radical Formation and Secondary Reactions During Electron-beam Polymerization. osti.gov. [Link]
-
Lee, G. H., et al. (2020). Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. PMC - NIH. [Link]
-
Geek Growth. (2020, February 14). Introduction to Polymers - Lecture 5.11 - Step growth molecular weight, part 8. YouTube. [Link]
-
3M. (n.d.). Safety Data Sheet. 3M. [Link]
-
Lee, G. H., et al. (2020). (PDF) Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites. ResearchGate. [Link]
-
Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. NIH. [Link]
-
R. K. R., et al. (n.d.). The effect of temperature and storage time on mechanical properties of polyamides. sciencedirect.com. [Link]
-
Micro-Measurements. (2021, July 7). SAFETY DATA SHEET. Micro-Measurements. [Link]
-
S. A. Kumar, et al. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. NIH. [Link]
-
Jiang, Y., et al. (2022). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. [Link]
-
Distrupol. (n.d.). Top ten troubleshooting tips for moulding both engineering and commodity polymers. Distrupol. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.9: Polyamides and Polyesters - Step-Growth Polymers. Chemistry LibreTexts. [Link]
-
ChemRxiv. (n.d.). Poly(hydrazinophosphine diazide)s (PHPDs): Hybrid Organic- Inorganic Polymers via Polycondensation between. ChemRxiv. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. MDPI. [Link]
-
ResearchGate. (n.d.). Poly(1,3-bis-p-carboxyphenoxypropane anhydride). ResearchGate. [Link]
-
ResearchGate. (n.d.). Processing of poly(1,3-bis-(p-carboxyphenoxy propane)-co-(sebacic anhydride)) 20 : 80 (P(CPP : SA)20 : 80) by matrix-assisted pulsed laser evaporation for drug delivery systems. ResearchGate. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
- 6. Carothers equation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. resolvemass.ca [resolvemass.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wepub.org [wepub.org]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Hydrolytic Stability of Polyanhydrides from 1,3-Bis(4-carboxyphenoxy)propane
Introduction
Polyanhydrides derived from 1,3-Bis(4-carboxyphenoxy)propane (P(CPP)) and its copolymers, particularly with sebacic acid (SA), are at the forefront of biodegradable polymer research for controlled drug delivery. Their success is exemplified by the FDA-approved Gliadel® wafer, a P(CPP-SA) copolymer matrix for delivering carmustine to brain tumors. The hydrolytic instability of the anhydride bond is the cornerstone of their utility, allowing for surface erosion and controlled release of therapeutic agents. However, this inherent reactivity also presents challenges in synthesis, storage, and experimental reproducibility.
This technical support center provides a comprehensive resource for researchers, scientists, and drug development professionals working with P(CPP)-based polyanhydrides. It offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and ensure the successful application of these advanced biomaterials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the hydrolytic degradation rate of P(CPP) and its copolymers?
A1: The hydrolytic degradation of P(CPP)-based polyanhydrides is a multifaceted process influenced by several key factors:
-
Copolymer Composition: The ratio of the aromatic, hydrophobic CPP to a more hydrophilic aliphatic diacid like sebacic acid (SA) is a critical determinant of the degradation rate. Increasing the proportion of SA in a P(CPP-SA) copolymer will accelerate hydrolytic degradation due to the increased water uptake into the polymer matrix.[1]
-
pH of the Surrounding Medium: Polyanhydrides are susceptible to base-catalyzed hydrolysis. Therefore, the degradation rate is significantly faster in alkaline conditions compared to neutral or acidic environments.[1][2]
-
Molecular Weight: The initial molecular weight of the polymer can influence the erosion profile. An induction period with a slow erosion rate is often observed, during which the polymer's molecular weight rapidly decreases. This period is longer for polymers with a higher initial molecular weight.[3][4][5]
-
Additives and Encapsulated Drugs: The presence of excipients or encapsulated therapeutic agents can alter the degradation kinetics. For instance, the inclusion of proteins like bovine serum albumin has been shown to accelerate the degradation of polyanhydride microspheres.
-
Physical Form: The geometry and morphology of the polymer matrix play a role. For instance, nanoparticles of P(CPP-SA) can exhibit different degradation kinetics compared to macroscopic disks of the same composition. Interestingly, a higher CPP content, which typically slows degradation in larger implants, can accelerate the degradation of nanoparticles.[6]
Q2: What are the recommended storage conditions for P(CPP) and P(CPP-SA) to ensure their stability?
A2: Due to their hydrolytically labile nature, stringent storage conditions are imperative to maintain the integrity of P(CPP) and its copolymers. It is recommended to store these polymers as a dry solid or powder at low temperatures, preferably at -20°C or below, under an inert atmosphere such as argon or nitrogen.[7] This minimizes exposure to atmospheric moisture, which can initiate premature hydrolysis and a decrease in molecular weight. For short-term storage, refrigeration at 4°C under an inert atmosphere may be sufficient.[7]
Q3: How does sterilization affect the stability of P(CPP)-based polyanhydrides?
A3: Sterilization is a critical step for biomedical applications, but it can also impact the polymer's stability.
-
Gamma Irradiation: This method can cause chain scission in the polymer backbone, leading to a significant decrease in molecular weight.[3][8][9] This reduction in molecular weight can, in turn, accelerate the subsequent hydrolytic degradation of the polymer.[8][9]
-
Ethylene Oxide (EtO) Gas: EtO sterilization is generally a milder method for biodegradable polymers and has been shown to have a negligible effect on the molecular weight, crystallinity, and melting temperature of some polyesters.[3][8][9] Therefore, EtO is often the recommended sterilization method for P(CPP)-based polyanhydrides to preserve their chemical and physical properties.
Troubleshooting Guides
Synthesis (Melt Condensation)
| Problem | Potential Causes | Troubleshooting Steps |
| Low Molecular Weight | 1. Incomplete reaction of monomers. 2. Presence of monofunctional impurities. 3. Insufficient vacuum during polymerization. 4. Degradation due to excessive heat or reaction time. | 1. Ensure high purity of CPP and comonomers. Recrystallize monomers if necessary. 2. Use a high-efficiency vacuum pump and ensure all connections are airtight. 3. Optimize the reaction temperature and time. Monitor the reaction viscosity. 4. Consider the use of a catalyst to reduce reaction time and temperature. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation of the monomers or polymer at high temperatures. 2. Presence of impurities that are susceptible to oxidation. | 1. Lower the polymerization temperature and shorten the reaction time. 2. Ensure the reaction is carried out under a continuous flow of high-purity inert gas (e.g., argon or nitrogen) to minimize oxidation. 3. Purify the monomers to remove any colored impurities before polymerization. |
| Inconsistent Copolymer Composition | 1. Differences in the reactivity of the monomers. 2. Inhomogeneous mixing of the monomers in the reaction vessel. | 1. Ensure thorough and continuous mixing of the molten monomers throughout the polymerization process. 2. For random copolymers, consider preparing a prepolymer of each monomer before the final copolymerization step. |
Hydrolytic Degradation Studies
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent or Non-reproducible Degradation Rates | 1. Variations in the pH of the degradation medium. 2. Inconsistent sample preparation (e.g., size, shape, porosity). 3. Fluctuations in incubation temperature. 4. Microbial contamination of the degradation medium. | 1. Use a buffer with sufficient capacity and regularly monitor and adjust the pH. 2. Standardize the method for preparing polymer samples (e.g., compression molding, solvent casting) to ensure uniform dimensions and morphology. 3. Use a calibrated, temperature-controlled incubator or water bath. 4. Add a bacteriostatic agent like sodium azide to the buffer, or filter-sterilize the buffer and conduct experiments under aseptic conditions. |
| Initial Burst Release of Monomers | 1. Presence of low molecular weight oligomers or residual monomers on the surface of the polymer sample. 2. High surface area to volume ratio of the sample. | 1. Purify the polymer before fabricating the degradation samples to remove unreacted monomers and low molecular weight species. 2. Consider the geometry of your sample; a lower surface area to volume ratio will generally reduce the initial burst. |
| Difficulty in Quantifying Released Monomers | 1. Low concentration of monomers in the degradation medium, especially in the early stages. 2. Co-elution of monomers with buffer components in HPLC analysis. | 1. Concentrate the samples from the degradation medium before analysis (e.g., by lyophilization and reconstitution in a smaller volume). 2. Optimize the HPLC method (e.g., mobile phase composition, gradient, column type) to achieve good separation of the monomers from buffer salts and other potential interferences. |
Experimental Protocols
Protocol 1: Synthesis of P(CPP-SA) 20:80 Copolymer via Melt Condensation
This protocol describes the synthesis of a P(CPP-SA) copolymer with a 20:80 molar ratio of CPP to SA.
Materials:
-
This compound (CPP)
-
Sebacic acid (SA)
-
Acetic anhydride
-
High-purity inert gas (Argon or Nitrogen)
-
Glass reaction vessel with mechanical stirrer and vacuum port
Procedure:
-
Monomer Preparation: Dry the CPP and SA monomers under vacuum at a temperature below their melting points for at least 24 hours to remove any residual water.
-
Prepolymer Synthesis:
-
In separate reaction vessels, reflux each monomer (CPP and SA) with an excess of acetic anhydride for 30 minutes to form the corresponding diacetylated prepolymers.
-
Remove the excess acetic anhydride and acetic acid by-product under vacuum.
-
-
Melt Condensation:
-
Combine the CPP and SA prepolymers in a 20:80 molar ratio in the main reaction vessel.
-
Heat the mixture under a gentle flow of inert gas with continuous stirring until a clear, homogenous melt is formed.
-
Gradually increase the temperature and apply a high vacuum (e.g., < 0.1 mmHg) to drive the polycondensation reaction and remove the acetic anhydride by-product.
-
Continue the reaction until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Polymer Isolation and Purification:
-
Allow the reactor to cool to room temperature under an inert atmosphere.
-
Dissolve the solid polymer in a suitable solvent (e.g., dichloromethane).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
-
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of P(CPP-SA) 20:80 copolymer.
Protocol 2: In Vitro Hydrolytic Degradation Study of P(CPP-SA) Films
This protocol outlines a method for assessing the hydrolytic degradation of P(CPP-SA) films by monitoring mass loss, molecular weight changes, and monomer release.
Materials:
-
P(CPP-SA) copolymer
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for film casting (e.g., dichloromethane)
-
Glass petri dishes
-
Temperature-controlled incubator
-
Analytical balance
-
Gel Permeation Chromatography (GPC) system
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
Prepare a solution of the P(CPP-SA) copolymer in a suitable solvent.
-
Cast the solution into glass petri dishes and allow the solvent to evaporate slowly to form thin films of uniform thickness.
-
Dry the films under vacuum to remove any residual solvent.
-
Cut the films into samples of known dimensions and weight.
-
-
Degradation Study:
-
Place each polymer film sample into a separate vial containing a known volume of PBS (pH 7.4).
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time points, remove the PBS from a set of samples for analysis.
-
At each time point, also remove the polymer film samples from the vials, rinse them with deionized water, and dry them under vacuum to a constant weight.
-
-
Analysis:
-
Mass Loss: Determine the mass loss of the dried polymer films at each time point by comparing the final weight to the initial weight.
-
Molecular Weight: Analyze the molecular weight of the dried polymer films at each time point using GPC.
-
Monomer Release: Quantify the concentration of released CPP and SA in the collected PBS samples at each time point using a validated HPLC method.
-
Diagram of Degradation Study Workflow:
Caption: Workflow for an in vitro hydrolytic degradation study.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data on the degradation of P(CPP-SA) copolymers. Note that actual degradation rates will vary depending on the specific experimental conditions.
Table 1: Effect of Copolymer Composition on Mass Loss
| P(CPP:SA) Ratio | Mass Loss (%) after 10 days in PBS (pH 7.4, 37°C) |
| 100:0 (P(CPP)) | < 5% |
| 50:50 | ~ 20% |
| 20:80 | ~ 50% |
| 0:100 (P(SA)) | > 80% |
Table 2: Effect of pH on Degradation Rate
| Polymer | pH | Approximate Time for 50% Mass Loss |
| P(CPP-SA) 20:80 | 5.0 | > 4 weeks |
| P(CPP-SA) 20:80 | 7.4 | ~ 2 weeks |
| P(CPP-SA) 20:80 | 9.0 | < 1 week |
References
-
Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants. ACS Omega. Available at: [Link]
-
Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants. PubMed. Available at: [Link]
-
(PDF) Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants. ResearchGate. Available at: [Link]
-
Polyanhydride Chemistry. PMC - NIH. Available at: [Link]
-
Storage Stability Study of Salicylate-based Poly(anhydride-esters). ResearchGate. Available at: [Link]
-
Comparison of the effect of ethylene oxide and γ-irradiation on selected tyrosine-derived polycarbonates and poly(L-lactic acid). Research With Rutgers. Available at: [Link]
-
Polyanhydride Chemistry. Biomacromolecules - ACS Publications. Available at: [Link]
-
Molecular weight changes in polymer erosion. PubMed - NIH. Available at: [Link]
-
Solid-State and Solution Stability of Poly(anhydrides) and Poly(esters). Bar-Ilan University. Available at: [Link]
-
Preparation and degradation behavior of polyanhydrides nanoparticles. PubMed. Available at: [Link]
-
Effect of ethylene oxide and gamma sterilization on surface texture of films and electrospun poly(ε-caprolactone-co-p-dioxanone). Diva-portal.org. Available at: [Link]
-
Molecular Weight Changes in Polymer Erosion. Bar-Ilan University. Available at: [Link]
-
In vitro degradation study of polyester microspheres by a new HPLC method for monomer release determination. PubMed. Available at: [Link]
-
Polyanhydride degradation and erosion. Kinam Park. Available at: [Link]
-
Degradation of High Molar Mass Polymers. AWS. Available at: [Link]
-
Preparation and characterization of protein-loaded polyanhydride microspheres. PubMed. Available at: [Link]
-
The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. Available at: [Link]
-
IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Trepo - Tampereen yliopisto. Available at: [Link]
-
Hydrolytic degradation and protein release studies of thermogelling polyurethane copolymers consisting of poly[(R)-3-hydroxybutyrate], poly(ethylene glycol), and poly(propylene glycol). PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular weight changes in polymer erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. Preparation and degradation behavior of polyanhydrides nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Ethylene Oxide and Gamma (γ-) Sterilization on the Properties of a PLCL Polymer Material in Balloon Implants - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing impurities in the synthesis of 1,3-Bis(p-carboxyphenoxy)propane
Technical Support Center: Synthesis of 1,3-Bis(p-carboxyphenoxy)propane
Welcome to the technical support center for the synthesis of 1,3-Bis(p-carboxyphenoxy)propane (CPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to minimize impurities and achieve high-yield, high-purity CPP in your experiments.
I. Overview of the Synthesis
The synthesis of 1,3-Bis(p-carboxyphenoxy)propane is a classic example of the Williamson ether synthesis.[1][2][3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide ion of 4-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon atoms of 1,3-dibromopropane.
The overall reaction is as follows:
2 HO-C₆H₄-COOH + Br-(CH₂)₃-Br + 2 NaOH → (HOOC-C₆H₄-O-(CH₂)₃-O-C₆H₄-COOH) + 2 NaBr + 2 H₂O
A strong base, typically sodium hydroxide (NaOH), is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide.[1][2] The reaction is typically carried out in a suitable solvent and may require heating to proceed at a reasonable rate.
II. Troubleshooting Guide: Minimizing Impurities
This section addresses common issues encountered during the synthesis of CPP, focusing on identifying and mitigating the formation of impurities.
Q1: My final product shows a low melting point and broad NMR signals, suggesting the presence of impurities. What are the likely culprits?
A1: Low melting points and broadened signals in NMR spectra are classic indicators of impurities. In the synthesis of 1,3-Bis(p-carboxyphenoxy)propane, the most common impurities are:
-
Unreacted 4-hydroxybenzoic acid: This starting material can remain if the reaction does not go to completion.
-
Mono-substituted intermediate (4-(3-bromopropoxy)benzoic acid): This forms when only one of the bromine atoms on 1,3-dibromopropane has reacted with a 4-hydroxybenzoic acid molecule.
-
Polymeric byproducts: Under certain conditions, oligomerization can occur, leading to higher molecular weight species.
-
Residual solvent: Inadequate drying of the final product can leave behind solvent molecules.
To identify the specific impurity, a careful analysis of your characterization data is necessary. For instance, the presence of a phenolic -OH peak in the ¹H NMR spectrum would indicate unreacted 4-hydroxybenzoic acid.
Q2: How can I minimize the formation of the mono-substituted intermediate?
A2: The formation of the mono-substituted intermediate, 4-(3-bromopropoxy)benzoic acid, is a common issue and arises from an incomplete reaction. Here are several strategies to drive the reaction towards the desired di-substituted product:
-
Molar Ratio of Reactants: Ensure you are using a stoichiometric excess of 4-hydroxybenzoic acid or a slight excess of the base. A common protocol uses a significant excess of NaOH to ensure complete deprotonation of the 4-hydroxybenzoic acid.[5]
-
Reaction Time and Temperature: The Williamson ether synthesis can be slow.[3] Refluxing the reaction mixture for an extended period (e.g., overnight) is often necessary to ensure the reaction goes to completion.[5]
-
Efficient Stirring: Maintain vigorous stirring throughout the reaction to ensure proper mixing of the reactants, especially if the reaction mixture is heterogeneous.
Experimental Protocol: A Validated Method for CPP Synthesis[5][6][7]
This protocol is designed to favor the formation of the di-substituted product.
| Reagent | Amount | Molar Equivalent |
| 4-Hydroxybenzoic acid | 152 g | 1.1 mole |
| Sodium Hydroxide | 110 g | 2.75 moles |
| 1,3-Dibromopropane | 50.8 mL | 0.5 moles |
| Deionized Water | 400 mL | - |
Step-by-Step Procedure:
-
Combine 4-hydroxybenzoic acid and a solution of sodium hydroxide in deionized water in a round-bottom flask equipped with a condenser and a mechanical stirrer.
-
Heat the mixture to a gentle reflux.
-
Slowly add 1,3-dibromopropane to the refluxing mixture.
-
Continue to reflux the reaction mixture overnight with vigorous stirring.
-
After cooling, the product will precipitate out of the solution.
-
The crude product is then purified by dissolving it in water and reprecipitating by the addition of an acid (e.g., 3M H₂SO₄).[6][7]
-
Wash the precipitate with cold water and dry under vacuum.
Q3: My product appears to be an off-white or yellowish powder, not the expected white solid. What could be the cause?
A3: A colored product often indicates the presence of side products or degradation. Potential causes include:
-
Oxidation: Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this.
-
Side Reactions of 1,3-dibromopropane: At high temperatures, 1,3-dibromopropane can undergo elimination reactions to form allyl bromide, which can then polymerize or lead to colored byproducts. Slow, controlled addition of the dibromopropane to the heated reaction mixture is recommended.[5]
To address this, ensure your reagents are pure and consider degassing your solvent before use. If the discoloration persists, a recrystallization step may be necessary to purify the product. A common method involves dissolving the crude product in a minimal amount of a suitable solvent (like a mixture of water and an organic solvent) and allowing it to slowly recrystallize.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in CPP synthesis.
Caption: Troubleshooting workflow for CPP synthesis.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: With an optimized protocol, yields of 1,3-Bis(p-carboxyphenoxy)propane can be quite good. Reported yields are often in the range of 60% or higher.[6][7] Factors that can influence the yield include reaction time, temperature, and the purity of the starting materials.
Q2: What are the key characterization techniques for the final product?
A2: The primary techniques for characterizing 1,3-Bis(p-carboxyphenoxy)propane are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. Key signals to look for include the aromatic protons, the methylene protons of the propane linker, and the carboxylic acid protons. The integration of these signals can also help assess purity.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see characteristic peaks for the carboxylic acid O-H stretch (broad), the C=O stretch of the carboxylic acid, and the C-O-C stretch of the ether linkages.[6][7]
-
Melting Point: A sharp melting point close to the literature value (around 310-320 °C) is a good indicator of purity.[9]
Q3: Can other dihaloalkanes be used in this synthesis?
A3: Yes, the synthesis can be adapted to use other dihaloalkanes to create analogous molecules. For example, using 1,6-dibromohexane in place of 1,3-dibromopropane will yield 1,6-Bis(p-carboxyphenoxy)hexane.[5] The choice of dihaloalkane will determine the length and flexibility of the linker between the two carboxyphenoxy groups.
Q4: What are the safety considerations for this synthesis?
A4: Standard laboratory safety precautions should be followed.
-
Sodium Hydroxide (NaOH): Corrosive. Handle with care and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The dissolution of NaOH in water is highly exothermic.
-
1,3-Dibromopropane: Harmful if swallowed or inhaled. It is a suspected carcinogen. Work in a well-ventilated fume hood and wear appropriate PPE.
-
Refluxing Solvents: Ensure the reflux apparatus is set up correctly to avoid pressure buildup and solvent evaporation.
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: How should the final product be stored?
A5: 1,3-Bis(p-carboxyphenoxy)propane is a stable solid. It should be stored in a tightly sealed container in a cool, dry place to protect it from moisture.
IV. References
-
1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation. (n.d.). Google Sites. Retrieved January 16, 2026, from
-
Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1). Retrieved January 16, 2026, from [Link]
-
Faghihi, K. (n.d.). NEW POLYAMIDES BASED ON 1,3-BIS(4-CARBOXY PHENOXY) PROPANE AND HYDANTOIN DERIVATIVES: SYNTHESIS AND PROPERTIES. ResearchGate. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor. Retrieved January 16, 2026, from [Link]
-
1,3-Bis(4-carboxyphenoxy)propane. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 16, 2026, from [Link]
-
Poly(1,3-bis-p-carboxyphenoxypropane anhydride). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
9.6: Williamson Ether Synthesis. (2015, July 14). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]
-
The Hydrolysis of Diclofenac Esters: Synthetic Prodrug Building Blocks for Biodegradable Drug-Polymer Conjugates. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
1,3-Bis[(4-nitrobenzylidene)aminooxy]propane. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
1,3-Bis(carboxyphenoxy)propane. (n.d.). Biorepositories. Retrieved January 16, 2026, from [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Erosion of a 1,3 bis(p-carboxyphenoxy) propane-sebacic acid poly (anhydride) copolymer by water vapour studed by 1H and 13C solid-state NMR spectroscopy. (n.d.). The University of Manchester. Retrieved January 16, 2026, from [Link]
-
Synthesis and properties of aromatic 1,3-diketones and bis-(1,3-diketones) obtained from acetophenone and phtalic acids esters. (n.d.). European Journal of Chemistry. Retrieved January 16, 2026, from [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Khademhosseini Laboratory - 1,3-Bis(p-carboxyphenoxy) propane/hexane (CPP or CPH) Preparation [sites.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE CAS#: 3753-81-9 [amp.chemicalbook.com]
Technical Support Center: Recrystallization of 1,3-Bis(4-carboxyphenoxy)propane
Welcome to the technical support center for the purification of 1,3-Bis(4-carboxyphenoxy)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important monomer. This document offers field-proven insights and scientifically grounded protocols to help you achieve high purity and yield in your experiments.
Introduction to Purification Challenges
This compound is a key building block for polyanhydrides used in drug delivery systems.[1] Its high melting point of 310 °C and rigid structure present unique challenges for purification by conventional recrystallization methods.[2] This guide provides two primary methodologies for purification: a robust acid-base precipitation technique and a systematic approach to developing a classic solvent-based recrystallization protocol.
Troubleshooting Guide & Step-by-Step Protocols
This section addresses specific issues you may encounter during the purification of this compound, offering detailed explanations and actionable solutions.
Method 1: Acid-Base Precipitation for High Purity
This is the most reliable method for purifying crude this compound, particularly for removing acidic or basic impurities. The principle lies in the conversion of the dicarboxylic acid to its water-soluble salt, filtration to remove insoluble impurities, and subsequent regeneration of the pure dicarboxylic acid by acidification.
Detailed Protocol:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH). Use a sufficient volume to fully dissolve the solid with stirring. Gentle heating may be applied to aid dissolution.
-
Filtration (Optional): If insoluble impurities are visible, filter the basic solution through a Buchner funnel with filter paper to remove them.
-
Reprecipitation: While stirring the clear filtrate, slowly add a dilute acid, such as 3 M sulfuric acid (H₂SO₄), until the solution becomes acidic (pH ~2-3). A white precipitate of pure this compound will form.
-
Isolation and Washing: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Troubleshooting for Acid-Base Precipitation:
| Problem | Potential Cause | Solution |
| Product does not fully dissolve in NaOH solution. | Insufficient base or solvent. | Add more NaOH solution incrementally until the solid dissolves. Gentle warming can also be applied. |
| A gel-like substance forms upon acidification. | The concentration of the product is too high, leading to rapid, uncontrolled precipitation. | Dilute the basic solution with more water before acidification. Add the acid more slowly with vigorous stirring. |
| Low yield of purified product. | Incomplete precipitation or loss of product during transfers. | Ensure the final pH after acidification is sufficiently low (~2-3) to fully protonate the dicarboxylate. Carefully transfer all material between steps. |
| Product purity is still low after one cycle. | Significant amounts of neutral, insoluble impurities were present in the crude material. | If impurities were visible after dissolution in NaOH, ensure the optional filtration step was performed. A second precipitation cycle may be necessary. |
Method 2: Developing a Conventional Solvent-Based Recrystallization
Due to its high melting point and likely low solubility in common organic solvents at room temperature, a traditional recrystallization requires a high-boiling point solvent. The following provides a systematic approach to developing a suitable protocol.
Step-by-Step Guide for Method Development:
-
Solvent Screening:
-
Good Solvent Candidates (High Boiling Point, Polar Aprotic): Based on literature for similar aromatic dicarboxylic acids, start with N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[3]
-
Procedure: In a small test tube, add a small amount of your crude product and a few drops of the solvent. Heat the mixture and observe if the solid dissolves. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
-
Anti-Solvent Screening:
-
Anti-Solvent Candidates (Miscible with the "Good Solvent" but a poor solvent for the compound): Lower alcohols (e.g., ethanol, methanol) or water are good starting points.
-
Procedure: Dissolve the compound in a minimal amount of the hot "good solvent." While still hot, slowly add the "anti-solvent" dropwise until you observe persistent cloudiness. Then, add a few more drops of the hot "good solvent" to redissolve the precipitate.
-
-
Recrystallization Trial:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent (or solvent/anti-solvent mixture).
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold recrystallization solvent or the anti-solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting for Conventional Recrystallization:
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of forming crystals. | The boiling point of the solvent is above the melting point of the impure compound, or the solution is supersaturated. | Use a lower boiling point solvent if possible. Alternatively, use a larger volume of solvent to reduce the saturation point at which the compound comes out of solution. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | Reduce the volume of the solvent by evaporation and allow it to cool again. If that fails, an anti-solvent should be added to the solution to induce precipitation. |
| Very low recovery of the product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Re-evaluate the solvent system for one with a steeper solubility curve. |
| Crystals are colored. | Colored impurities are not effectively removed by the chosen solvent system. | Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
Frequently Asked Questions (FAQs)
Q1: Why is the acid-base precipitation method preferred for this compound?
A1: This method is highly effective for dicarboxylic acids as it leverages their acidic functional groups to selectively bring the desired compound into an aqueous solution as its salt, leaving behind non-acidic impurities. It is often more straightforward and yields a very pure product without the need for high-boiling point organic solvents.
Q2: What are the key characteristics of a good solvent for the conventional recrystallization of this compound?
A2: An ideal solvent should:
-
Be chemically inert to the compound.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Have a boiling point below the melting point of the compound to prevent oiling out.
-
Either dissolve impurities well at all temperatures or not at all.
-
Be easily removable from the purified crystals.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is often effective. One solvent should dissolve the compound well (the "good" solvent), and the other should dissolve it poorly (the "anti-solvent"). The two solvents must be miscible. For this compound, a combination of a high-boiling polar aprotic solvent (like DMF or DMSO) and a lower alcohol or water could be a good starting point.
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a common indicator of impurities. The impurities disrupt the crystal lattice, leading to melting over a range of temperatures. Further purification may be necessary.
Q5: How can I improve the crystal size?
A5: Larger crystals are generally purer. To obtain larger crystals, allow the solution to cool as slowly as possible. Insulating the flask can help with slow cooling. Avoid disturbing the solution as it cools.
Data Summary Table
| Parameter | Acid-Base Precipitation | Conventional Recrystallization (Method Development) |
| Primary Solvents | Aqueous NaOH | DMF, DMSO, NMP (for dissolution) |
| Precipitating Agent | Dilute H₂SO₄ or HCl | Cooling, addition of an anti-solvent (e.g., ethanol, water) |
| Expected Purity | High (>99%) | Variable, dependent on the chosen solvent system |
| Key Advantage | High purity, reliable | Can remove non-acidic/basic impurities that are soluble in the aqueous base |
| Key Challenge | Potential for gel formation if precipitation is too rapid | Finding a suitable solvent system due to high melting point |
Visualized Workflow
Recrystallization Decision Workflow
Caption: Decision workflow for purifying this compound.
References
- Chen, J., & Ma, P. (2005). Determination and correlation for solubility of aromatic acids in solvents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (1996). Method and apparatus for preparing purified terephthalic acid.
Sources
Validation & Comparative
A Comparative Guide to Flexible Dicarboxylic Acids in High-Performance Polymers: 1,3-Bis(4-carboxyphenoxy)propane vs. 1,6-bis(p-carboxyphenoxy)hexane
For researchers and professionals in polymer chemistry and drug development, the selection of appropriate monomers is a critical determinant of the final polymer's properties and performance. Among the diverse array of available building blocks, dicarboxylic acids with flexible ether linkages have garnered significant attention for their ability to impart desirable characteristics such as improved solubility and processability to otherwise intractable aromatic polymers. This guide provides an in-depth, objective comparison of two such monomers: 1,3-Bis(4-carboxyphenoxy)propane (BCPP) and 1,6-bis(p-carboxyphenoxy)hexane (BCH). By examining their inherent structural differences and the resulting impact on polymer properties, supported by experimental data, this document aims to equip scientists with the knowledge to make informed decisions in their polymer design and development endeavors.
Introduction to the Monomers: Structure and Intrinsic Properties
At the heart of the comparison between BCPP and BCH lies the difference in the length of the flexible alkane spacer connecting the two carboxyphenoxy units. BCPP features a shorter, three-carbon (propane) linker, while BCH possesses a longer, six-carbon (hexane) chain. This seemingly subtle variation in chemical architecture has profound implications for the conformational flexibility of the resulting polymer chains, which in turn dictates their macroscopic properties.
This compound (BCPP) , with its shorter propane spacer, introduces a greater degree of rigidity into the polymer backbone compared to its hexane counterpart. This can be advantageous for applications requiring high thermal stability and mechanical strength.
1,6-bis(p-carboxyphenoxy)hexane (BCH) , conversely, with its longer and more flexible hexane spacer, can lead to polymers with enhanced solubility in organic solvents and a greater propensity to exhibit liquid crystalline behavior. This increased flexibility can also influence the polymer's thermal transitions, often resulting in lower glass transition temperatures.
Below is a summary of the fundamental properties of these two monomers:
| Property | This compound (BCPP) | 1,6-bis(p-carboxyphenoxy)hexane (BCH) |
| Chemical Structure | HOOC-C₆H₄-O-(CH₂)₃-O-C₆H₄-COOH | HOOC-C₆H₄-O-(CH₂)₆-O-C₆H₄-COOH |
| Molecular Formula | C₁₇H₁₆O₆[1][2] | C₂₀H₂₂O₆[3] |
| Molecular Weight | 316.31 g/mol [1][2] | 358.39 g/mol [3] |
| Melting Point | ~310-320 °C[2][4] | ~278-290 °C[5] |
| Primary Application | Building block for polyamides and polyanhydrides[6][7] | Building block for bioerodible polyanhydrides for drug delivery[3] |
Comparative Performance in Aromatic Polyamides
The following sections will delve into a detailed comparison of thermal stability, mechanical properties, solubility, and liquid crystalline potential, supported by experimental data from various sources.
Thermal Properties: A Balancing Act of Rigidity and Flexibility
The thermal stability of a polymer is paramount for its application in high-performance materials. This is typically assessed by thermogravimetric analysis (TGA), which determines the decomposition temperature, and differential scanning calorimetry (DSC), which identifies the glass transition temperature (Tg).
Polyamides derived from BCPP , owing to the shorter propane spacer, are expected to exhibit higher glass transition temperatures compared to their BCH-based counterparts. This is because the shorter chain restricts segmental motion within the polymer backbone. Experimental data for polyamides synthesized from BCPP and various hydantoin derivatives show glass-transition temperatures in the range of 130 to 155 °C and 5% weight loss temperatures between 325 to 415 °C under a nitrogen atmosphere[4][8].
Conversely, the longer hexane spacer in BCH introduces greater flexibility, which generally leads to a decrease in the glass transition temperature. While specific Tg data for BCH-based aromatic polyamides is scarce in the readily available literature, the general trend observed in aromatic polyamides with flexible spacers supports this assertion. The increased number of methylene units in the backbone allows for more conformational freedom, lowering the energy barrier for segmental motion. The thermal decomposition temperatures, however, are expected to remain high for both series of polymers due to the presence of aromatic rings and amide linkages.
Table 2: Comparison of Thermal Properties of Aromatic Polyamides
| Property | Polyamides from BCPP | Polyamides from BCH (Expected) |
| Glass Transition Temp. (Tg) | 130-155 °C[8] | Lower than BCPP-based polyamides |
| 5% Weight Loss Temp. (TGA) | 325-415 °C[8] | High, comparable to BCPP-based polyamides |
Mechanical Properties: The Influence of Interchain Interactions
The mechanical integrity of a polymer, including its tensile strength and modulus, is heavily influenced by the efficiency of chain packing and the strength of intermolecular forces, such as hydrogen bonding between amide groups.
The shorter, more rigid structure of BCPP is likely to promote more ordered chain packing, leading to stronger interchain interactions. This would translate to higher tensile strength and modulus in the resulting polyamides. For instance, aromatic polyamides derived from a structurally similar diacid, 1,4-Bis(4-carboxyphenoxy)-2,5-di-tert-butylbenzene, have been reported to exhibit tensile strengths of 83-111 MPa and tensile moduli of 2.0-2.2 GPa.
The increased flexibility and length of the hexane spacer in BCH can disrupt the regularity of chain packing, potentially leading to a decrease in crystallinity and, consequently, lower tensile strength and modulus compared to BCPP-based polyamides. However, this increased flexibility may also result in higher elongation at break, indicating a more ductile material.
Table 3: Comparison of Mechanical Properties of Aromatic Polyamides
| Property | Polyamides from BCPP (Analogous System) | Polyamides from BCH (Expected) |
| Tensile Strength | 83-111 MPa | Lower than BCPP-based polyamides |
| Tensile Modulus | 2.0-2.2 GPa | Lower than BCPP-based polyamides |
| Elongation at Break | - | Potentially higher than BCPP-based polyamides |
Solubility: Overcoming the Challenge of Aromatic Polymer Processing
A significant challenge in the application of aromatic polymers is their often poor solubility in common organic solvents, which complicates their processing. The introduction of flexible spacers is a well-established strategy to enhance solubility.
The longer and more flexible hexane chain of BCH is expected to impart greater solubility to the resulting polyamides compared to those derived from BCPP . The increased conformational freedom of the BCH-derived polymer chains disrupts the strong intermolecular forces that lead to high crystallinity and poor solubility, allowing solvent molecules to more easily penetrate and solvate the polymer. Aromatic polyamides containing flexible ether linkages are known to exhibit enhanced solubility.
Table 4: Comparison of Solubility of Aromatic Polyamides
| Property | Polyamides from BCPP | Polyamides from BCH (Expected) |
| Solubility in Organic Solvents | Moderately soluble in polar aprotic solvents | More soluble in a wider range of organic solvents |
Liquid Crystalline Potential: The Role of Molecular Geometry
The formation of liquid crystalline phases in polymers is highly dependent on the rigidity and linearity of the polymer backbone. The introduction of flexible spacers can influence the mesophase behavior.
The longer, more flexible hexane spacer in BCH may promote the formation of thermotropic liquid crystalline phases. The flexible spacer can decouple the motion of the rigid mesogenic units (the aromatic rings and amide groups) from the main chain, allowing them to self-organize into ordered, anisotropic structures upon heating. The "odd-even" effect of the number of methylene units in the flexible spacer can also play a role, with an even number of carbons (as in hexane) often favoring more linear chain conformations and promoting liquid crystallinity.
The shorter propane spacer in BCPP , having an odd number of carbons, may lead to a less linear chain conformation, which could hinder the formation of stable liquid crystalline phases.
Experimental Protocols
To facilitate further research and direct comparison, this section provides standardized, step-by-step methodologies for the synthesis and characterization of aromatic polyamides from BCPP and BCH.
Synthesis of Aromatic Polyamides via Direct Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides in the laboratory.
Materials:
-
This compound (BCPP) or 1,6-bis(p-carboxyphenoxy)hexane (BCH)
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂)
-
Pyridine
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the dicarboxylic acid (BCPP or BCH, 1 equivalent) and the aromatic diamine (1 equivalent).
-
Add NMP, CaCl₂, and pyridine to the flask.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenyl phosphite (TPP, 2.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 1 hour, then slowly raise the temperature to 100-120 °C and maintain for 3-4 hours.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol, and dry in a vacuum oven at 80 °C overnight.
Characterization of Polymer Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) by heating the polymer sample under a nitrogen atmosphere at a rate of 10 °C/min.
-
Thermogravimetric Analysis (TGA): Assess the thermal stability by heating the polymer sample under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
Mechanical Testing:
-
Prepare thin polymer films by casting a solution of the polymer in a suitable solvent (e.g., NMP) onto a glass plate and drying in a vacuum oven.
-
Cut the films into dumbbell-shaped specimens according to ASTM D638 specifications.
-
Perform tensile testing on the specimens using a universal testing machine at a specified crosshead speed to determine tensile strength, tensile modulus, and elongation at break.
Solubility Testing:
-
Assess the solubility of the polymer samples in a range of organic solvents (e.g., NMP, DMAc, DMSO, THF, chloroform) at room temperature and upon heating.
Visualizing the Comparison: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of the monomers, the polymerization process, and a logical workflow for comparing the resulting polymers.
Caption: Chemical structures of BCPP and BCH monomers.
Caption: General scheme for aromatic polyamide synthesis.
Caption: Workflow for comparing BCPP and BCH in polymers.
Conclusion: Selecting the Right Monomer for the Application
The choice between this compound and 1,6-bis(p-carboxyphenoxy)hexane as a dicarboxylic acid monomer has a significant and predictable impact on the properties of the resulting aromatic polyamides.
-
For applications demanding high thermal stability and mechanical strength , where processability is a secondary concern, BCPP is the more suitable choice. The shorter propane spacer imparts a greater degree of rigidity to the polymer backbone, leading to higher glass transition temperatures and enhanced mechanical performance.
-
For applications where improved solubility, processability, and potentially liquid crystalline properties are desired , BCH is the preferred monomer. The longer, more flexible hexane spacer enhances solubility in organic solvents and can facilitate the formation of ordered mesophases, which can be beneficial for applications such as high-strength fibers and films.
Ultimately, the selection of the appropriate monomer will depend on the specific performance requirements of the target application. This guide provides a foundational understanding and a practical framework to aid researchers in making an informed decision, thereby accelerating the development of novel high-performance polymers.
References
- Faghihi, K., et al. (2010). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Bulletin of the Chemical Society of Ethiopia, 24(1), 89-98.
-
ResearchGate. (n.d.). New polyamides based on 1,3-bis(4-carboxy phenoxy) propane and hydantoin derivatives: Synthesis and properties. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023.
- Zhang, C., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- Gray, G. W. (1982). Low Molar Mass Liquid Crystals—Structure/Property Relations. In Polymer Liquid Crystals (pp. 1-33). Academic Press.
- Soccio, M., et al. (2021). 100% Bio-Based Polyesters of 2,5-Thiophenedicarboxylic Acid: Influence of the Glycol Sub-Unit Length on the Final Properties. Polymers, 13(15), 2460.
- Samuels, M. R. (2003). U.S. Patent No. 6,525,153. U.S.
- Wróblewska, A., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. Polymers, 16(13), 1785.
- Yang, C. P., et al. (1995). Synthesis and properties of aromatic polyamides derived from 1,6‐bis(4‐aminophenoxy)naphthalene and aromatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 33(7), 1095-1105.
- Shockravi, A., et al. (2011). Synthesis and characterization of novel polyamides containing sulfoxide and trifluoromethyl pendent groups. Journal of Polymer Research, 18(6), 1837-1845.
- Kumar, S., & Mehra, N. K. (Eds.). (2020). Liquid Crystalline Polymers. Springer.
-
The Essential Chemical Industry. (n.d.). Polyamides. Retrieved from [Link]
- de la Campa, J. G., et al. (2001). Synthesis and characterization of new soluble aromatic polyamides derived from 1,4‐Bis(4‐carboxyphenoxy)‐2, 5‐di‐tert‐butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 39(4), 475-485.
-
ChemistryTuition. (2014, October 8). Synthesis of Polyamides from [Video]. YouTube. [Link]
- Z-S. Z., et al. (2021). Steroid-Based Liquid Crystalline Polymers: Responsive and Biocompatible Materials of the Future. Crystals, 11(11), 1386.
- L., et al. (2024). Manipulation of photoresponsive liquid-crystalline polymers and their applications: from nanoscale to macroscale.
- Yampolskii, Y., & Pinnau, I. (Eds.). (2023).
- Polymer Physics and Theory Section. (2025). Polymers, 17(21), 4638.
- Penczek, S., & Gryn'ova, G. (Eds.). (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. opendata.uni-halle.de [opendata.uni-halle.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Segmented-Block Poly(ether amide)s Containing Flexible Polydisperse Polyethyleneoxide Sequences and Rigid Aromatic Amide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polyamides with Ether Linkages
This guide provides an in-depth comparison of the thermal stability of various polyamides as influenced by the incorporation of ether linkages into their polymer backbones. We will explore the underlying chemical principles, present comparative experimental data, and detail the methodologies used to assess these critical material properties. This document is intended for researchers and material scientists working on the development and application of high-performance polymers.
Introduction: The Challenge of Enhancing Polyamide Performance
Polyamides, a class of polymers characterized by the repeating amide group (-CO-NH-), are renowned for their exceptional mechanical strength, chemical resistance, and thermal performance.[1] This robustness stems largely from the strong intermolecular hydrogen bonds that form between adjacent polymer chains.[2] However, the very rigidity that imparts these desirable properties can also render them difficult to process, with poor solubility in common organic solvents.
A key strategy for tuning the properties of polyamides, particularly aromatic polyamides (aramids), is the introduction of flexible linkages into the polymer backbone. The ether linkage (-O-) is a prime candidate for this role. Ether bonds are themselves highly stable, but their introduction disrupts the rigid, linear sequence of the polyamide chain, enhancing flexibility and rotation.[2][3] This guide investigates the consequential trade-offs and synergies, focusing specifically on how this structural modification impacts thermal stability.
The Mechanistic Influence of Ether Linkages
The incorporation of ether groups into a polyamide backbone has a dual effect on its thermal properties:
-
Impact on Glass Transition Temperature (Tg): The primary role of the ether linkage is to increase the rotational freedom of the polymer chain. This enhanced flexibility typically leads to a decrease in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[3][4] A lower Tg can be advantageous for improving processability.
-
Impact on Decomposition Temperature (Td): While Tg may decrease, the overall thermal stability, as defined by the onset of decomposition (Td), is not necessarily compromised. The C-O ether bond is inherently strong and thermally stable.[2] In many aromatic systems, the introduction of ether linkages can maintain or even enhance decomposition temperatures, which often exceed 400°C. This allows for a desirable combination of processability and high-temperature performance.[5]
Comparative Analysis of Ether-Linked Polyamides
The effect of ether linkages is highly dependent on the overall structure of the polymer. We will compare three distinct classes: fully aromatic, aromatic-aliphatic, and block copolymers.
Case Study 1: Fully Aromatic Polyamides (Aramids)
Aramids are a subclass of polyamides where at least 85% of the amide linkages are attached directly to two aromatic rings. They are known for their exceptional thermal stability and strength. Introducing ether linkages into the aramid backbone is a common strategy to improve their notoriously poor solubility.
For instance, research by Jiang et al. on aromatic polyamides containing both ether and bulky xanthene groups demonstrated excellent thermal properties. These polymers exhibited high glass transition temperatures (Tg) in the range of 236–298°C and impressive thermal stability, with the temperature for 10% mass loss (Td10%) occurring between 490 and 535°C under a nitrogen atmosphere.[5] This shows that the strategic inclusion of ether groups can enhance processability without sacrificing high-temperature stability.
Case Study 2: Aromatic-Aliphatic Polyamides
These polymers contain a mix of rigid aromatic units and flexible aliphatic chains. The introduction of ether linkages alongside these groups creates a more complex thermal profile. Patil et al. developed polymers containing aromatic–aliphatic amide and ether linkages which showed Tgs in the range of 197 to 204°C and did not exhibit mass loss below 336°C, indicating good, albeit lower, thermal stability compared to fully aromatic systems.[5]
Case Study 3: Poly(ether-block-amide)s (PEBA)
PEBAs are thermoplastic elastomers that consist of rigid polyamide "hard" segments and flexible polyether "soft" segments. Their thermal behavior is characterized by multiple transitions corresponding to the different blocks.[6] The glass transition temperature of the soft polyether segment is typically well below 0°C, while the melting temperature of the hard polyamide segment can be in the range of 140-200°C.[6] While the overall decomposition temperature is governed by the stability of both blocks, they are generally designed for flexibility and toughness rather than extreme high-temperature applications.
Data Summary
The following table summarizes the thermal properties of representative polyamides, illustrating the impact of incorporating ether linkages and aromatic content.
| Polymer Class | Key Structural Features | Tg (°C) | Td10% (°C, N2 atm) | Char Yield at >700°C (N2, %) | Reference |
| Aromatic Polyamide | Ether and bulky xanthene groups | 236 - 298 | 490 - 535 | > 50 | [5] |
| Aromatic-Aliphatic Polyamide | Aromatic, aliphatic, and ether units | 197 - 204 | > 336 (onset) | Not Reported | [5] |
| Poly(ether imide) | Aromatic ether and imide groups | 224 - 320 | > 500 (onset) | High | [3] |
| Aliphatic Polyamide (Nylon 6,6) | No ether, fully aliphatic backbone | 50 - 90 | ~400 - 450 | Low | [1][7] |
Experimental Validation: Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized analytical protocols are essential. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used.[8]
Workflow for Polymer Thermal Characterization
Caption: Experimental workflow for thermal analysis of polyamides.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and char yield of the polyamide, which are key indicators of its inherent thermal stability.
Methodology:
-
Sample Preparation: Ensure the polymer sample is completely dry to prevent weight loss from absorbed water interfering with decomposition measurements. Dry the sample in a vacuum oven at 80-100°C for at least 12 hours.
-
Instrument Setup:
-
Tare a clean, empty TGA pan (platinum or ceramic).
-
Place 5-10 mg of the dried polymer sample into the pan.
-
Place the pan into the TGA instrument.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min. Causality: An inert atmosphere is crucial for measuring the intrinsic thermal stability of the polymer by preventing oxidative degradation, which occurs at lower temperatures and follows a different mechanism.[9]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.
-
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature and the temperatures at which 5% and 10% weight loss occur (Td5% and Td10%).
-
The residual weight at the end of the experiment (e.g., at 800°C) is the char yield.
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polyamide.
Methodology:
-
Sample Preparation: Use a dried sample (5-10 mg) as prepared for TGA. Crimp the sample into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan into the DSC cell.
-
-
Experimental Conditions:
-
Atmosphere: Purge the cell with nitrogen gas (20-50 mL/min).
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp from 25°C to a temperature approximately 30°C above the expected Tg at 10 °C/min. Causality: The first heating scan is used to erase the sample's prior thermal history.
-
Cool: Cool the sample back to 25°C at 10 °C/min.
-
Second Heat: Ramp again from 25°C to the upper temperature limit at 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan .
-
The glass transition is observed as a step-like change in the baseline of the heat flow signal. The midpoint of this transition is reported as the Tg.
-
Structural Comparison of Polyamides
The following diagram illustrates the structural differences between a standard aliphatic polyamide, a fully aromatic polyamide, and an aromatic polyamide incorporating a flexible ether linkage.
Caption: Chemical structures of different polyamide types.
Conclusion
The incorporation of ether linkages is a highly effective and versatile strategy for modifying the properties of polyamides. By carefully designing the polymer backbone, researchers can enhance processability and solubility while maintaining excellent thermal stability, particularly in fully aromatic systems. The primary trade-off is often a reduction in the glass transition temperature, a consequence of increased chain flexibility. For applications requiring a balance of high-temperature performance and ease of fabrication, polyamides containing ether linkages represent a compelling class of materials. The experimental protocols detailed herein provide a robust framework for accurately characterizing and comparing the thermal performance of these advanced polymers.
References
-
Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. MDPI. [Link]
-
TGA and DSC thermograms of polyamide PPAPE-IPA and polyimide PPAPE-BTDA. ResearchGate. [Link]
-
Synthesis, optical, and thermal properties of polyimides containing flexible ether linkage. Wiley Online Library. [Link]
-
Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Royal Society of Chemistry. [Link]
-
Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Europe PMC. [Link]
-
Synthesis and characterization of poly(ester amide)s containing crystallizable amide segments. ResearchGate. [Link]
-
Functional Aromatic Polyamides. MDPI. [Link]
-
Synthesis and characterization of poly(ether-block-amide) and application as permenat antistatic agent. ResearchGate. [Link]
-
DSC curve of polyamides. ResearchGate. [Link]
-
DSC and TGA curves of polyimide1-3. ResearchGate. [Link]
-
Poly(sulfone ether amide amide)s as a new generation of soluble, thermally stable polymers. ResearchGate. [Link]
-
Thermal Degradation Studies of Poly (Amide-Ester)s. ResearchGate. [Link]
-
Polyamides. Linseis Thermal Analysis. [Link]
-
Tough and Excellent Heat-Resistant Semiaromatic Polyamide Elastomer Containing Hierarchical Bonds: Synthesis and Synergistic Molecular Design. ACS Publications. [Link]
-
Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Defense Technical Information Center. [Link]
-
Mechanism of the degradation of polyamides. NIST Technical Series Publications. [Link]
-
DSC vs TGA analysis. Universal Lab. [Link]
-
Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. [Link]
Sources
- 1. linseis.com [linseis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Aromatic Polyamides [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. DSC vs TGA analysis | Universal Lab Blog [universallab.org]
- 9. Pure Hydrolysis of Polyamides: A Comparative Study [mdpi.com]
A Comparative Guide to the Mechanical Properties of Polymers Derived from 1,3-Bis(4-carboxyphenoxy)propane
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision dictated by a nuanced understanding of their mechanical and thermal properties. This guide provides an in-depth technical comparison of polymers derived from the monomer 1,3-Bis(4-carboxyphenoxy)propane, with a focus on their mechanical performance relative to other high-performance aromatic polyamides. While direct, quantitative mechanical data for polyamides synthesized exclusively from this compound is not extensively reported in peer-reviewed literature, this guide will leverage data from structurally analogous polymers to provide a robust comparative framework.
Introduction: The Role of Flexible Linkers in High-Performance Polymers
Aromatic polyamides, or aramids, are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties stem from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, this same rigidity often leads to poor solubility and high processing temperatures, limiting their applications.[1]
The incorporation of flexible moieties, such as the propyl ether linkage in this compound, into the polymer backbone is a strategic approach to enhance processability. This flexible segment disrupts the chain packing and reduces the overall rigidity, which can improve solubility in organic solvents and lower the glass transition temperature (Tg). The central question this guide addresses is the trade-off between this enhanced processability and the resulting mechanical properties.
Visualizing the Monomer and Polymer Structure
The fundamental building block under consideration is this compound. Its structure, featuring a flexible three-carbon aliphatic chain connecting two para-substituted phenoxy-carboxylic acid groups, is pivotal to the properties of the resulting polymers.
Caption: Chemical structure of this compound.
When polymerized with a diamine, a polyamide is formed. The following diagram illustrates a representative structure of a polyamide derived from this monomer.
Caption: Representative structure of a polyamide repeating unit.
Thermal Properties: A Precursor to Mechanical Performance
Before delving into mechanical properties, it is instructive to examine the thermal characteristics of polyamides derived from this compound, as thermal stability is often a prerequisite for high-performance applications.
Research conducted by Faghihi et al. on novel polyamides synthesized from this compound and various hydantoin derivatives provides valuable thermal data.[1][2] These polymers exhibited glass transition temperatures (Tg) in the range of 130-155°C and 5% weight loss temperatures (T5) between 325°C and 415°C in a nitrogen atmosphere.[1][2]
| Polymer Designation | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (T5, °C) |
| Polyamide 5a | 130 | 325 |
| Polyamide 5b | 135 | 340 |
| Polyamide 5c | 140 | 355 |
| Polyamide 5d | 145 | 380 |
| Polyamide 5e | 150 | 400 |
| Polyamide 5f | 155 | 415 |
| Data sourced from Faghihi et al. (2010).[1][2] |
These values indicate good thermal stability, a characteristic feature of aromatic polyamides. The flexible propane segment, while enhancing solubility, does not drastically compromise the thermal resistance, making these polymers viable candidates for applications requiring moderate to high-temperature performance.
Comparative Analysis of Mechanical Properties
The true measure of a structural polymer lies in its mechanical properties: tensile strength, Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility). As direct data for polyamides from this compound is scarce, we will compare the properties of structurally similar aromatic polyamides containing ether linkages with established high-performance aramids.
| Polymer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| Aromatic Polyamides with Flexible Linkages | ||||
| Polyamide with Adamantane and Ether Linkages | 77 - 92 | 1.5 - 2.5 | - | Espeso et al. (2000)[3] |
| Polyamide from 1,4-Bis(p-carboxyphenoxy)naphthyl | 64 - 104 | 1.52 - 2.14 | 6 - 10 | Liou & Hsiao (1997) |
| Commercial Aramid Fibers (for reference) | ||||
| Nomex® (meta-aramid) | 340 | - | 30 | OTEX Specialty Narrow Fabrics (2022)[4] |
| Kevlar® 29 (para-aramid) | 2920 | - | - | DuPont™ |
| Kevlar® 49 (para-aramid) | 3000 | 130-179 | - | DuPont™, Christine DeMerchant[5] |
Analysis of Comparative Data:
From the table, it is evident that aromatic polyamides incorporating flexible ether linkages and bulky side groups exhibit good mechanical properties, with tensile strengths generally in the range of 60-110 MPa and moduli around 1.5-2.5 GPa.[3] While these values are significantly lower than those of high-strength para-aramid fibers like Kevlar®, they are competitive for applications where extreme tensile strength is not the primary requirement, but processability and flexibility are crucial.
The presence of the flexible propane linker in polymers derived from this compound is expected to result in mechanical properties within a similar range to the "Aromatic Polyamides with Flexible Linkages" listed in the table. The rationale for this is based on the established structure-property relationships in aromatic polyamides:
-
Tensile Strength and Modulus: The introduction of flexible aliphatic segments interrupts the conjugation and rigid-rod nature of the aromatic backbone. This leads to a decrease in the intermolecular forces (van der Waals and hydrogen bonding) and chain packing efficiency, resulting in lower tensile strength and modulus compared to fully aromatic, rigid-rod polymers like Kevlar®.
-
Elongation at Break: The flexible propane chain allows for greater chain mobility and uncoiling under stress. This is expected to lead to a higher elongation at break compared to rigid-rod aramids, indicating increased ductility and toughness.
Experimental Protocols
To ensure scientific integrity and enable researchers to validate these findings, detailed experimental protocols for the synthesis and characterization of these polymers are essential.
Synthesis of Polyamides via Direct Polycondensation
This method, adapted from the work of Faghihi et al., is a common and effective way to produce high-molecular-weight polyamides in the laboratory.[1]
Caption: Workflow for the synthesis of polyamides.
Step-by-Step Protocol:
-
Monomer Preparation: Accurately weigh equimolar amounts of this compound and the desired aromatic diamine.
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add the monomers, N-methyl-2-pyrrolidone (NMP) as the solvent, pyridine, calcium chloride (to aid in dissolving the polymer), and triphenyl phosphite (as a condensing agent).
-
Polycondensation: Stir the reaction mixture under a nitrogen atmosphere and gradually heat to around 100-120°C. Maintain this temperature for several hours to allow for the formation of high-molecular-weight polymer chains.
-
Polymer Precipitation: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.
-
Purification and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and reagents. Dry the polymer in a vacuum oven at 60-80°C overnight.
-
Characterization: Confirm the structure and properties of the synthesized polyamide using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA and DSC).
Mechanical Property Testing of Polymer Films
To obtain the crucial mechanical data, thin films of the synthesized polymers must be prepared and tested.
Sources
The Propane Linker's Pivot: A Comparative Guide to Polymer Flexibility and Performance
Introduction: The Unsung Architect of Polymer Properties
In the intricate world of polymer science, the final properties of a macromolecule—be it its rigidity, thermal stability, or elasticity—are dictated by a complex interplay of monomer chemistry, molecular weight, and architecture. Often overlooked, yet critically important, are the linker segments that connect monomer units or polymer chains. These molecular bridges, while sometimes small in mass fraction, are the unsung architects of a polymer's macroscopic behavior.[1][2] They dictate the degree of freedom available for bond rotation and chain movement, thereby profoundly influencing the material's flexibility, thermal transitions, and mechanical response.[3]
This guide provides an in-depth technical analysis of the propane (C3) linker, a common aliphatic chain used in polymer design. We will explore the causal relationship between its chemical structure and its influence on polymer flexibility. Through objective comparison with other common linkers, supported by experimental data and detailed characterization protocols, this guide will equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design polymers with tailored properties.
The Propane Linker: A Profile in Flexibility
The propane linker, with its simple three-carbon aliphatic structure (-CH2-CH2-CH2-), is a fundamental building block for imparting flexibility into a polymer backbone or side chain. Its defining characteristic is the rotational freedom around its carbon-carbon single bonds. Unlike rigid aromatic rings or sterically hindered structures, the propane unit allows for a wide range of conformations, enabling the polymer chain to bend, fold, and move with relative ease. This inherent mobility is a primary determinant of the material's bulk properties.
Caption: Structure of a flexible propane (C3) linker connecting polymer segments.
Influence on Polymer Flexibility and Thermal Properties
The introduction of a propane linker directly impacts a polymer's thermal characteristics, most notably its glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4] This transition is fundamentally linked to the onset of segmental motion of the polymer chains.
Longer and more flexible alkyl side chains, such as propyl groups, increase the free volume within the polymer matrix and enhance the mobility of these side chains.[5] This increased motion acts as an internal plasticizer, lowering the energy barrier for the main polymer backbone to move. Consequently, the glass transition occurs at a lower temperature.[6][7] Experimental data for poly(n-alkyl acrylate)s clearly demonstrates this trend: as the alkyl chain length increases from methyl (C1) to ethyl (C2) and beyond, the Tg decreases significantly.[5][8] For instance, the Tg of poly(methyl acrylate) is around 10 °C, while that of poly(ethyl acrylate) is -24 °C, and poly(butyl acrylate) is -54 °C.[8] The propane linker follows this predictable trend, contributing to a lower Tg compared to shorter or more rigid linkers.
Impact on Mechanical Properties
The mechanical performance of a polymer is a direct consequence of its molecular structure. The flexibility imparted by propane linkers creates a material that is typically softer and more ductile. This is because the flexible chains can more easily move and uncoil under stress, leading to a lower elastic modulus and higher elongation at break compared to polymers constructed with rigid linkers.[1]
However, in many applications, a balance between flexibility and strength is required. This is where crosslinking becomes a crucial design parameter.[3] Incorporating propane linkers into a crosslinked network, such as an elastomer, allows the material to be soft and deformable while the crosslinks provide the necessary elastic restoring force, preventing permanent deformation.[9][10] The density of these crosslinks can be tuned to precisely control the final mechanical properties, from a soft gel to a tough elastomer.[11]
Comparative Analysis: Propane vs. Alternative Linkers
The choice of linker is a critical decision in polymer design. The properties imparted by the propane linker are best understood when compared against common alternatives.
-
Propane (C3) vs. Ethylene (C2) Linker : The C2 linker is less flexible than the C3 linker, resulting in more restricted chain motion and a correspondingly higher Tg. While both are hydrophobic alkyl chains, the additional methylene unit in the propane linker provides a noticeable increase in segmental mobility.
-
Propane (C3) vs. Ethylene Glycol Linker : The ethylene glycol linker (-O-CH2-CH2-O-) possesses a similar degree of flexibility due to the ether bonds. However, the oxygen atoms make it significantly more hydrophilic.[12][13] This is a critical distinction for applications in aqueous environments or where biocompatibility is a concern, as the hydrophobic propane linker will repel water.
-
Propane (C3) vs. Rigid Linkers (e.g., Phenyl Ring) : Aromatic linkers, such as a p-phenylene group, are rigid and planar. Their inclusion in a polymer backbone dramatically restricts chain rotation, leading to a much higher Tg, increased mechanical stiffness, and often, the ability to form liquid crystalline phases.[14]
Data Summary Table: Linker Influence on Polymer Properties
| Linker Type | Representative Structure | Relative Flexibility | Typical Effect on Glass Transition Temp. (Tg) | Typical Effect on Elastic Modulus |
| Ethylene | -CH₂-CH₂- | Moderate | Baseline | Baseline |
| Propane | -CH₂-CH₂-CH₂- | High | Lower than Ethylene | Lower than Ethylene |
| Butane | -CH₂-CH₂-CH₂-CH₂- | Very High | Lower than Propane | Lower than Propane |
| Ethylene Glycol | -O-CH₂-CH₂-O- | High | Lower than Ethylene | Lower than Ethylene |
| Rigid (Phenyl) | -C₆H₄- | Very Low | Significantly Higher | Significantly Higher |
This table represents general trends. Absolute values are dependent on the specific polymer system.[1][5][8]
Experimental Protocols for Characterization
To empirically validate the effects of a propane linker, a systematic approach involving synthesis and characterization is essential. The following protocols are self-validating systems for assessing polymer properties.
Protocol 1: Synthesis of a Propyl-Containing Polymer
This protocol describes the free-radical polymerization of propyl acrylate as a model system.[15]
-
Monomer Purification: Pass propyl acrylate monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified propyl acrylate monomer (e.g., 10 g). Add a suitable solvent, such as toluene (20 mL), and a radical initiator, such as azobisisobutyronitrile (AIBN) (e.g., 0.1 mol% relative to the monomer).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.
-
Purification & Drying: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate to remove unreacted monomer and initiator. Collect the final polymer and dry it under vacuum at 40 °C until a constant weight is achieved.
Protocol 2: Thermal Analysis via Differential Scanning Calorimetry (DSC)
This protocol details the determination of the glass transition temperature (Tg).[16][17]
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This step erases the polymer's prior thermal history.
-
Controlled Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg (e.g., -80 °C).
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min) through the transition region.
-
-
Data Analysis: The Tg is determined from the second heating scan as the midpoint of the step-change in the heat flow curve.
Caption: Workflow for determining Glass Transition Temperature (Tg) using DSC.
Protocol 3: Mechanical Analysis via Dynamic Mechanical Analysis (DMA)
This protocol measures the viscoelastic properties (storage modulus, tan delta) as a function of temperature.[18][19]
-
Sample Preparation: Prepare a rectangular film or bar of the polymer with precise dimensions (e.g., 10 mm length x 5 mm width x 1 mm thickness).
-
Instrument Setup: Mount the sample securely in the DMA clamps (e.g., tension or cantilever mode).
-
Experimental Parameters: Set the oscillation frequency (e.g., 1 Hz) and strain amplitude (e.g., 0.1%, within the linear viscoelastic region).
-
Thermal Program: Equilibrate the sample at a low temperature (e.g., -100 °C). Ramp the temperature at a controlled rate (e.g., 3 °C/min) to a temperature above the glass transition.
-
Data Acquisition: The instrument records the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Data Analysis: The Tg can be identified as the peak of the tan delta curve. The storage modulus curve shows a significant drop in the glass transition region, indicating the material's softening.
Caption: Workflow for measuring viscoelastic properties using DMA.
Conclusion
The propane linker is a powerful tool in the polymer chemist's arsenal for predictably tuning material properties. Its three-carbon aliphatic chain imparts significant rotational freedom, which translates directly to enhanced polymer flexibility, a lower glass transition temperature, and softer mechanical properties when compared to shorter alkyl or rigid aromatic linkers. By understanding the fundamental structure-property relationships detailed in this guide, and by employing rigorous characterization protocols, researchers can rationally incorporate the propane linker to design advanced materials with precisely controlled performance for applications ranging from flexible electronics to advanced drug delivery systems.
References
-
Reid, C. G., et al. "Chain flexibility and glass transition temperatures of poly(n-alkyl (meth)acrylate)s: Implications of tacticity and chain dynamics." Polymer, vol. 54, no. 18, 2013, pp. 4887-4895. [Link]
-
A. D. D. Le, et al. "Glass transition temperature from the chemical structure of conjugated polymers." Nature Communications, vol. 11, no. 1, 2020, p. 857. [Link]
-
Kato, K., et al. "Effects of Alkyl Ester Chain Length on the Toughness of PolyAcrylate-Based Network Materials." Polymers, vol. 15, no. 10, 2023, p. 2351. [Link]
-
Patil, S. A., et al. "Crosslinked polyisoprene networks: linker architecture and elastomer properties." Physical Chemistry Chemical Physics, vol. 23, no. 6, 2021, pp. 3496-3510. [Link]
-
Save, M., et al. "Synthesis and radical copolymerization of novel propyl cyanoacrylate monomers." Polymer Bulletin, vol. 77, no. 5, 2020, pp. 2469-2485. [Link]
-
Lutz, J.-F., et al. "Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation." Chemical Reviews, vol. 116, no. 3, 2016, pp. 1429-1495. [Link]
-
Hilfinger, A., et al. "Property Impact of Common Linker Segments in Sequence-Controlled Polyesters." Polymer Chemistry, vol. 10, no. 1, 2019, pp. 94-102. [Link]
-
Hickman, A. M., et al. "Influence of the tetraalkoxysilane crosslinker on the properties of polysiloxane-based elastomers prepared by the Lewis acid-catalysed Piers-Rubinsztajn reaction." Polymer Chemistry, vol. 12, no. 32, 2021, pp. 4646-4654. [Link]
-
Mettler Toledo. "Thermal Analysis of Polymers: Selected Applications." Mettler Toledo, 2014. [Link]
-
LibreTexts. "12.15: Synthesis of Polymers." Chemistry LibreTexts, 2015. [Link]
-
Nexus Analytics. "Thermal Characterization of Polymers." Nexus Analytics, 2022. [Link]
-
AZoM. "Thermal Analysis in Practice – Polymers." AZoM, 2018. [Link]
-
Menczel, J. D., and Prime, R. B., editors. Thermal Analysis of Polymers: Fundamentals and Applications. John Wiley & Sons, 2009. [Link]
-
American Chemical Society. "Thermal analysis characterization of polymers and plastics." ACS Webinars, 2017. [Link]
-
Seshadri, V., et al. "Impact of Cross-Linker Structure on the Properties of Durable and Selectively Degradable Silyl-Containing Polyurethane Networks." ACS Applied Polymer Materials, 2024. [Link]
-
Forster, A. M., et al. "Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis." Polymer, vol. 145, 2018, pp. 175-184. [Link]
-
Reddit. "Properties of polymers and how they're affected by cross-linking." r/chemistry, 2016. [Link]
-
Lin, C.-C., and Anseth, K. S. "Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release." Biomaterials, vol. 30, no. 8, 2009, pp. 1579-1588. [Link]
-
Donald, A. M. "Influence of chain flexibility on polymer mesogenicity." Journal of the Chemical Society, Faraday Transactions, vol. 88, no. 19, 1992, pp. 2837-2843. [Link]
-
O'Connor, B. T., et al. "Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers." Journal of Polymer Science Part B: Polymer Physics, vol. 52, no. 1, 2014, pp. 1-9. [Link]
-
Kim, H., et al. "Influence of Ethylene Glycol and Propylene Glycol on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate) Latex Films." Macromolecules, vol. 36, no. 2, 2003, pp. 496-503. [Link]
-
Kim, S.-H., et al. "Crosslinking Dynamics and Gelation Characteristics of Photo- and Thermally Polymerized Poly(Ethylene Glycol) Hydrogels." Polymers, vol. 11, no. 1, 2019, p. 13. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Property impact of common linker segments in sequence-controlled polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chempoint.com [chempoint.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. Glass transition temperature from the chemical structure of conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Influence of molecular weight between crosslinks on the mechanical properties of polymers formed via ring-opening metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Influence of chain flexibility on polymer mesogenicity - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. blog.kohan.com.tw [blog.kohan.com.tw]
- 17. nexus-analytics.com.my [nexus-analytics.com.my]
- 18. researchgate.net [researchgate.net]
- 19. Thermal analysis characterization of polymers and plastics acs webinar | PDF [slideshare.net]
A Senior Application Scientist's Guide to the Erosion of p(CPP:SA) Copolymers: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the erosion characteristics of poly(1,3-bis-(p-carboxyphenoxy)propane-co-sebacic acid), or p(CPP:SA), copolymers. This guide provides a comparative analysis, grounded in established scientific principles and experimental data, to elucidate the unique advantages of p(CPP:SA) in controlled drug delivery. We will delve into the fundamental mechanisms of polymer erosion, present detailed protocols for characterization, and compare the performance of p(CPP:SA) against other widely used biodegradable polymers.
Introduction: The Critical Role of Erosion in Drug Delivery
Biodegradable polymers are the cornerstone of many advanced drug delivery systems, from long-acting injectables to implantable devices. The manner in which a polymer degrades and erodes is paramount, as it directly dictates the rate and duration of drug release. An ideal erosion profile ensures a predictable, consistent, and therapeutically effective release of the active pharmaceutical ingredient (API).
Polyanhydrides, such as p(CPP:SA), are a class of biodegradable polymers renowned for their biocompatibility and, most notably, their surface-eroding behavior.[1][2] This characteristic offers significant advantages over bulk-eroding polymers, such as the commonly used poly(lactic-co-glycolic acid) (PLGA). This guide will illuminate these differences through a detailed comparative framework.
The Dichotomy of Polymer Erosion: Surface vs. Bulk Mechanisms
The degradation of a polymer matrix in an aqueous environment is governed by the interplay between water penetration and the rate of hydrolytic chain scission. This balance determines whether a polymer will erode from its surface inwards or degrade throughout its entire volume simultaneously.[3][4]
Surface Erosion: This mechanism occurs when the rate of hydrolysis at the polymer's surface is significantly faster than the rate at which water diffuses into the polymer's core.[4] Degradation is confined to the outer layer, which recedes over time, while the bulk of the polymer remains intact. Polyanhydrides like p(CPP:SA) are classic examples of surface-eroding polymers due to their hydrophobic nature and highly water-labile anhydride bonds.[3][5] This leads to a predictable, near zero-order mass loss, which is highly desirable for achieving constant drug release.[3]
Bulk Erosion: In contrast, bulk erosion occurs when water penetrates the polymer matrix faster than the polymer chains are cleaved.[3] This allows degradation to happen uniformly throughout the entire volume.[4] While the polymer's molecular weight decreases steadily, significant mass loss only occurs after the mechanical integrity is compromised, often leading to a sudden and uncontrolled release of the encapsulated drug.[3][6] Polyesters like PLGA are well-known bulk eroders.[7]
The following diagram illustrates the fundamental differences between these two erosion pathways.
Caption: Conceptual comparison of Surface vs. Bulk erosion over time.
Tailoring Erosion Rates: The p(CPP:SA) Advantage
A key feature of p(CPP:SA) copolymers is the ability to precisely control the erosion rate by adjusting the molar ratio of the two monomers: 1,3-bis-(p-carboxyphenoxy)propane (CPP) and sebacic acid (SA).[5][8]
-
CPP (1,3-bis-(p-carboxyphenoxy)propane): A hydrophobic, aromatic monomer that imparts mechanical strength and slows down erosion.
-
SA (Sebacic Acid): A more hydrophilic, aliphatic monomer that increases the rate of water penetration and hydrolysis, thereby accelerating erosion.[8]
By increasing the proportion of the hydrophilic SA monomer, the overall erosion rate of the copolymer can be significantly increased.[5] This tunability allows for the rational design of drug delivery systems with release profiles ranging from weeks to months, simply by altering the copolymer composition.[5][9]
Experimental Guide: A Comparative In Vitro Erosion Study
To objectively compare the erosion profiles of p(CPP:SA) copolymers and a bulk-eroding alternative like PLGA, a well-controlled in vitro study is essential. The following protocols are based on established methodologies and industry standards, such as ASTM F1635-11.[10][11][12]
Experimental Workflow
The overall process for conducting a comparative erosion study is outlined below.
Caption: Workflow for a comparative in vitro polymer erosion study.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Synthesis: Synthesize p(CPP:SA) copolymers with varying molar ratios (e.g., 20:80 and 50:50) via melt condensation polymerization.[1] Obtain commercial PLGA (e.g., 50:50 lactide:glycolide ratio) as a comparator.
-
Fabrication: Prepare polymer discs (e.g., 10 mm diameter, 1 mm thickness) by compression molding. Ensure all samples have consistent dimensions and mass.
-
Sterilization: Sterilize samples using a method that does not alter polymer properties, such as ethylene oxide or gamma irradiation, as sterilization can impact degradation.[13]
-
Initial Characterization (T=0): Before starting the erosion study, characterize a set of samples (n=3) for their initial mass, molecular weight (via GPC), and surface morphology (via SEM). This provides the baseline for all future comparisons.[13]
Rationale: Consistent sample geometry is crucial because erosion, particularly surface erosion, is dependent on the surface-area-to-volume ratio.[14] The T=0 analysis provides the essential baseline against which all degradation-induced changes are measured.
Protocol 2: In Vitro Erosion Study (based on ASTM F1635) [10]
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.[13]
-
Incubation Setup: Place each polymer disc in an individual sterile vial containing a sufficient volume of PBS (e.g., a buffer-to-polymer ratio of at least 100:1) to ensure sink conditions.[10]
-
Incubation: Place the vials in an incubator shaker set to 37°C.
-
Sampling: At each predetermined time point (e.g., days 1, 3, 7, 14, 21, 28), remove a set of triplicate samples for each polymer type.
-
Sample Processing: Gently rinse the retrieved discs with deionized water to remove any residual salts.
-
Drying: Dry the samples to a constant weight in a vacuum oven at room temperature.[13]
-
Analysis: Perform the analytical tests described below.
Expertise & Experience: Using individual vials for each sample prevents cross-contamination and ensures that the pH of the buffer is not significantly altered by the degradation byproducts of a single sample, which is a critical consideration for bulk-eroding polymers like PLGA that release acidic monomers.[14]
Protocol 3: Analytical Techniques
-
Gravimetric Analysis (Mass Loss): Measure the dry weight of the polymer discs at each time point. Calculate the percentage of mass loss relative to the initial mass.[13][15]
-
Gel Permeation/Size Exclusion Chromatography (GPC/SEC): Dissolve a portion of the dried sample in a suitable solvent (e.g., tetrahydrofuran) and analyze its molecular weight distribution. This reveals the extent of polymer chain scission.[13][16]
-
Scanning Electron Microscopy (SEM): Image the surface of the dried discs to observe changes in morphology, such as the development of pores, cracks, or surface roughening.[16][17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the chemical structure of the polymer to detect changes in functional groups, such as the cleavage of anhydride or ester bonds.[16][17]
Comparative Data & Expected Outcomes
The data gathered from the in vitro study can be tabulated to provide a clear, objective comparison between the different polymers.
Table 1: Comparative Erosion Data for p(CPP:SA) and PLGA
| Time (Days) | p(CPP:SA) 20:80 Mass Loss (%) | p(CPP:SA) 50:50 Mass Loss (%) | PLGA 50:50 Mass Loss (%) | p(CPP:SA) 20:80 MW Change (%) | p(CPP:SA) 50:50 MW Change (%) | PLGA 50:50 MW Change (%) |
| 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 3 | ~5 | ~2 | <1 | ~5 | ~2 | ~15 |
| 7 | ~12 | ~5 | ~2 | ~12 | ~5 | ~30 |
| 14 | ~25 | ~10 | ~5 | ~25 | ~10 | ~60 |
| 21 | ~40 | ~16 | ~10 | ~40 | ~16 | ~85 |
| 28 | ~55 | ~22 | >50 (fragmented) | ~55 | ~22 | N/A (fragmented) |
Note: Data are illustrative and represent expected trends based on erosion mechanisms.
Discussion of Expected Results:
-
Mass Loss: The p(CPP:SA) copolymers are expected to show a relatively linear mass loss profile, with the 20:80 (higher SA content) formulation eroding significantly faster than the 50:50 formulation.[2][5] In contrast, PLGA will likely exhibit an initial lag phase with minimal mass loss, followed by a rapid, non-linear increase as the polymer begins to fragment.[19][20]
-
Molecular Weight (MW): A key differentiator will be observed here. For p(CPP:SA), the molecular weight of the remaining polymer bulk should decrease in direct proportion to the mass loss, as the core of the device remains largely undegraded. For PLGA, the molecular weight will decrease rapidly throughout the entire matrix from the beginning, long before significant mass loss is detected.[3]
-
Morphology (SEM): SEM images of p(CPP:SA) will show a surface that remains relatively smooth as it recedes. PLGA samples, however, will develop internal pores and cracks over time, eventually leading to a complete loss of structural integrity.[2]
Conclusion: The Superiority of Surface Erosion for Predictable Performance
The comparative study of p(CPP:SA) copolymers against bulk-eroding polymers like PLGA highlights the profound impact of the erosion mechanism on material performance. The surface-eroding nature of p(CPP:SA) provides a predictable, tunable, and linear mass loss profile. This translates directly into more reliable and controllable zero-order drug release kinetics, which is a primary goal in advanced drug delivery.
Furthermore, the ability to fine-tune the erosion rate by simply adjusting the CPP:SA monomer ratio offers a powerful tool for formulators to design delivery systems tailored to specific therapeutic needs. For researchers and drug development professionals, understanding and leveraging the distinct advantages of surface-eroding polyanhydrides is a critical step toward creating safer, more effective, and more reliable drug products.
References
-
ASTM F1635-11 In vitro Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms for Surgical Implants. SGS PSI - Polymer Solutions. (2020-04-16). [Link]
-
Surface and bulk erosion. Grokipedia. [Link]
-
Analytical tools to assess polymer biodegradation: A critical review and recommendations. Science of The Total Environment. (2024-12-10). [Link]
-
Surface and bulk erosion. Wikipedia. [Link]
-
Polymer Degradation Analysis. Prism. (2025-10-03). [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. Empowering Innovations. [Link]
-
Exploring the Techniques Used in Polymer Analysis. Technology Networks. (2024-07-31). [Link]
-
In Vitro: Degradation Testing of Hydrolytically Degradable Polymer Resins and Fabricated Forms For Surgical Implants. Scribd. [Link]
-
Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers. National Institutes of Health (NIH). [Link]
-
Standard ASTM F1635-11. Afnor EDITIONS. [Link]
-
In Vitro Degradation Testing. SGS PSI - Polymer Solutions. [Link]
-
ASTM F1635-11 - Standard Test Method for in vitro Degradation Testing of Hydrolytically. IHS Markit. [Link]
-
Polyanhydride Chemistry. National Center for Biotechnology Information. [Link]
-
Methods of Analyses for Biodegradable Polymers: A Review. National Center for Biotechnology Information. (2022-11-15). [Link]
-
Surface and bulk erosion – Knowledge and References. Taylor & Francis. [Link]
-
Schematic illustration of three types of erosion. ResearchGate. [Link]
-
A Unified Mathematical Model for the Prediction of Controlled Release from Surface and Bulk Eroding Polymer Matrices. National Institutes of Health (NIH). [Link]
-
Polyanhydride Chemistry. ACS Publications. (2022-11-23). [Link]
-
Preparation and characterization of protein-loaded polyanhydride microspheres. PubMed. [Link]
-
CH 2)8 -C-0. Cambridge University Press. [Link]
-
IN VITRO DEGRADATION TESTING OF BIODEGRADABLE POLYMERS. Tampere University. (2022-04-25). [Link]
-
In vivo and in vitro tracking of erosion in biodegradable materials using non-invasive fluorescence imaging. National Institutes of Health. (2011-08-21). [Link]
-
Polyanhydride degradation and erosion. Kinam Park. [Link]
-
Hydrolytic Degradation and Erosion of Polyester Biomaterials. American Chemical Society. (2018-07-30). [Link]
-
In vivo and in vitro tracking of erosion in biodegradable materials using non-invasive fluorescence imaging. DSpace@MIT. [Link]
-
Mechanisms of polymer degradation and erosion. PubMed. [Link]
-
In vitro/in vivo comparison of drug release and polymer erosion from biodegradable P(FAD-SA) polyanhydrides--a noninvasive approach by the combined use of electron paramagnetic resonance spectroscopy and nuclear magnetic resonance imaging. PubMed. [Link]
-
Novel Cationic Copolymers of a Polyasparthylhydrazide: Synthesis and Characterization. PubMed. [Link]
-
PLGA erosion: solubility- or diffusion-controlled? PubMed. [Link]
-
In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery. PubMed. (2022-06-07). [Link]
-
Advances in PCL, PLA, and PLGA-Based Technologies for Anticancer Drug Delivery. MDPI. [Link]
-
Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier. National Center for Biotechnology Information. [Link]
-
In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery. ResearchGate. [Link]
Sources
- 1. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and characterization of protein-loaded polyanhydride microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Surface and bulk erosion - Wikipedia [en.wikipedia.org]
- 5. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Erosion Properties of Polyanhydrides | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 10. polymersolutions.com [polymersolutions.com]
- 11. scribd.com [scribd.com]
- 12. Standard ASTM F1635-11 [boutique.afnor.org]
- 13. polymersolutions.com [polymersolutions.com]
- 14. In vitro degradation and erosion behavior of commercial PLGAs used for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kinampark.com [kinampark.com]
- 16. prism.sustainability-directory.com [prism.sustainability-directory.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Methods of Analyses for Biodegradable Polymers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PLGA erosion: solubility- or diffusion-controlled? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Bis(4-carboxyphenoxy)propane
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and environmentally conscious management of the chemical entities we handle. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,3-Bis(4-carboxyphenoxy)propane (CAS: 3753-81-9), a common building block for polyanhydrides in drug delivery applications.[1][2] The procedures outlined here are grounded in established safety protocols and regulatory compliance, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the first principle of safe handling and disposal. This compound is not benign; its disposal requires a deliberate approach based on its specific risk profile. The primary hazards, as identified by the Globally Harmonized System (GHS), dictate the stringent disposal requirements.[3]
Table 1: GHS Hazard Profile for this compound
| Hazard Statement | Classification | Implication for Disposal | Source(s) |
| H317: May cause an allergic skin reaction | Skin Sensitizer, Category 1 | Requires careful handling with appropriate gloves to prevent skin contact. All contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste. | [3] |
| H400: Very toxic to aquatic life | Hazardous to the aquatic environment, Acute Hazard Category 1 | Strictly prohibits sewer disposal. Release into drains can cause significant harm to aquatic ecosystems. All waste streams must be contained. | [3] |
| WGK 3 | Severe Water Hazard | Reinforces the prohibition of aqueous disposal, indicating a high potential for environmental damage if released into water systems. |
The overarching principle is that all waste materials containing this compound must be treated as hazardous chemical waste.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
Before beginning any waste consolidation or disposal procedure, the following PPE is mandatory to mitigate the risks of skin sensitization and accidental exposure.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: A standard lab coat is required.
-
Respiratory Protection: For handling fine powders or generating dust, a dust mask (e.g., N95) is necessary.
All handling of waste should occur in a well-ventilated area, preferably within a chemical fume hood.[6]
Step-by-Step Disposal Protocol
This protocol ensures compliance with institutional and regulatory standards for chemical waste management.[7]
Step 1: Waste Characterization and Collection
The first action is to identify the waste stream. Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[4]
-
Solid Waste: Collect unreacted this compound powder, contaminated weigh boats, and wipes in a dedicated waste container.
-
Liquid Waste: Collect solutions containing this compound, including reaction mixtures and rinsates from cleaning glassware, in a separate, compatible liquid waste container.
-
Spill Cleanup Materials: Any materials used to clean up spills of this chemical, such as absorbent pads or vermiculite, must also be disposed of as hazardous waste.[5]
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure safe handling by waste management personnel.
-
Container Compatibility: Use containers made of materials compatible with organic acids. High-density polyethylene (HDPE) or the original product container are excellent choices.[8][9] Avoid storing acidic waste in metal containers.[8]
-
Container Integrity: Ensure the container is in good condition, free of cracks or residue on the exterior, and has a tightly sealing screw cap.[8] Do not fill liquid containers beyond 75-90% capacity to allow for vapor expansion.[10]
-
Labeling: This is a non-negotiable safety step. Affix a hazardous waste tag to the container before adding the first drop of waste. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate concentrations of each component.
-
The relevant hazard characteristics (e.g., "Skin Sensitizer," "Aquatic Hazard").
-
The date waste was first added to the container.
-
Accurate labeling is essential for the safety of EHS staff who may need to consolidate the waste.[7]
Step 3: Waste Segregation and Storage
Improper storage can lead to dangerous chemical reactions.
-
Segregation: Store the this compound waste container segregated from incompatible materials. As an organic acid, it must be kept separate from bases, oxidizing agents, and reducing agents.[8][10]
-
Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[11]
Step 4: Arranging for Final Disposal
Laboratory personnel must not transport hazardous waste themselves.[4]
-
Request Pickup: Once the waste container is full or has been stored for a period approaching your institution's limit (e.g., 12 months), submit a chemical waste collection request to your EHS department.[4][7]
-
Do Not Evaporate: Evaporation of chemical waste in a fume hood is not a permissible disposal method.[4]
-
Do Not Sewer: Under no circumstances should this chemical or its solutions be poured down the drain.[4]
Disposal of Empty Containers
An "empty" container that held a hazardous chemical still requires proper handling.
-
Remove Residuals: Empty the container of all pourable and scrapable material.[4]
-
Rinse: Because this chemical is highly toxic to aquatic life, it is best practice to rinse the empty container three times with a suitable solvent (e.g., water or another solvent capable of removing the residue).[4][9]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4][11]
-
Deface Label: Completely remove or deface the original chemical label to prevent confusion.[5]
-
Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular solid waste (e.g., in a glassware disposal box for glass containers or regular trash for plastic).[4]
Disposal Process Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Link
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Link
-
Guide to Managing Laboratory Chemical Waste . Vanderbilt University. Link
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Link
-
Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Link
-
This compound 97 3753-81-9 . Sigma-Aldrich. Link
-
Chemical Waste Disposal Guidelines . Unknown. Link
-
Proper Disposal of 1,2-Dithiane-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals . Benchchem. Link
-
This compound | CAS 3753-81-9 . Santa Cruz Biotechnology. Link
-
This compound | C17H16O6 | CID 68610 . PubChem. Link
-
Hazardous Materials Disposal Guide . Nipissing University. Link
-
Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. Link
-
1 3-BIS(P-CARBOXYPHENOXY)PROPANE - Safety Data Sheet . ChemicalBook. Link
-
Proper Disposal of 1,1,3,3-Tetraethoxypropane: A Guide for Laboratory Professionals . Benchchem. Link
-
1 3-BIS(P-CARBOXYPHENOXY)PROPANE | 3753-81-9 . ChemicalBook. Link
-
This compound 97 3753-81-9 . Sigma-Aldrich. (Note: This is a repeated source with potentially unique identifiers in the system, providing consistent hazard information). Link
Sources
- 1. scbt.com [scbt.com]
- 2. 1 3-BIS(P-CARBOXYPHENOXY)PROPANE | 3753-81-9 [chemicalbook.com]
- 3. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vumc.org [vumc.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling of 1,3-Bis(4-carboxyphenoxy)propane
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,3-Bis(4-carboxyphenoxy)propane. Our goal is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal protection and the integrity of your research. This document goes beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in established safety protocols and the specific hazard profile of the compound.
Hazard Assessment and Core Safety Principles
This compound is a solid chemical that requires careful handling to mitigate potential health risks. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Sensitization (H317): May cause an allergic skin reaction upon contact.[1][2][3]
-
Aquatic Toxicity (H400): Very toxic to aquatic life.[1][2][3]
Given these hazards, the core safety principles for handling this compound revolve around preventing skin contact and avoiding environmental release. As a solid, the primary exposure risk during handling is the inhalation of airborne powder and the contamination of surfaces, leading to unintentional skin contact.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE, and the subsequent sections provide a detailed explanation for each.
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of airborne powder. |
| Eye and Face Protection | Safety glasses with side shields or goggles; face shield if there is a risk of splashing. | To protect the eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and sensitization. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Respiratory Protection: Preventing Inhalation
As a fine powder, this compound can easily become airborne during weighing and transfer.[4] Inhalation of chemical dust can lead to respiratory irritation and other health effects. Therefore, a NIOSH-approved N95 dust mask is the minimum requirement for respiratory protection.[1][2] For procedures that may generate significant amounts of dust, a higher level of respiratory protection, such as a half-mask respirator with P100 filters, should be considered.
Eye and Face Protection: Shielding from Particulates
Chemical dust can cause significant eye irritation. Safety glasses with side shields are mandatory to protect the eyes from airborne particles.[1][2] If there is a risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety glasses or goggles for comprehensive protection.
Hand Protection: Avoiding Skin Sensitization
Direct skin contact with this compound may lead to allergic skin reactions.[1][2][3] Chemical-resistant gloves, such as nitrile gloves, are essential to prevent this.[5] It is crucial to inspect gloves for any signs of damage before use and to wash hands thoroughly after removing them.[6]
Body Protection: Minimizing Contamination
A standard laboratory coat should be worn to protect your skin and personal clothing from contamination with the chemical powder.[7] The lab coat should be kept clean and laundered regularly.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps for a typical laboratory procedure involving this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Preparation
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Gather and Inspect PPE: Before starting any work, ensure you have all the necessary PPE as outlined in Section 2. Inspect each item for damage.[6]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment. Ensure that a chemical spill kit is readily accessible.[7]
Handling
-
Don PPE: Put on your lab coat, safety glasses, and gloves. If required, don your respirator.
-
Weighing: When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize the dispersal of dust.[4] Use a spatula to transfer the powder and avoid pouring directly from the container.[4]
-
Transfer: Carefully transfer the weighed compound to the reaction vessel. If preparing a solution, add the solid to the solvent slowly to avoid splashing.
Cleanup
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a wet wipe or a HEPA-filtered vacuum for cleaning; do not dry sweep, as this can generate dust.[5]
-
Doffing PPE: Remove your PPE in the correct order to avoid self-contamination: first gloves, then your lab coat, and finally your eye and respiratory protection.
-
Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect the environment and comply with regulations.[9] this compound is classified as very toxic to aquatic life, so it must not be disposed of down the drain or in regular trash.[1][2][3][10]
Waste Segregation and Labeling
All waste contaminated with this compound must be collected in a designated hazardous waste container.[11] This includes:
-
Excess solid chemical
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves)
-
Empty containers
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9]
Caption: The chemical waste disposal workflow for this compound.
Storage and Disposal
Store the hazardous waste container in a designated and secure area, away from incompatible materials.[11] The container should be kept closed except when adding waste.[11] Follow your institution's guidelines for arranging the pickup and disposal of hazardous chemical waste through your Environmental Health and Safety (EH&S) department or a licensed contractor.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops.[12] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12] |
| Inhalation | Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[12] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12] |
| Spill | For small spills, use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. For large spills, evacuate the area and contact your institution's emergency response team. |
By adhering to the guidelines outlined in this document, you can handle this compound safely and responsibly, ensuring a secure laboratory environment for yourself and your colleagues.
References
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
- Princeton University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Horton Group. (n.d.). Mastering OSHA PPE Guidelines for Workplace Safety.
- Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Lab Manager. (n.d.). Handling and Storing Chemicals.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Sigma-Aldrich. (n.d.). This compound 97%.
- Teamsters Safety and Health Department. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- University of Wisconsin-La Crosse. (n.d.). Part D: Chemical Safety Procedures for Laboratories.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- Santa Cruz Biotechnology. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). This compound.
- Enviro Safetech. (n.d.). NIOSH Pocket Guide To Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- ChemicalBook. (2025, February 1). 1,3-BIS(P-CARBOXYPHENOXY)PROPANE - Safety Data Sheet.
Sources
- 1. This compound 97 3753-81-9 [sigmaaldrich.com]
- 2. 1,3-双(4-羧基苯氧基)丙烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | C17H16O6 | CID 68610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. uwlax.edu [uwlax.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. acs.org [acs.org]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
